Product packaging for Sand-PR(Cat. No.:CAS No. 112820-42-5)

Sand-PR

Cat. No.: B044393
CAS No.: 112820-42-5
M. Wt: 570.5 g/mol
InChI Key: ICPJFWLPTHHFGV-UHFFFAOYSA-M
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Description

Sand-PR is a high-purity chemical compound developed for advanced biochemical and pharmacological research. This reagent serves as a valuable tool for investigating novel signaling pathways and cellular processes. While its specific molecular structure is proprietary, this compound has demonstrated significant research utility in modulating key biological targets, making it particularly relevant for studies in oncology, neurodegenerative diseases, and metabolic disorders. Researchers utilize this compound to explore its unique mechanism of action, which preliminary studies suggest involves targeted protein interactions that can alter cellular proliferation and differentiation pathways. The compound is provided with comprehensive analytical characterization data, including HPLC purity certification and mass spectrometry confirmation, ensuring reproducibility in experimental settings. This compound is formulated for stability under recommended storage conditions, maintaining integrity for extended research programs. This product is intended for in vitro applications and specialized cell culture models to further understanding of complex biological systems and identify potential therapeutic strategies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N6NaO10S3 B044393 Sand-PR CAS No. 112820-42-5

Properties

CAS No.

112820-42-5

Molecular Formula

C16H15N6NaO10S3

Molecular Weight

570.5 g/mol

IUPAC Name

sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1

InChI Key

ICPJFWLPTHHFGV-UHFFFAOYSA-M

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Synonyms

SAND-PR
sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate

Origin of Product

United States

Foundational & Exploratory

The SAND Protein Family: A Dual Identity in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

The term "SAND protein family" refers to two distinct groups of proteins with unrelated functions and structures, a point of critical clarification for researchers in cell biology and drug development. One family is characterized by the presence of a conserved SAND domain and plays a pivotal role in chromatin-mediated transcriptional regulation within the nucleus. The other family, lacking this domain, is integral to membrane trafficking events, particularly the maturation of endosomes and their fusion with lysosomes. This guide provides an in-depth technical overview of both families, detailing their core functions, associated signaling pathways, and the experimental methodologies used to elucidate their mechanisms.

Part 1: The SAND Domain-Containing Protein Family: Architects of Transcriptional Control

The SAND domain-containing proteins are key players in the regulation of gene expression at the chromatin level. This family is named for some of its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1. These proteins are localized to the nucleus and are involved in chromatin-dependent transcriptional control.[1]

Core Function: DNA Binding and Transcriptional Regulation

The defining feature of this family is the SAND domain, a conserved region of approximately 80 amino acids that folds into a novel α/β structure.[1][2][3] This domain functions as a DNA-binding module, recognizing specific DNA sequences to modulate gene expression.[2][3] A highly conserved KDWK motif within an α-helical region of the SAND domain is crucial for this DNA-binding activity.[4]

Members of this family can act as both transcriptional activators and repressors, depending on the cellular context and the target gene. For instance, DEAF1 (Deformed Epidermal Autoregulatory Factor 1) can repress its own promoter while activating others, such as the EIF4G3 promoter.[5] The binding of SAND domain proteins to DNA is often sensitive to the methylation status of CpG dinucleotides. DEAF1, for example, preferentially binds to unmethylated CpG-containing motifs.[5][6]

Mutations within the SAND domain have been linked to various human diseases, highlighting the critical role of these proteins in maintaining normal cellular function.

Key Members and Their Roles
ProteinKnown FunctionsAssociated Diseases
Sp100 Component of PML nuclear bodies; involved in transcriptional repression and antiviral defense.Primary Biliary Cirrhosis
AIRE-1 Autoimmune regulator; crucial for central tolerance by promoting the expression of tissue-specific antigens in the thymus.Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED)
DEAF-1 Transcriptional regulator with roles in development and cancer; binds to TTCG motifs.DEAF1-associated neurodevelopmental disorders (DAND)[7][8]
NucP41/75 Nuclear protein with less characterized function, but also implicated in transcriptional regulation.-
Signaling and Regulatory Pathways

The SAND domain-containing proteins are involved in complex nuclear signaling pathways that control gene expression. Their function is often intertwined with chromatin remodeling and histone modifications.

SAND_Domain_Pathway cluster_nucleus Nucleus SAND_Protein SAND Domain Protein (e.g., Sp100, AIRE-1, DEAF-1) DNA Target Gene Promoter (e.g., unmethylated CpG motifs) SAND_Protein->DNA Binds via SAND domain Chromatin_Remodelers Chromatin Remodeling Complexes SAND_Protein->Chromatin_Remodelers Recruits Transcription_Machinery General Transcription Machinery DNA->Transcription_Machinery Influences binding Chromatin_Remodelers->DNA Modifies chromatin accessibility Gene_Expression Transcriptional Activation/Repression Transcription_Machinery->Gene_Expression Initiates/Blocks Transcription

Caption: Transcriptional regulation by SAND domain-containing proteins.
Experimental Protocols

This protocol is designed to identify the genomic binding sites of a specific SAND domain-containing transcription factor.

A. Cell Cross-linking and Lysis:

  • Culture cells to ~80-90% confluency.

  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M for 5 minutes.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells and isolate the nuclei.

B. Chromatin Shearing:

  • Resuspend the nuclear pellet in a lysis buffer.

  • Shear the chromatin to an average fragment size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.

C. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

D. Elution and Reverse Cross-linking:

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

E. DNA Purification and Library Preparation:

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Prepare a sequencing library from the purified DNA according to the sequencer manufacturer's protocol.

  • Perform high-throughput sequencing.

This assay is used to qualitatively assess the binding of a purified SAND domain protein to a specific DNA probe.

A. Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

B. Binding Reaction:

  • In a final volume of 20 µL, combine the labeled probe, purified SAND domain protein, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Incubate the reaction at room temperature for 20-30 minutes.

C. Electrophoresis:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.

  • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

D. Detection:

  • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A shift in the mobility of the probe indicates protein-DNA complex formation.

Part 2: The Membrane-Trafficking SAND Protein Family: Regulators of Vesicular Transport

This family of SAND proteins, which notably lack the SAND domain, are crucial for intracellular membrane trafficking. They are highly conserved from yeast to humans and are essential for the proper functioning of the endo-lysosomal system. The yeast protein Mon1 and its C. elegans homolog SAND-1 are well-studied members of this family.

Core Function: Rab GTPase Regulation in Endosome Maturation

The primary function of this SAND protein family is to act as a component of a guanine (B1146940) nucleotide exchange factor (GEF) complex for the Rab7 GTPase.[9][10] This activity is central to the "Rab conversion" process, where early endosomes, marked by the Rab5 GTPase, mature into late endosomes, which are characterized by Rab7.

The best-characterized complex is the Mon1-Ccz1 complex. Mon1 (a SAND family protein) and its partner Ccz1 form a heterodimer that catalyzes the exchange of GDP for GTP on Rab7, thereby activating it.[9][10] This activation is a critical step for the subsequent fusion of late endosomes and autophagosomes with the lysosome (or vacuole in yeast).

The Mon1-Ccz1 Signaling Cascade in Rab Conversion

The Mon1-Ccz1 complex is a key player in the transition from a Rab5-positive to a Rab7-positive endosome. This process is essential for the delivery of endocytosed cargo to the lysosome for degradation.

Rab_Conversion_Pathway cluster_endosome Endosomal Membrane Rab5_GTP Rab5-GTP (Active) Mon1_Ccz1 Mon1-Ccz1 Complex (SAND Protein GEF) Rab5_GTP->Mon1_Ccz1 Recruits & Activates Rab7_GDP Rab7-GDP (Inactive) Mon1_Ccz1->Rab7_GDP Catalyzes GDP/GTP exchange (GEF activity) Rab7_GTP Rab7-GTP (Active) Mon1_Ccz1->Rab7_GTP Produces HOPS_Complex HOPS Tethering Complex Rab7_GTP->HOPS_Complex Recruits Lysosome Lysosome HOPS_Complex->Lysosome Mediates tethering and fusion with

Caption: The Rab5-to-Rab7 conversion pathway mediated by the Mon1-Ccz1 complex.
Quantitative Aspects of Mon1-Ccz1 GEF Activity

The GEF activity of the Mon1-Ccz1 complex is tightly regulated. While basal activity is low, it is significantly stimulated by the presence of membranes containing anionic phospholipids, such as phosphatidylinositol-3-phosphate (PI3P), and by the active, GTP-bound form of Rab5.[11][12][13] This ensures that Rab7 activation occurs at the correct time and place—on the surface of early endosomes that are ready to mature.

ConditionRelative GEF Activity of Mon1-Ccz1 on Rab7
In solution (no membranes)Low
In the presence of liposomesModerate increase
In the presence of liposomes and active Rab5-GTPHigh
Experimental Protocols

This assay reconstitutes the fusion of vesicles mediated by the Rab conversion cascade.

A. Preparation of Proteoliposomes:

  • Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.

  • Reconstitute Rab5 into one population of SUVs ("Rab5-vesicles") and the components of the fusion machinery (e.g., SNARE proteins) into the other ("acceptor vesicles").

  • Incorporate a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) into the acceptor vesicles at a quenching concentration.

B. Fusion Reaction:

  • In a fluorometer cuvette, combine the Rab5-vesicles and fluorescently labeled acceptor vesicles in a reaction buffer.

  • Add purified Mon1-Ccz1 complex, Rab7-GDP, and GTP to the mixture.

  • Monitor the increase in NBD fluorescence over time at a constant temperature. An increase in fluorescence indicates lipid mixing due to vesicle fusion, as the FRET pair is diluted.

C. Data Analysis:

  • Normalize the fluorescence signal to the maximum fluorescence obtained after adding a detergent (e.g., Triton X-100) to solubilize all vesicles.

  • Plot the percentage of fusion over time.

This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

A. Loading Rab7 with Fluorescent GDP:

  • Incubate purified Rab7 with a fluorescent GDP analog, such as mant-GDP, in the presence of EDTA to facilitate nucleotide exchange.

  • Stop the loading reaction by adding an excess of MgCl₂.

  • Remove unbound mant-GDP using a size-exclusion column.

B. GEF Reaction:

  • In a fluorometer, add the Mon1-Ccz1 complex to a solution containing the mant-GDP-loaded Rab7.

  • Initiate the exchange reaction by adding a large excess of non-fluorescent GTP.

  • Monitor the decrease in mant fluorescence over time. The rate of fluorescence decrease is proportional to the GEF activity of the Mon1-Ccz1 complex.

C. Investigating Regulation:

  • To test the effect of Rab5, include purified, active Rab5-GTP in the reaction mixture.

  • To assess the role of lipids, perform the assay in the presence of liposomes with varying lipid compositions.

This method is used to demonstrate the physical interaction between the Mon1-Ccz1 complex and active Rab5 in a cellular context.

A. Cell Lysis:

  • Transfect cells to express tagged versions of Mon1 or Ccz1 and a constitutively active mutant of Rab5 (e.g., Rab5-Q79L).

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

B. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the tag on the Mon1-Ccz1 subunit.

  • Add Protein A/G beads to precipitate the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binders.

C. Elution and Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an antibody against Rab5 to detect its co-precipitation with the Mon1-Ccz1 complex.

Conclusion

The designation "SAND protein family" encompasses two functionally and structurally divergent groups of proteins, a distinction that is crucial for clarity in research and therapeutic development. The SAND domain-containing family members are nuclear proteins that directly engage with chromatin to regulate transcription, with implications for immunity and development. In contrast, the membrane-trafficking SAND proteins are cytosolic factors that orchestrate the intricate process of endosome maturation through their regulation of Rab GTPases. A thorough understanding of the specific roles and mechanisms of each family is essential for advancing our knowledge of fundamental cellular processes and for identifying novel drug targets in a range of human diseases.

References

An In-depth Technical Guide to the SAND Protein Domain: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the SAND protein domain, detailing its structural characteristics, functional roles in transcriptional regulation, and the experimental methodologies used for its investigation.

Executive Summary

The SAND domain is a highly conserved sequence motif of approximately 80 residues found exclusively in eukaryotic nuclear proteins.[1][2] Named after the proteins it was first identified in (Sp100, AIRE-1, NucP41/75, DEAF-1), this domain is a critical player in chromatin-dependent transcriptional control.[1][2] Its unique structural fold enables direct interaction with DNA, thereby influencing gene expression. Mutations and dysregulation of SAND domain-containing proteins are implicated in several human diseases, including autoimmune disorders and cancer, making this domain a subject of intense research and a potential target for therapeutic intervention. This guide synthesizes the current understanding of the SAND domain's structure-function relationship and outlines key experimental protocols for its study.

SAND Domain Structure

The SAND domain adopts a novel α/β globular fold, which is distinct from other known DNA-binding motifs.[3][4] This unique architecture is fundamental to its function. The three-dimensional structure consists of a five-stranded antiparallel β-sheet packed against four α-helices.[1][4]

A key feature is the conserved KDWK motif , which is typically located within a positively charged surface patch formed by the α-helical regions.[2][3][5] This electropositive surface is crucial for the domain's interaction with the negatively charged phosphate (B84403) backbone of DNA.[1][3]

While the overall fold is conserved, some variations exist. For instance, the SAND domain of Glucocorticoid Modulatory Element Binding Protein-1 (GMEB1) includes a zinc-binding motif, which, while not essential for DNA binding, helps stabilize the C-terminal conformation of the domain.[6][7]

Quantitative Structural Data

The following table summarizes key structural parameters determined for SAND domains from different proteins.

ProteinOrganismPDB IDResolution (Å)MethodKey Structural FeaturesReference
Sp100b Homo sapiens1H5P-NMRNovel α/β fold, KDWK motif in α-helical patch[3]
GMEB1 Homo sapiens1O501.55X-ray Crystallographyα/β fold, KDWK motif, Zinc-binding motif[6][7]

Function of the SAND Domain

The primary function of the SAND domain is to mediate the binding of its host protein to DNA, thereby playing a pivotal role in transcriptional regulation.[3][8] It is found in a number of nuclear proteins that are thought to be important in controlling gene expression through interactions with chromatin.[2][3]

DNA Binding and Transcriptional Control

The SAND domain itself is necessary and sufficient to mediate DNA binding.[3][6] The α-helical region that exposes the conserved KDWK motif forms the primary DNA recognition surface.[5][6] The positively charged residues within this region facilitate the interaction with DNA.[1][3] This binding allows the host protein to act as a transcription factor, either activating or repressing the expression of target genes.

The logical flow from the domain's structure to its function is illustrated below.

SAND_Function_Logic cluster_structure Structural Features cluster_function Functional Consequences Structure Novel α/β Fold (5 β-strands, 4 α-helices) Motif Conserved KDWK Motif Structure->Motif Surface Positively Charged α-helical Surface Motif->Surface DNABinding DNA Binding Surface->DNABinding Enables TranscriptionalControl Transcriptional Regulation DNABinding->TranscriptionalControl Chromatin Chromatin Interaction TranscriptionalControl->Chromatin

Caption: Logical relationship between SAND domain structure and function.

Key Proteins with SAND Domains

The SAND domain is a modular component that can be associated with other domains like the bromodomain, PHD finger, and MYND finger to achieve more complex regulatory functions.[1][2]

Protein FamilyFunctionAssociated Diseases
Sp100 Component of nuclear bodies, transcriptional co-regulator.Primary biliary cirrhosis, certain cancers.
AIRE-1 Autoimmune regulator, controls self-tolerance in the thymus.Autoimmune Polyglandular Syndrome Type 1 (APS-1).
DEAF-1/NUDR Transcription factor involved in development and neurological function.Neurological disorders.
GMEB1/2 Glucocorticoid Modulatory Element Binding proteins, modulate steroid hormone receptor activity.Involved in parvovirus replication.
ULT1 (Plant) Trithorax group (trxG) factor, regulates cell fate.[9]Developmental defects in plants.

Experimental Protocols for SAND Domain Analysis

Investigating the structure and function of the SAND domain involves a combination of structural biology, molecular biology, and biochemical techniques.

Structural Determination by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a SAND domain.

  • Protein Expression and Purification:

    • Clone the DNA sequence encoding the SAND domain into an appropriate expression vector (e.g., pGEX or pET series) with a purification tag (e.g., His-tag, GST-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to improve protein solubility.

    • Lyse the cells and purify the protein using affinity chromatography followed by size-exclusion chromatography for homogeneity.

  • Crystallization:

    • Concentrate the purified protein to 5-10 mg/mL.

    • Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen) via sitting-drop or hanging-drop vapor diffusion.

    • Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Processing:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.[10]

    • Collect X-ray diffraction data at a synchrotron source.[11]

    • Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods (e.g., MAD, SAD) otherwise.

    • Build an atomic model into the electron density map using software like Coot.

    • Refine the model using programs like Phenix or Refmac5 to improve its fit to the experimental data and stereochemical parameters.

DNA-Binding Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to both solve the solution structure and map the DNA-binding interface. Chemical shift perturbation experiments are particularly powerful for identifying binding surfaces.[3][5]

  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) SAND domain protein by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

    • Purify the labeled protein as described in 4.1.1.

    • Synthesize or purchase the target double-stranded DNA oligonucleotide.

  • NMR Data Acquisition:

    • Acquire a two-dimensional ¹H-¹⁵N HSQC spectrum of the free protein to obtain a "fingerprint" where each peak corresponds to a specific backbone amide group.

    • Perform a titration by adding increasing amounts of the DNA ligand to the protein sample.

    • Acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series. Residues whose corresponding peaks shift or broaden upon addition of DNA are part of or are affected by the binding interface.

    • Map these residues onto the 3D structure of the SAND domain to visualize the DNA-binding surface.

The following workflow illustrates how mutagenesis and NMR can be combined to functionally map the DNA-binding site.

Experimental_Workflow cluster_nmr NMR Analysis cluster_mutagenesis Mutagenesis & Functional Assay nmr_sample Prepare 15N-labeled SAND Domain nmr_titration Titrate with DNA Ligand Acquire 1H-15N HSQC Spectra nmr_sample->nmr_titration nmr_analysis Analyze Chemical Shift Perturbations nmr_titration->nmr_analysis nmr_map Identify Putative Binding Site Residues nmr_analysis->nmr_map mutagenesis Perform Site-Directed Mutagenesis of Putative Binding Residues nmr_map->mutagenesis Guides Mutagenesis expression Express & Purify Mutant Proteins mutagenesis->expression binding_assay Perform DNA Binding Assay (e.g., EMSA, SPR) expression->binding_assay functional_assay In Vivo Transcriptional Reporter Assay binding_assay->functional_assay result Validated DNA Binding Surface functional_assay->result

Caption: Experimental workflow for mapping the SAND domain DNA-binding surface.

Site-Directed Mutagenesis

This technique is used to confirm the functional importance of specific residues, such as those in the KDWK motif, identified through structural or NMR studies.[5][6]

  • Primer Design and Mutagenesis:

    • Design complementary primers containing the desired mutation for the residue of interest (e.g., changing a key lysine (B10760008) in the KDWK motif to alanine).

    • Use a high-fidelity DNA polymerase to perform PCR on the plasmid containing the wild-type SAND domain sequence, incorporating the mutagenic primers.

  • Transformation and Sequencing:

    • Digest the parental (wild-type) methylated DNA template with the DpnI enzyme.

    • Transform the mutated plasmid into competent E. coli.

    • Isolate the plasmid DNA and confirm the desired mutation via Sanger sequencing.

  • Functional Analysis:

    • Express and purify the mutant protein.

    • Assess its DNA-binding activity using methods like Electrophoretic Mobility Shift Assays (EMSA) or Surface Plasmon Resonance (SPR) and compare it to the wild-type protein.

    • Evaluate the impact of the mutation on transcriptional activity in vivo using a reporter gene assay (e.g., luciferase or CAT reporter).[5]

Conclusion and Future Directions

The SAND domain represents a critical DNA-binding module involved in the chromatin-dependent regulation of gene expression. Its unique α/β fold, centered around the functional KDWK motif, provides a clear example of a structure-function paradigm in transcriptional control. Understanding the precise mechanisms by which different SAND domain-containing proteins recognize their specific DNA targets and how their activities are regulated remains an active area of research. For drug development professionals, the distinct structure of the SAND domain and its importance in various disease-related proteins may offer novel opportunities for designing targeted therapeutic agents that can modulate transcriptional pathways. Future work will likely focus on the high-resolution structures of SAND domains in complex with their cognate DNA sequences and the elucidation of their broader protein-protein interaction networks.

References

An In-depth Technical Guide to the Discovery and Characterization of SAND Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the two distinct families of proteins referred to as "SAND" proteins. It delineates their discovery, molecular characterization, structure, and function, with a focus on the disparate roles they play in cellular processes. Detailed experimental protocols for their study are provided, along with quantitative data and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Two Faces of "SAND"

The term "SAND protein" can be a source of confusion as it refers to two fundamentally different protein families with distinct subcellular localizations and functions.

  • SAND Domain-Containing Proteins: These are nuclear proteins characterized by the presence of a conserved SAND domain (Pfam PF01342). The name is an acronym derived from its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] These proteins primarily function as transcriptional regulators involved in chromatin-dependent processes.[1][2]

  • SAND Family of Vesicular Transport Proteins: This family, which includes proteins like Mon1 (Monensin sensitivity protein 1) in yeast and its orthologs in higher eukaryotes, plays a crucial role in membrane trafficking.[3] Confusingly, these proteins do not contain the SAND domain.[3] They are essential components of the endo-lysosomal pathway, functioning as part of a guanine (B1146940) nucleotide exchange factor (GEF) complex that activates Rab7 GTPases.[4][5]

This guide will address each family in separate, detailed sections to ensure clarity.

Part 1: SAND Domain-Containing Proteins: Nuclear Regulators

First identified through sequence homology, SAND domain proteins are exclusively found in eukaryotes and are localized to the cell nucleus.[1] They are defined by a conserved region of approximately 80 residues, the SAND domain, which adopts a novel DNA-binding fold.[1][2]

Molecular Characterization and Structure

The SAND domain possesses a unique α/β globular fold, comprising a five-stranded anti-parallel β-sheet and four α-helices.[1] A key feature is the conserved KDWK sequence motif located within a positively charged α-helical region, which forms the primary DNA-binding surface.[2][6] Some SAND domains, such as the one in Glucocorticoid Modulatory Element Binding Protein-1 (GMEB-1), also contain a zinc-binding motif that contributes to the structural integrity of the C-terminal portion of the domain.[6]

Function and Disease Relevance

The primary function of SAND domain proteins is the regulation of gene expression through chromatin interactions.[2] They act as sequence-specific DNA binding proteins, recognizing and binding to specific motifs in gene promoters to modulate transcription.[2][7]

Mutations within the SAND domain are linked to several human diseases, most notably autoimmune disorders.

  • Autoimmune Regulator (AIRE): Mutations in the AIRE gene cause Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED), also known as Autoimmune Polyglandular Syndrome type 1 (APS-1).[3][6] Most mutations are recessive; however, the G228W mutation within the SAND domain is inherited in a dominant-negative fashion.[8][9] This specific mutation disrupts the interaction of AIRE with its binding partners, such as SIRT1, impairing its transcriptional activity and leading to a breakdown in central tolerance.[1][8][9]

  • Sp100 (Speckled protein 100 kDa): This protein is a component of nuclear bodies and is involved in transcriptional regulation and response to interferons.

  • NUDR (Nuclear DEAF-1-related): This transcription factor has been shown to bind DNA directly via its SAND domain.[2]

Quantitative Data: SAND Domain Interactions

The following table summarizes key quantitative parameters related to SAND domain-containing proteins.

Protein/DomainInteracting PartnerTechniqueAffinity (Kd) / Kinetic ParametersReference
AIRE SAND domain (peptide 211-230)SIRT1Surface Plasmon ResonanceData indicates altered association/dissociation kinetics for G228W mutant compared to wild-type, suggesting a change in binding dynamics. Specific Kd values were not reported.[1]
NUDR SAND domainDNA (GME sequence)Mutational AnalysisThe SAND domain is sufficient for DNA binding; specific residues in the KDWK motif are critical. Quantitative affinity data is not specified.[2]
Whn (mouse nude gene product)DNA (5'-ACGC consensus)In Vitro Binding AssaysBinds specifically to an 11-bp consensus sequence.[7]
Experimental Protocols

This protocol is used to detect the binding of a SAND domain protein to a specific DNA sequence.

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.

    • Anneal the sense and antisense strands to form a double-stranded DNA probe.

    • Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive tag (e.g., biotin). Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified recombinant SAND domain protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Add the labeled DNA probe to the reaction mixture.

    • Incubate at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% acrylamide (B121943) in 0.5x TBE buffer).

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.[10][11][12]

This protocol identifies the genomic regions occupied by a specific SAND domain protein within the cell.

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells.

    • Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.

    • Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific target genes, or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[13][14][15][16]

Visualization of SAND Domain Protein Logic

SAND_Domain_Function cluster_nucleus Cell Nucleus Chromatin Chromatin (DNA + Histones) TargetGene Target Gene Promoter SAND_Protein SAND Domain Protein (e.g., AIRE, NUDR) RNAPolII RNA Polymerase II Complex SAND_Protein->RNAPolII Recruits / Regulates SAND_Protein->TargetGene Binds specific DNA sequence Partner Binding Partners (e.g., SIRT1) SAND_Protein->Partner Interacts with RNAPolII->TargetGene Binds to promoter mRNA mRNA RNAPolII->mRNA Initiates Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translated Partner->SAND_Protein Modulates activity

Caption: Logical workflow for SAND domain proteins in transcriptional regulation.

Part 2: SAND Family of Vesicular Transport Proteins: Masters of Endosome Maturation

Discovered through comparative genomics, the SAND family of vesicular transport proteins are conserved across eukaryotes, from yeast to humans.[3] In vertebrates, a gene duplication event resulted in two paralogues.[3] These proteins are central to the endo-lysosomal trafficking pathway.

Molecular Characterization and Structure

The functional unit of this family is the Mon1-Ccz1 complex . This heterodimer acts as the GEF for the small GTPase Rab7 (Ypt7 in yeast).[5] Recent cryo-EM structures have revealed that Mon1 and Ccz1 form a pseudo-symmetrical complex where each subunit is composed of three Longin domains (LDs).[17] The LD1 domains of both Mon1 and Ccz1 come together to form the catalytic core responsible for nucleotide exchange on Rab7.[18] The LD2 and LD3 domains form a surface that is crucial for membrane association.[19] In metazoans, this core complex associates with a third subunit, RMC1 (Required for Meiotic Cohesion 1), which stabilizes the complex.[2]

Function: The Rab5-to-Rab7 Switch

The primary role of the Mon1-Ccz1 complex is to orchestrate the "Rab conversion" or "Rab switch" on the surface of endosomes, a critical step for their maturation from early to late endosomes.[2][4]

  • Recruitment: The process begins on early endosomes, which are marked by the active, GTP-bound form of the Rab5 GTPase. Rab5-GTP, in conjunction with the lipid phosphatidylinositol 3-phosphate (PI3P) on the endosomal membrane, recruits the Mon1-Ccz1 complex.[18][20]

  • Activation: The binding of Rab5 to Mon1 is thought to relieve an auto-inhibitory mechanism mediated by the N-terminal domain of Mon1, thereby activating the GEF complex.[19][21]

  • GEF Activity: The activated Mon1-Ccz1 complex then engages with GDP-bound Rab7, catalyzing the release of GDP and allowing GTP to bind. This converts Rab7 to its active, membrane-associated state.

  • Effector Recruitment: Active Rab7-GTP then recruits a new set of effector proteins, such as the HOPS tethering complex, which mediate the subsequent fusion of the late endosome with the lysosome (or vacuole in yeast).

  • Recycling: Following Rab7 activation, the Mon1-Ccz1 complex is phosphorylated by the kinase Yck3. This phosphorylation event causes the complex to be released from the membrane back into the cytosol, allowing it to be recycled for further rounds of Rab conversion.[1][22]

This tightly regulated cascade ensures the unidirectional maturation of endosomes and the proper delivery of cargo for degradation.

Quantitative Data: Mon1-Ccz1 Complex Activity
Complex/ProteinInteracting PartnerTechniqueKinetic/Binding ParametersReference
Mon1-Ccz1 (Yeast)Ypt7 (Rab7)In Vitro GEF AssayGEF activity is low in solution but increases by an estimated ~1600-fold when Ypt7 is anchored to PI3P-containing liposomes.[23]
Mon1-Ccz1-Bulli (Fly)Rab7In Vitro GEF AssayN-terminal truncations of Mon1 (Δ40, Δ50, Δ100) lead to a 1.5 to 3.5-fold increase in GEF activity, demonstrating autoinhibition.[21]
Mon1-Ccz1 (Yeast)PI3P-containing LiposomesLiposome Co-sedimentationMon1-Ccz1 binding to vacuoles is dependent on PI3P. Specific Kd values are not reported, but binding is competed by the PI3P-binding FYVE domain.[1][20]
Mon1 (Yeast)Rab5-like Ypt10GST Pull-downMon1-Ccz1 shows a strong, GTP-dependent interaction with Ypt10. Mutation of a conserved tryptophan (W406A) in Mon1 significantly reduces this binding.[19][21]
Experimental Protocols

This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

  • Reagent Preparation:

    • Purify recombinant Mon1-Ccz1 complex, Rab7, and GDI (GDP dissociation inhibitor).

    • Load Rab7 with a fluorescent GDP analog, such as Mant-GDP, in the presence of EDTA. Remove excess unbound Mant-GDP.

    • Prepare liposomes with a composition mimicking late endosomes (e.g., containing PI3P and a docking lipid for prenylated Rab5).

  • Assay Setup (on membrane):

    • Incubate liposomes with purified, prenylated Rab5 pre-loaded with GTP.

    • To a microplate well, add reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂), the Rab5-loaded liposomes, and the Mant-GDP-loaded Rab7:GDI complex.

  • Initiating the Reaction:

    • Place the plate in a fluorescence plate reader set to excite Mant-GDP (e.g., ~360 nm) and read emission (e.g., ~440 nm).

    • Initiate the reaction by injecting a solution containing the Mon1-Ccz1 complex and a large excess of unlabeled GTP.

  • Data Acquisition and Analysis:

    • Monitor the decrease in fluorescence over time. The exchange of Mant-GDP for unlabeled GTP on Rab7 causes the Mant fluorophore to be released into the aqueous environment, resulting in a fluorescence decrease.

    • Fit the resulting curve to a single exponential decay function to determine the observed rate constant (k_obs). The catalytic efficiency (kcat/KM) can be calculated from rates measured at varying substrate concentrations.[4][21][24]

This assay determines if the Mon1-Ccz1 complex binds directly to membranes containing specific phospholipids (B1166683) like PI3P.

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) with the desired composition (e.g., POPC, POPS, and a percentage of PI3P).

    • Dry the lipids to a thin film under nitrogen gas and then under vacuum.

    • Rehydrate the lipid film in buffer and create unilamellar vesicles by extrusion through a polycarbonate membrane.

  • Binding Reaction:

    • Incubate the purified Mon1-Ccz1 complex with the prepared liposomes in a binding buffer for 30 minutes at room temperature.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any associated proteins.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for the Mon1 or Ccz1 subunit.

    • An increase of protein in the pellet fraction in the presence of PI3P-containing liposomes indicates a specific protein-lipid interaction.[25][26][27][28]

This protocol can be used to verify the interaction between the Mon1-Ccz1 complex and Rab5 in cell lysates.

  • Cell Lysis:

    • Lyse cells expressing tagged versions of the proteins (e.g., HA-Mon1 and GFP-Rab5) in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% Triton X-100 or NP-40).

    • To study GTP-dependence, add non-hydrolyzable GTP analogs (GTPγS) or GDP analogs (GDPβS) to the lysis buffer.

  • Pre-clearing:

    • Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a specific antibody against one of the proteins (the "bait," e.g., anti-HA antibody) to the pre-cleared lysate.

    • Incubate for several hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an antibody against the putative interacting protein (the "prey," e.g., anti-GFP antibody). The presence of the prey protein in the eluate confirms the interaction.[29][30][31]

Visualizations of Pathways and Workflows

Caption: Signaling pathway of Rab5-to-Rab7 conversion mediated by the Mon1-Ccz1 complex.

GEF_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Reaction cluster_analysis 3. Data Analysis P1 Purify Recombinant Rab7, GDI, Mon1-Ccz1 P2 Load Rab7:GDI with fluorescent Mant-GDP P1->P2 R1 Combine Rab7-MantGDP and Liposomes in Plate P2->R1 P3 Prepare Liposomes (e.g., with PI3P) P3->R1 R2 Inject Mon1-Ccz1 + excess GTP to start reaction R1->R2 A1 Monitor Fluorescence Decrease Over Time R2->A1 A2 Calculate Rate Constant (k_obs) A1->A2

Caption: Experimental workflow for an in vitro Rab GEF activity assay.

Conclusion

The distinction between the nuclear SAND domain proteins and the cytoplasmic SAND vesicular trafficking family is critical for clarity in research and communication. SAND domain proteins are key transcriptional regulators, and their dysfunction, particularly in the case of AIRE, is directly linked to severe autoimmune diseases. The SAND family of transport proteins, embodied by the Mon1-Ccz1 complex, are master regulators of endosomal maturation, a process fundamental to cellular homeostasis. A thorough understanding of the molecular mechanisms, quantitative behaviors, and regulatory networks of both families, facilitated by the experimental approaches detailed in this guide, is essential for developing targeted therapeutic strategies for the diseases in which they are implicated.

References

Technical Guide to SAND Protein Expression and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) protein family comprises a group of nuclear proteins characterized by the presence of a conserved SAND domain.[1] This domain is crucial for their function as transcriptional regulators, playing a significant role in chromatin-mediated gene expression. SAND proteins are involved in a diverse range of cellular processes, including immune tolerance, antiviral responses, and neuronal signaling. Dysregulation of SAND protein expression or function has been implicated in various diseases, including autoimmune disorders, cancer, and neurodevelopmental conditions.[2][3] This technical guide provides a comprehensive overview of SAND protein expression in different cell types, details on their signaling pathways, and protocols for their experimental analysis.

SAND Protein Expression in Various Cell Types

The expression of SAND family proteins varies significantly across different cell types and tissues, reflecting their specialized functions. The data presented below is a summary of semi-quantitative protein expression levels based on immunohistochemistry from the Human Protein Atlas.

Gene NameProtein NameCell Types with High ExpressionCell Types with Moderate ExpressionCell Types with Low/No ExpressionSubcellular Localization
SP100 Sp100 nuclear antigenB-cells, T-cells, Monocytes, NK-cells, GranulocytesEndothelial cells, FibroblastsAdipocytes, CardiomyocytesPML bodies, Nucleoplasm
AIRE Autoimmune regulatorMedullary thymic epithelial cells (mTECs)Dendritic cells (low)Most other cell typesNuclear bodies, Nucleoplasm
DEAF1 DEAF1 transcription factorNeurons (various brain regions), Glial cells, Endometrial stromal cellsFibroblasts, Smooth muscle cellsHepatocytes, CardiomyocytesNucleus, Cytoplasm
MON1A/B Mon1 homolog A/BUbiquitously expressed--Endosomes, Cytoplasm

Note: This table provides a semi-quantitative overview. For precise quantitative data, targeted mass spectrometry or quantitative Western blotting on specific cell lines of interest is recommended.

Key Signaling Pathways Involving SAND Proteins

SAND proteins are integral components of several critical signaling pathways, primarily related to transcriptional regulation and intracellular trafficking.

Sp100 in the Interferon Signaling Pathway

Sp100 is an interferon-stimulated gene (ISG) and plays a crucial role in the innate immune response to viral infections. Upon viral infection, cells produce interferons (IFNs), which induce the expression of numerous ISGs, including Sp100.[4] Different isoforms of Sp100 have distinct roles; for instance, Sp100B, C, and HMG isoforms can suppress the expression of viral immediate-early proteins, thus inhibiting viral replication.[5][6] This antiviral activity is dependent on the SAND domain.[6]

Sp100_Interferon_Pathway Viral Infection Viral Infection IFN Production IFN Production Viral Infection->IFN Production IFN Receptor IFN Receptor IFN Production->IFN Receptor Secreted IFN JAK-STAT Pathway JAK-STAT Pathway IFN Receptor->JAK-STAT Pathway ISG Expression ISG Expression JAK-STAT Pathway->ISG Expression Sp100 Gene Sp100 Gene ISG Expression->Sp100 Gene Transcription Sp100 Protein Sp100 Protein Sp100 Gene->Sp100 Protein Translation Viral IE Gene Expression Viral IE Gene Expression Sp100 Protein->Viral IE Gene Expression Suppression Viral Replication Viral Replication Viral IE Gene Expression->Viral Replication

Sp100 in the Interferon Signaling Pathway.
AIRE in Thymic T-Cell Tolerance

The Autoimmune Regulator (AIRE) is a master transcriptional regulator essential for central immune tolerance. It is primarily expressed in medullary thymic epithelial cells (mTECs).[7][8] AIRE binds to super-enhancers in the chromatin of mTECs and promotes the expression of a vast array of tissue-restricted antigens (TRAs).[9][10] This ectopic expression of self-antigens in the thymus allows for the negative selection of autoreactive T-cells, thereby preventing autoimmune diseases. AIRE recruits various protein partners, including the positive transcription elongation factor b (P-TEFb), to activate gene expression.[1][11]

AIRE_Tolerance_Pathway cluster_mTEC Medullary Thymic Epithelial Cell (mTEC) AIRE Protein AIRE Protein Super-Enhancers Super-Enhancers AIRE Protein->Super-Enhancers Binds to P-TEFb P-TEFb AIRE Protein->P-TEFb Recruits TRA Gene Locus TRA Gene Locus Super-Enhancers->TRA Gene Locus Activates P-TEFb->TRA Gene Locus Promotes elongation TRA Expression TRA Expression TRA Gene Locus->TRA Expression MHC Presentation MHC Presentation TRA Expression->MHC Presentation Antigen processing Developing Thymocyte Developing Thymocyte MHC Presentation->Developing Thymocyte Self-antigen presentation Negative Selection Negative Selection Developing Thymocyte->Negative Selection Autoreactive TCR Central Tolerance Central Tolerance Negative Selection->Central Tolerance Elimination of autoreactive T-cells

AIRE-mediated Central T-Cell Tolerance.
DEAF1 in Serotonin (B10506) Receptor Regulation

DEAF1 (Deformed Epidermal Autoregulatory Factor 1) is a transcription factor with a dual regulatory role in the central nervous system, specifically in the modulation of the serotonin 1A (5-HT1A) receptor gene.[12][13] In serotonergic raphe neurons, DEAF1 acts as a repressor of the HTR1A gene, thereby controlling autoreceptor expression.[13][14] Conversely, in non-serotonergic postsynaptic neurons, DEAF1 functions as a transcriptional enhancer of the same gene.[12][13] This cell-type-specific activity is influenced by a common single nucleotide polymorphism (C(-1019)G) in the HTR1A promoter and is dependent on histone deacetylation.[12]

DEAF1_Serotonin_Pathway cluster_Serotonergic Serotonergic Neuron cluster_NonSerotonergic Non-Serotonergic Neuron DEAF1_S DEAF1 HTR1A_Promoter_S HTR1A Promoter DEAF1_S->HTR1A_Promoter_S Represses HTR1A_Expression_S 5-HT1A Autoreceptor Expression HTR1A_Promoter_S->HTR1A_Expression_S DEAF1_NS DEAF1 HTR1A_Promoter_NS HTR1A Promoter DEAF1_NS->HTR1A_Promoter_NS Enhances HTR1A_Expression_NS 5-HT1A Heteroreceptor Expression HTR1A_Promoter_NS->HTR1A_Expression_NS HDACs Histone Deacetylases HDACs->DEAF1_S Required for repression HDACs->DEAF1_NS Required for enhancement

DEAF1 Regulation of Serotonin 1A Receptor.
Mon1-Ccz1 Complex in Endosomal Maturation

The Mon1-Ccz1 complex, where Mon1 is a SAND domain-containing protein, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[15] This complex is a critical regulator of the transition from early to late endosomes.[16][17] Mon1-Ccz1 is recruited to the membrane of early endosomes through its interaction with active, GTP-bound Rab5 and phosphoinositides (PI3P).[18] Once on the endosomal membrane, the complex is activated and in turn activates Rab7 by catalyzing the exchange of GDP for GTP.[18] Active Rab7 then recruits downstream effectors to mediate the fusion of late endosomes with lysosomes. The Mon1-Ccz1 complex also plays a role in autophagy by binding to Atg8 on the autophagosome membrane, thereby facilitating autophagosome-lysosome fusion.[19][20][21]

Mon1_Ccz1_Pathway cluster_Endosome Early Endosome Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 Complex Rab5_GTP->Mon1_Ccz1 Recruits & Activates PI3P PI(3)P PI3P->Mon1_Ccz1 Recruits Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP Rab7_GDP->Rab7_GTP GDP -> GTP Late_Endosome Late Endosome Rab7_GTP->Late_Endosome Defines Identity Lysosome_Fusion Fusion with Lysosome Late_Endosome->Lysosome_Fusion Mediates

Mon1-Ccz1 in Endosomal Maturation.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SAND proteins. Below are protocols for key experiments.

Quantitative Western Blot for Sp100

This protocol provides a framework for the quantitative analysis of Sp100 protein levels in cell lysates.

1. Sample Preparation:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

2. Gel Electrophoresis:

  • Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 150V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins to a low-fluorescence PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against Sp100 (e.g., rabbit anti-Sp100, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-AF680, 1:10,000 dilution) for 1 hour at room temperature, protected from light.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Data Acquisition and Analysis:

  • Scan the membrane using a fluorescence imaging system.

  • Quantify the band intensities for Sp100 and a loading control (e.g., GAPDH or total protein stain) using appropriate software.[22][23][24]

  • Normalize the Sp100 signal to the loading control signal for each sample.

Quantitative_Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) Electrophoresis 2. SDS-PAGE Sample_Prep->Electrophoresis Transfer 3. Protein Transfer to PVDF Electrophoresis->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-Sp100) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorescent) Primary_Ab->Secondary_Ab Imaging 7. Fluorescence Imaging Secondary_Ab->Imaging Analysis 8. Data Analysis (Normalization) Imaging->Analysis

Quantitative Western Blot Workflow.
Chromatin Immunoprecipitation (ChIP)-Sequencing for DEAF1

This protocol is designed for the genome-wide identification of DEAF1 binding sites.

1. Cross-linking and Chromatin Preparation:

  • Cross-link 10-20 million cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with a ChIP-grade anti-DEAF1 antibody or a control IgG overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Library Preparation:

  • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Prepare a sequencing library from the purified ChIP DNA and input DNA according to the manufacturer's protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).

5. Sequencing and Data Analysis:

  • Sequence the libraries on a next-generation sequencing platform.

  • Align the reads to the reference genome.

  • Perform peak calling to identify regions of DEAF1 enrichment.

  • Annotate peaks and perform motif analysis and functional enrichment analysis.[25][26][27][28]

ChIP_Seq_Workflow Crosslinking 1. Formaldehyde Cross-linking Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (anti-DEAF1) Chromatin_Shearing->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution_Reverse 5. Elution & Reverse Cross-linking Washing->Elution_Reverse DNA_Purification 6. DNA Purification Elution_Reverse->DNA_Purification Library_Prep 7. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing_Analysis 8. NGS & Data Analysis Library_Prep->Sequencing_Analysis

ChIP-Sequencing Workflow for DEAF1.
In Vitro GEF Assay for Mon1-Ccz1

This assay measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

1. Reagents and Proteins:

  • Purified recombinant Mon1-Ccz1 complex.

  • Purified recombinant Rab7 loaded with a fluorescent GDP analog (MANT-GDP).

  • Unlabeled GTP.

  • Liposomes (e.g., POPC:DOPS:PI3P) for membrane-reconstitution assays.

  • Purified recombinant Rab5 (GTP-loaded) for stimulation assays.

2. In-Solution GEF Assay:

  • In a 96-well plate, mix Rab7-MANT-GDP with the reaction buffer.

  • Initiate the reaction by adding the Mon1-Ccz1 complex.

  • Immediately start monitoring the decrease in MANT fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 440 nm).

  • As a positive control for nucleotide exchange, add a large excess of unlabeled GTP.

3. Liposome-Based GEF Assay:

  • Prepare liposomes containing PI3P.

  • Incubate Rab7-MANT-GDP and Rab5-GTP with the liposomes to allow for membrane association.

  • Initiate the reaction by adding the Mon1-Ccz1 complex.

  • Monitor the fluorescence change as described above.[29][30][31]

GEF_Assay_Workflow cluster_liposome Liposome-Based Assay Prepare_Reactants 1. Prepare Reactants (Rab7-MANT-GDP, Mon1-Ccz1, GTP) Mix_Reactants 2. Mix Reactants in Plate Prepare_Reactants->Mix_Reactants Measure_Fluorescence 3. Monitor MANT Fluorescence Decrease Mix_Reactants->Measure_Fluorescence Data_Analysis 4. Calculate Nucleotide Exchange Rate Measure_Fluorescence->Data_Analysis Prepare_Liposomes 1a. Prepare Liposomes with PI3P Incubate_Proteins 1b. Incubate Rab7 & Rab5 with Liposomes Prepare_Liposomes->Incubate_Proteins Incubate_Proteins->Mix_Reactants

In Vitro GEF Assay Workflow.

Conclusion

The SAND protein family represents a fascinating group of transcriptional and cellular regulators with diverse and critical functions. Understanding their expression patterns, signaling pathways, and molecular mechanisms is crucial for elucidating their roles in health and disease. This technical guide provides a foundational overview and detailed protocols to facilitate further research into this important protein family, with the ultimate goal of developing novel therapeutic strategies for associated pathologies.

References

The Evolution and Function of the SAND Protein Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND protein family represents a crucial component of the cellular machinery governing vesicular transport and organelle fusion, processes fundamental to eukaryotic life.[1] Despite their nomenclature, SAND proteins are distinct from proteins containing the SAND domain, which is involved in chromatin-mediated transcriptional control.[1][2] This guide provides an in-depth exploration of the evolution of the SAND protein family across various species, their molecular function, and the experimental methodologies employed to elucidate their roles.

Evolutionary Trajectory of the SAND Protein Family

The SAND protein family is remarkably conserved across a wide range of eukaryotic organisms, from unicellular yeasts to complex mammals, underscoring their fundamental role in cellular processes.[1][3] Phylogenetic analyses have revealed the evolutionary relationships and diversification of this protein family.

Phylogenetic Distribution

Homologues of the SAND protein have been identified in a diverse array of eukaryotes, including fungi (Saccharomyces cerevisiae, Schizosaccharomyces pombe), nematodes (Caenorhabditis elegans), insects (Drosophila melanogaster), plants (Arabidopsis thaliana), and various vertebrates, including humans.[3][4][5] The widespread presence of SAND proteins suggests their emergence early in eukaryotic evolution.

Gene Duplication in Vertebrates

A significant event in the evolution of the SAND protein family was a gene duplication that occurred early in vertebrate evolution.[1] This duplication gave rise to two distinct SAND paralogues in mammals, often referred to as SAND1 and SAND2, while most other vertebrates and eukaryotes possess a single SAND gene.[3][4] This expansion of the SAND protein family in vertebrates may be linked to the evolution of more complex lysosomal functions.[1]

Conservation of Gene Organization

The genomic organization of SAND genes exhibits a degree of conservation among vertebrates. For instance, the gene structure, including the number and phases of introns, is conserved between the pufferfish (Fugu rubripes) SAND gene and the human SAND1 and SAND2 genes.[6]

Table 1: Quantitative Data on SAND Protein Family Evolution

FeatureObservationSpecies ComparedReference
Vertebrate Gene Duplication Presence of two SAND paralogues in mammals, versus one in other vertebrates and eukaryotes.Human, Mouse, Fugu rubripes, S. cerevisiae, C. elegans, D. melanogaster, A. thaliana[1][3][4]
Intron Phase Conservation Conservation of intron phases among the three vertebrate SAND genes analyzed.Fugu rubripes, Human (SAND1 and SAND2)[6]
Exon Size Conservation Exon 4 is of identical size (148 bp) in F. rubripes SAND, Human SAND1, and Human SAND2.Fugu rubripes, Human (SAND1 and SAND2)[6]

Molecular Function of SAND Proteins

SAND proteins are key players in intracellular membrane trafficking, specifically at the tethering and docking stages of vesicle fusion.[1] Their primary role is associated with the fusion of vesicles with vacuoles in yeast and lysosomes in mammalian cells.[1]

Role in the SNARE Complex

SAND proteins are critical components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of lipid bilayers.[1] They function in concert with other proteins to ensure the specificity and efficiency of membrane fusion events.

The Mon1-Ccz1-Ypt7 Signaling Pathway

In yeast, the SAND protein is part of a well-characterized signaling pathway involving the Mon1-Ccz1 complex and the Rab GTPase Ypt7 (the yeast homolog of mammalian Rab7). The Mon1-Ccz1 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ypt7, converting it from its inactive GDP-bound state to an active GTP-bound state.[7][8][9] Activated Ypt7 then recruits tethering factors, such as the HOPS complex, to mediate the docking and subsequent fusion of vesicles with the vacuole.[7] The activity of the Mon1-Ccz1 complex is stimulated by its association with membranes containing phosphatidylinositol-3-phosphate (PI3P).[7][8]

Below is a diagram illustrating the logical flow of the Mon1-Ccz1-Ypt7 signaling pathway.

Mon1_Ccz1_Ypt7_Signaling cluster_membrane Late Endosome / Vacuole Membrane PI3P PI3P Mon1Ccz1_mem Mon1-Ccz1 PI3P->Mon1Ccz1_mem Ypt7_GDP Ypt7-GDP (inactive) Mon1Ccz1_mem->Ypt7_GDP GEF Activity Ypt7_GTP Ypt7-GTP (active) Ypt7_GDP->Ypt7_GTP GTP loading HOPS HOPS Complex Ypt7_GTP->HOPS Recruitment SNAREs SNARE Complex HOPS->SNAREs Tethering Fusion Membrane Fusion SNAREs->Fusion Mediation Mon1Ccz1_cyto Mon1-Ccz1 (cytosol) Mon1Ccz1_cyto->Mon1Ccz1_mem Recruitment Phylogenetic_Workflow A 1. Sequence Retrieval (e.g., NCBI BLAST) B 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) A->B C 3. Determine Best-fit Model of Evolution (e.g., ProtTest) B->C D 4. Phylogenetic Tree Construction (e.g., Maximum Likelihood using PhyML or RAxML, Bayesian Inference using MrBayes) C->D E 5. Tree Visualization and Annotation (e.g., FigTree, MEGA) D->E CoIP_Workflow A 1. Cell Lysis B 2. Pre-clearing with Beads (Optional) A->B C 3. Add Bait-specific Antibody B->C D 4. Add Protein A/G Beads C->D E 5. Wash Beads D->E F 6. Elute Proteins E->F G 7. Western Blot for Prey Protein F->G

References

An In-depth Technical Guide to the Cellular Roles of SAND Domain-Containing Proteins in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SAND protein signaling pathway" does not refer to a single, officially recognized signaling cascade. Rather, it encompasses the diverse regulatory functions of a family of nuclear proteins that contain a highly conserved SAND domain. This guide provides an in-depth exploration of the molecular interactions and regulatory networks associated with key SAND domain-containing proteins, focusing on their critical roles in chromatin-dependent transcriptional control.

Introduction to the SAND Domain and its Protein Family

The SAND domain is a conserved amino acid motif of approximately 80 residues, named after the proteins in which it was first identified: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] Proteins containing this domain are primarily localized to the cell nucleus and are integral to the regulation of gene expression. The SAND domain itself functions as a DNA-binding module, recognizing specific DNA sequences to tether these proteins to chromatin.[2]

Structurally, the SAND domain adopts a novel α/β fold, featuring a five-stranded antiparallel β-sheet packed against four α-helices.[3] A key feature is a conserved KDWK motif located within a positively charged α-helical region, which is critical for its interaction with the negatively charged phosphate (B84403) backbone of DNA.[2]

SAND domain-containing proteins are often modular, associating with other functional domains such as the PHD finger, bromodomain, and MYND finger, which contribute to their diverse regulatory functions through protein-protein interactions and recognition of histone modifications.[1] This guide will focus on three prominent members of this family: Sp100, AIRE-1, and DEAF-1, detailing their known interaction networks and regulatory functions.

The Sp100 Regulatory Network

Sp100 (Speckled protein 100 kDa) is a key component of the Promyelocytic Leukemia (PML) nuclear bodies, which are subnuclear structures involved in various cellular processes, including transcriptional regulation, apoptosis, and antiviral defense.[4] Sp100 functions as a transcriptional co-regulator, and its activity is modulated by various post-translational modifications, including SUMOylation.

Sp100 Signaling and Interactions

The regulatory network of Sp100 involves interactions with chromatin-associated proteins and its role as a transcriptional modulator. A key interaction is with the Heterochromatin Protein 1 (HP1) family.[5][6] This interaction links PML nuclear bodies to the chromatin compartment and is thought to be involved in the establishment of repressive chromatin domains.[5][6] SUMOylation of Sp100 is reported to stabilize its interaction with HP1α (CBX5).[7]

Sp100 itself can act as both a transcriptional repressor and activator, depending on the cellular context and its interacting partners. For instance, Sp100 can repress transcription when bound to a promoter.[6]

Quantitative Data for Sp100 Interactions

Quantitative data on the binding affinities of Sp100 with its partners is limited in the readily available literature. However, qualitative and semi-quantitative data from co-immunoprecipitation and ChIP assays confirm its interactions.

Interacting PartnerMethodObservationReference
HP1α, HP1β, HP1γYeast Two-Hybrid, Co-IPDirect interaction[5][6][8]
SUMO-1In vitro and in vivo assaysCovalent modification[9]
HPV31 genomeChIP-qPCRBinds to viral DNA[10][11]
EID3Co-IPInteraction

// Nodes Interferons [label="Interferons (α, β, γ)", fillcolor="#EA4335"]; Sp100 [label="Sp100"]; SUMO1 [label="SUMO-1", shape=ellipse, fillcolor="#FBBC05"]; HP1 [label="HP1 (α, β, γ)"]; Chromatin [label="Chromatin", shape=cylinder, fillcolor="#34A853"]; Transcriptional_Repression [label="Transcriptional Repression", shape=octagon, fillcolor="#5F6368"]; Viral_Defense [label="Antiviral Response", shape=octagon, fillcolor="#5F6368"];

// Edges Interferons -> Sp100 [label=" Upregulates expression", fontcolor="#202124"]; Sp100 -> SUMO1 [label=" Is SUMOylated by", dir=back, fontcolor="#202124"]; SUMO1 -> Sp100 [style=dashed, arrowhead=none, color="#202124"]; Sp100 -> HP1 [label=" Interacts with", fontcolor="#202124"]; HP1 -> Chromatin [label=" Binds to", fontcolor="#202124"]; Chromatin -> Transcriptional_Repression [label=" Leads to", fontcolor="#202124"]; Sp100 -> Viral_Defense [label=" Contributes to", fontcolor="#202124"]; } caption: "Diagram of the Sp100 regulatory network."

The AIRE-1 Central Tolerance Pathway

Autoimmune Regulator 1 (AIRE-1) is a critical transcription factor predominantly expressed in medullary thymic epithelial cells (mTECs). Its primary function is to promote central tolerance by inducing the expression of a wide array of tissue-specific antigens (TSAs) in the thymus. This ectopic expression allows for the negative selection of self-reactive T cells, preventing autoimmunity.

AIRE-1 Signaling and Interactions

AIRE-1 acts as a transcriptional activator, and its function is dependent on its interaction with various components of the transcriptional and chromatin remodeling machinery. AIRE-1 has been shown to interact with the DNA-dependent protein kinase (DNA-PK) complex, and this interaction is important for its transcriptional activity.[12][13] Furthermore, AIRE-1 is known to associate with super-enhancers, which are large clusters of enhancers that drive the expression of genes defining cell identity.[14]

The mechanism of how AIRE-1 activates a diverse set of target genes is still under investigation, but it is thought to involve the release of paused RNA polymerase II.

Quantitative Data for AIRE-1 Interactions and Gene Regulation

While precise binding affinities are not always available, studies have quantified the effect of AIRE-1 on the expression of its target genes.

Interacting PartnerMethodObservationReference
DNA-PKcs, Ku70, Ku80GST pull-down, Co-IPDirect interaction[12][13]
Topoisomerase 1Co-IPInteraction[14]
Target GeneMethodQuantitative ChangeReference
Insulin (Ins2)Luciferase Assay, RT-qPCRIncreased expression[1]
Spt1RT-qPCRIncreased expression[1]
Various TSAsSingle-cell RNA-seqIncreased frequency of expression in mTECs[15]

// Nodes AIRE1 [label="AIRE-1"]; DNAPK [label="DNA-PK complex", fillcolor="#EA4335"]; TOP1 [label="Topoisomerase 1", fillcolor="#FBBC05"]; SuperEnhancers [label="Super-Enhancers", shape=cylinder, fillcolor="#34A853"]; TSA_Genes [label="Tissue-Specific Antigen (TSA) Genes", shape=cds]; TSA_Expression [label="TSA Expression in mTECs", shape=ellipse]; Central_Tolerance [label="Central T-cell Tolerance", shape=octagon, fillcolor="#5F6368"];

// Edges AIRE1 -> DNAPK [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> TOP1 [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> SuperEnhancers [label=" Binds to", fontcolor="#202124"]; SuperEnhancers -> TSA_Genes [label=" Regulate", fontcolor="#202124"]; AIRE1 -> TSA_Genes [label=" Activates", fontcolor="#202124"]; TSA_Genes -> TSA_Expression [label=" Leads to", fontcolor="#202124"]; TSA_Expression -> Central_Tolerance [label=" Promotes", fontcolor="#202124"]; } caption: "Diagram of the AIRE-1 central tolerance pathway."

The DEAF-1 Transcriptional Regulatory Network

DEAF-1 (Deformed Epidermal Autoregulatory Factor 1), also known as NUDR (Nuclear DEAF-1-related), is a transcription factor that plays a crucial role in embryonic development, and its dysregulation has been linked to neurological disorders and cancer.[16] DEAF-1 can act as both a transcriptional activator and repressor, and it is known to regulate its own expression.

DEAF-1 Signaling and Interactions

DEAF-1 binds to DNA sequences containing TTCG motifs.[17] Its transcriptional activity is modulated through interactions with other proteins. For example, DEAF-1 interacts with the LIM-only protein LMO4, an oncoprotein in breast cancer, and this interaction is important for cell proliferation.[3][18][19] DEAF-1 has also been shown to interact with the Ku70 subunit of the DNA-PK complex.[20]

Quantitative Data for DEAF-1 Interactions and Gene Regulation

Studies have begun to quantify the binding preferences of DEAF-1 and its impact on target gene expression.

Interacting PartnerMethodObservationReference
LMO4Yeast Two-HybridDirect interaction[3][18][19]
Ku70GST pull-downDirect interaction[20]
DEAF-1 (self-interaction)In vitro pull-downHomodimerization[16]
Target DNA MotifMethodBinding CharacteristicsReference
TTCG repeatsEMSAPreferential binding to unmethylated, variably spaced CpG-containing half-sites[17]
Htr1a promoterEMSALow affinity binding[17]
Target GeneMethodQuantitative ChangeReference
DEAF1 promoterLuciferase AssayRepression[21]
Eif4g3 promoterChIP, Luciferase AssayActivation[17]
Various genes in PLNMicroarray~300 genes upregulated, ~300 genes downregulated (~2.5 fold change) in Deaf1-KO mice[22]

// Nodes DEAF1 [label="DEAF-1"]; LMO4 [label="LMO4", fillcolor="#EA4335"]; Ku70 [label="Ku70", fillcolor="#FBBC05"]; DEAF1_dimer [label="DEAF-1 Dimer", shape=ellipse]; DNA_motifs [label="TTCG DNA Motifs", shape=cylinder, fillcolor="#34A853"]; Target_Genes [label="Target Genes (e.g., DEAF1, Eif4g3)"]; Transcription_Regulation [label="Transcriptional Regulation", shape=octagon, fillcolor="#5F6368"];

// Edges DEAF1 -> LMO4 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> Ku70 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> DEAF1_dimer [label=" Dimerizes", fontcolor="#202124"]; DEAF1_dimer -> DNA_motifs [label=" Binds to", fontcolor="#202124"]; DNA_motifs -> Target_Genes [label=" Regulate", fontcolor="#202124"]; Target_Genes -> Transcription_Regulation [label=" Leads to", fontcolor="#202124"]; } caption: "Diagram of the DEAF-1 transcriptional regulatory network."

Experimental Protocols

Co-immunoprecipitation (Co-IP) for Nuclear Proteins

This protocol is designed to identify protein-protein interactions involving nuclear SAND domain proteins.

Materials:

  • Cell lysis buffer for nuclear proteins (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Antibody specific to the SAND domain protein of interest

  • Protein A/G magnetic beads

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold nuclear lysis buffer. Use a dounce homogenizer or sonication to disrupt the nuclei and solubilize nuclear proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

// Nodes Cell_Lysis [label="Cell Lysis & Nuclear Extraction"]; Clarification [label="Clarify Lysate"]; Pre_Clearing [label="Pre-clear with Beads"]; Immunoprecipitation [label="Incubate with Antibody"]; Complex_Capture [label="Capture with Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="Analyze by WB/MS", fillcolor="#34A853"];

// Edges Cell_Lysis -> Clarification; Clarification -> Pre_Clearing; Pre_Clearing -> Immunoprecipitation; Immunoprecipitation -> Complex_Capture; Complex_Capture -> Washing; Washing -> Elution; Elution -> Analysis; } caption: "Workflow for Co-immunoprecipitation."

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions to which SAND domain proteins bind.

Materials:

  • Formaldehyde (B43269) (1% final concentration) for cross-linking

  • Glycine (125 mM final concentration) for quenching

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Antibody specific to the SAND domain protein

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and resuspend in sonication buffer. Shear the chromatin to fragments of 200-1000 bp using a sonicator.

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).

// Nodes Crosslinking [label="Cross-link Proteins to DNA"]; Shearing [label="Shear Chromatin"]; Immunoprecipitation [label="Immunoprecipitate with Antibody"]; Washing [label="Wash Beads"]; Elution [label="Elute & Reverse Cross-links"]; Purification [label="Purify DNA"]; Analysis [label="Analyze by qPCR/Sequencing", fillcolor="#34A853"];

// Edges Crosslinking -> Shearing; Shearing -> Immunoprecipitation; Immunoprecipitation -> Washing; Washing -> Elution; Elution -> Purification; Purification -> Analysis; } caption: "Workflow for Chromatin Immunoprecipitation."

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to study the in vitro interaction of a purified SAND domain protein with a specific DNA sequence.

Materials:

  • Labeled DNA probe (e.g., with biotin (B1667282) or a radioactive isotope) containing the putative binding site

  • Unlabeled competitor DNA (specific and non-specific)

  • Purified SAND domain protein

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) non-specific competitor

  • Loading buffer

  • Native polyacrylamide gel

  • TBE or TGE running buffer

Procedure:

  • Binding Reaction: Set up binding reactions containing the labeled probe, purified protein, and poly(dI-dC) in binding buffer. For competition assays, add unlabeled specific or non-specific competitor DNA before adding the protein.

  • Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA complexes to form.

  • Electrophoresis: Add loading buffer to the reactions and load them onto a native polyacrylamide gel. Run the gel in TBE or TGE buffer at a constant voltage.

  • Detection: Detect the labeled probe. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a chemiluminescent substrate. For radioactively labeled probes, expose the gel to X-ray film. A "shift" in the migration of the labeled probe indicates a protein-DNA interaction.

// Nodes Binding_Reaction [label="Set up Binding Reaction"]; Incubation [label="Incubate"]; Electrophoresis [label="Native Gel Electrophoresis"]; Detection [label="Detect Labeled Probe", fillcolor="#34A853"];

// Edges Binding_Reaction -> Incubation; Incubation -> Electrophoresis; Electrophoresis -> Detection; } caption: "Workflow for Electrophoretic Mobility Shift Assay."

References

An In-depth Technical Guide to the Core Members of the SAND Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND protein family represents a crucial group of proteins in eukaryotic organisms, primarily involved in the regulation of vesicular transport, a fundamental process for cellular homeostasis.[1] This family is central to the intricate orchestration of endosomal maturation and the fusion of vesicles with target membranes, such as vacuoles and lysosomes.[2] A key player in this family is the Mon1-Ccz1 complex, a highly conserved guanine (B1146940) nucleotide exchange factor (GEF) that activates the Rab7 GTPase.[3][4][5] This activation is a critical step in the conversion of early endosomes to late endosomes, a process also known as the "Rab cascade."[3][6] In metazoans, this core complex is further regulated by an additional subunit, RMC1 (also known as C18orf8), which is essential for the full functionality of the complex.[7][8] This technical guide provides a comprehensive overview of the core members of the SAND protein family, their molecular functions, the signaling pathways they govern, and detailed experimental protocols for their study.

Core Members of the SAND Protein Family

The SAND protein family is characterized by its central role in orchestrating the Rab5-to-Rab7 transition on endosomes. The primary members are Mon1 and Ccz1, which form a heterodimeric complex in yeast and a heterotrimeric complex with RMC1 in metazoans.[3]

  • Mon1 (SAND-1 in C. elegans, MON1A/B in humans): Mon1 is a key subunit of the complex that directly interacts with active, GTP-bound Rab5 on early endosomes.[9] This interaction is crucial for the recruitment of the entire Mon1-Ccz1 complex to the endosomal membrane.[10] The N-terminal region of Mon1 has been shown to have an autoinhibitory function on the complex's GEF activity.[11]

  • Ccz1 (CCZ1 in humans): Ccz1 forms a stable complex with Mon1 and is essential for the GEF activity towards Rab7.[12] In the context of autophagy, Ccz1 contains a C-terminal LIR (LC3-interacting region) motif that directly binds to Atg8/LC3 on autophagosomes, thereby recruiting the complex to these structures to facilitate their fusion with lysosomes.[13][14]

  • RMC1 (Regulator of Mon1-Ccz1, also known as C18orf8 or Bulli in Drosophila): This metazoan-specific subunit acts as a scaffold, stabilizing the Mon1-Ccz1 complex.[8][15] RMC1 is required for efficient Rab7 activation and is critical for autophagy and endosomal maturation in higher eukaryotes.[7][8] Its absence leads to impaired Rab7 localization and milder, though significant, phenotypes compared to the loss of Mon1.[8]

Other related complexes that share the Tri-Longin domain (TLD) architecture with Mon1-Ccz1 include the BLOC-3 and CPLANE complexes, which are involved in the biogenesis of lysosome-related organelles and ciliogenesis, respectively.[12][16][17]

Quantitative Data

The following tables summarize key quantitative data related to the function and interactions of the SAND protein family members.

InteractionOrganismMethodAffinity (Kd) / StoichiometryReference(s)
Mon1-Ccz1 to Rab7Saccharomyces cerevisiaeIn vitro GEF assayNot specified[18]
Mon1 to active Rab5 (GTP-bound)Arabidopsis thalianaYeast two-hybridDirect interaction[19]
Ccz1 to Atg8/LC3Saccharomyces cerevisiaeIn vitro binding assayDirect interaction[13][14]
Mon1-Ccz1 to Phosphatidylinositol 3-phosphate (PI3P)Saccharomyces cerevisiaeLiposome (B1194612) co-sedimentationBinds to PI3P-containing liposomes[9][20]
RMC1 to Mon1-Ccz1HumanInteraction proteomicsStable complex formation[7][21]
Enzyme ActivityOrganismSubstratekcat/Km (M⁻¹s⁻¹)ConditionsReference(s)
Mon1-Ccz1 GEF activity for Ypt7 (Rab7 homolog)Saccharomyces cerevisiaeYpt7~1.1 x 10⁵In the presence of PI3P and PS-containing liposomes with membrane-anchored Ypt7[18]
Mon1-Ccz1 GEF activity for Ypt7 (Rab7 homolog)Saccharomyces cerevisiaeYpt7~70In solution (without membranes)[18]
Truncated Mon1 (Δ1-50)-Ccz1-Bulli GEF activity for Rab7Drosophila melanogasterRab7Increased 1.5 to 3.5-fold compared to wild-typeIn vitro GEF assay with liposomes and Rab5-GTP[3]

Signaling Pathways

The SAND protein family is at the heart of the endosomal maturation pathway, orchestrating the critical switch from Rab5-positive early endosomes to Rab7-positive late endosomes.

Rab5 to Rab7 Conversion on Endosomes

This pathway ensures the unidirectional flow of cargo through the endocytic system.

Rab5_to_Rab7_Conversion cluster_early_endosome Early Endosome cluster_late_endosome Late Endosome Rab5_GTP Rab5-GTP Mon1_Ccz1_active Mon1-Ccz1 (active) Rab5_GTP->Mon1_Ccz1_active Recruits & Activates PI3P PI(3)P PI3P->Mon1_Ccz1_active Co-localizes Mon1_Ccz1 Mon1-Ccz1 (inactive) Rab7_GDP Rab7-GDP Mon1_Ccz1_active->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP Rab7_GDP->Rab7_GTP GDP -> GTP HOPS HOPS Complex Rab7_GTP->HOPS Recruits Effector Lysosome_Fusion Fusion with Lysosome HOPS->Lysosome_Fusion Mediates Tethering

Caption: Rab5-to-Rab7 conversion pathway on endosomes.

Recruitment of Mon1-Ccz1 to Autophagosomes

In autophagy, the Mon1-Ccz1 complex is recruited to mature autophagosomes to facilitate their fusion with the lysosome.

Autophagosome_Fusion cluster_autophagosome Autophagosome cluster_late_endosome Late Endosome/Lysosome Atg8_LC3 Atg8/LC3 Mon1_Ccz1 Mon1-Ccz1 Atg8_LC3->Mon1_Ccz1 Recruits via Ccz1 LIR Ccz1_LIR Ccz1 LIR motif Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP Rab7_GDP->Rab7_GTP GDP -> GTP Autolysosome Autolysosome Formation Rab7_GTP->Autolysosome Promotes Fusion

Caption: Mon1-Ccz1 recruitment to autophagosomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the SAND protein family.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of the Mon1-Ccz1 complex to catalyze the exchange of GDP for GTP on Rab7.[22][23]

Materials:

  • Purified recombinant Rab7 protein

  • Purified recombinant Mon1-Ccz1 complex

  • MANT-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP)

  • GTP solution (100 mM)

  • GEF reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Fluorometer

Procedure:

  • Loading of Rab7 with MANT-GDP:

    • Incubate Rab7 with a 10-fold molar excess of MANT-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.

    • Stop the reaction by adding MgCl₂ to a final concentration of 20 mM.

    • Remove excess MANT-GDP by passing the mixture through a desalting column equilibrated with GEF reaction buffer.

  • GEF Reaction:

    • In a fluorometer cuvette, add MANT-GDP-loaded Rab7 to the GEF reaction buffer.

    • Record the baseline fluorescence (Excitation: ~360 nm, Emission: ~440 nm).

    • Initiate the reaction by adding the Mon1-Ccz1 complex to the cuvette.

    • After a short incubation, add a 100-fold molar excess of unlabeled GTP to the reaction.

  • Data Acquisition and Analysis:

    • Monitor the decrease in MANT fluorescence over time as MANT-GDP is released from Rab7.

    • Calculate the initial rate of nucleotide exchange from the linear phase of the fluorescence decay curve.

    • The GEF activity can be expressed as the change in fluorescence per unit time.

Liposome Co-sedimentation Assay

This assay is used to assess the interaction of the Mon1-Ccz1 complex with different lipid species.[2][24][25][26]

Materials:

  • Purified recombinant Mon1-Ccz1 complex

  • Lipids (e.g., POPC, POPE, POPS, PI3P) dissolved in chloroform (B151607)

  • Liposome preparation buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Mix the desired lipids in a glass tube.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Rehydrate the lipid film in liposome preparation buffer by vortexing.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.

  • Binding Reaction:

    • Incubate the purified Mon1-Ccz1 complex with the prepared liposomes in a binding buffer for 30 minutes at room temperature.

  • Co-sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein in each fraction.

Live-Cell Imaging of Rab5-to-Rab7 Conversion

This method allows for the visualization of endosome maturation in real-time within living cells.[1][6][27][28]

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Expression vectors for fluorescently tagged Rab5 (e.g., mCherry-Rab5) and Rab7 (e.g., GFP-Rab7)

  • Transfection reagent

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with plasmids encoding fluorescently tagged Rab5 and Rab7 using a suitable transfection reagent.

    • Allow cells to express the proteins for 24-48 hours.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage within the environmental chamber.

    • Identify cells co-expressing both fluorescently tagged proteins.

    • Acquire time-lapse images of a region of interest, capturing both fluorescence channels at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 30-60 minutes).

  • Image Analysis:

    • Analyze the time-lapse series to identify individual endosomes.

    • Quantify the fluorescence intensity of both Rab5 and Rab7 on individual endosomes over time.

    • A successful Rab conversion event is characterized by a decrease in the Rab5 signal and a concurrent increase in the Rab7 signal on the same endosome.

Conclusion

The SAND protein family, with the Mon1-Ccz1 complex at its core, plays an indispensable role in the regulation of endosomal trafficking and autophagy. Understanding the intricate molecular mechanisms of these proteins is crucial for deciphering fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases associated with defects in vesicular transport, such as neurodegenerative disorders and cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the function and regulation of this vital protein family.

References

An In-depth Technical Guide to SAND Protein Interaction Partners and Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "SAND protein" refers to two distinct and unrelated protein families, a crucial distinction for researchers in the field. The first family comprises proteins containing a conserved SAND domain , named after S p100, A IRE-1, N ucP41/75, and D EAF-1[1]. These are primarily nuclear proteins that play a significant role in chromatin-mediated transcriptional regulation through direct DNA binding[1][2].

The second family, paradoxically, are proteins referred to as SAND proteins that do not contain the SAND domain[3]. This family includes the yeast protein Mon1 (and its C. elegans ortholog SAND-1) and its vertebrate homologs[4]. These SAND proteins are key regulators of vesicular trafficking, specifically in the endolysosomal and autophagic pathways. They function as a critical component of a guanine (B1146940) nucleotide exchange factor (GEF) complex[3].

This guide provides a detailed technical overview of the interaction partners and networks for both of these protein families, presenting quantitative data, detailed experimental protocols, and visual diagrams of their functional pathways.

Part 1: The Vesicular Trafficking SAND Protein Family (Mon1/SAND-1)

The best-characterized members of this family are components of the conserved Mon1-Ccz1 protein complex. This complex acts as the specific GEF for the Rab7 GTPase, a master regulator of late endosomal and lysosomal trafficking[5][6].

Core Interaction Partners and Network

The central function of the Mon1-Ccz1 complex is to catalyze the exchange of GDP for GTP on Rab7, thereby activating it. This activation is a pivotal event in the maturation of endosomes and the fusion of autophagosomes with lysosomes[7][8]. The interaction network of the Mon1-Ccz1 complex is tightly regulated and involves several key players.

Key Interaction Partners of the Mon1-Ccz1 Complex:

Interacting Protein/MoleculeFunction of InteractionOrganism(s)
Ccz1 Forms a heterodimeric GEF complex with Mon1[6][9].Eukaryotes
Rab7 (Ypt7 in yeast) Substrate of the GEF activity; Mon1-Ccz1 activates Rab7[5][6].Eukaryotes
Rab5 Recruits the Mon1-Ccz1 complex to early endosomes, initiating the Rab5-to-Rab7 conversion[5].Eukaryotes
Phosphatidylinositol 3-phosphate (PI3P) A lipid marker of endosomes that contributes to the membrane recruitment of the Mon1-Ccz1 complex[10].Eukaryotes
Atg8 (LC3 in mammals) Recruits the Mon1-Ccz1 complex to autophagosomes to facilitate their fusion with vacuoles/lysosomes[7].Yeast, Mammals
SNARE complexes The Mon1-Ccz1 complex is thought to regulate vacuolar SNARE complexes at the tethering/docking stage of vesicle fusion[3][8].Yeast
Signaling Pathways and Regulatory Networks

1. Rab5 to Rab7 Conversion on Endosomes:

A critical step in endosome maturation is the "Rab conversion," where early endosomes marked by Rab5 mature into late endosomes marked by Rab7. The Mon1-Ccz1 complex is the central orchestrator of this event. It is recruited to Rab5-positive endosomes and, once there, activates Rab7, leading to the displacement of Rab5 effectors and the recruitment of Rab7 effectors, thus changing the identity and function of the organelle[5].

Rab5_to_Rab7_Conversion cluster_late_endosome Late Endosome Rab5-GTP Rab5-GTP Mon1-Ccz1_inactive Mon1-Ccz1 Rab5-GTP->Mon1-Ccz1_inactive Mon1-Ccz1_active Mon1-Ccz1 Mon1-Ccz1_inactive->Mon1-Ccz1_active Activation Rab7-GDP Rab7-GDP Mon1-Ccz1_active->Rab7-GDP GEF Activity Rab7-GTP Rab7-GTP Rab7-GDP->Rab7-GTP GTP Late Endosomal\nFunctions Late Endosomal Functions Rab7-GTP->Late Endosomal\nFunctions

Rab5 to Rab7 conversion pathway.

2. Autophagosome-Lysosome Fusion:

During autophagy, the Mon1-Ccz1 complex is recruited to the surface of autophagosomes through the interaction of the Ccz1 subunit with Atg8 (LC3 in mammals). Once on the autophagosome, the complex activates Rab7, which is required for the subsequent fusion of the autophagosome with the lysosome (or vacuole in yeast) to degrade its contents[7].

Autophagy_Pathway cluster_fusion Autophagosome Autophagosome Autolysosome Autolysosome Atg8 Atg8 Mon1-Ccz1 Mon1-Ccz1 Atg8->Mon1-Ccz1 Recruitment Rab7-GDP Rab7-GDP Mon1-Ccz1->Rab7-GDP GEF Activity Rab7-GTP Rab7-GTP Rab7-GDP->Rab7-GTP Lysosome Lysosome Rab7-GTP->Lysosome Tethering/Fusion

Mon1-Ccz1 in autophagosome fusion.
Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Identify Protein Complex Components:

This protocol is a standard method to isolate a protein of interest along with its binding partners from a cell lysate[4][9][11][12].

  • Cell Lysis:

    • Harvest cultured cells (e.g., yeast or mammalian cells expressing a tagged version of Mon1 or Ccz1) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest (or the tag) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of novel partners.

2. In Vitro GEF Activity Assay:

This assay measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7[10][13][14][15].

  • Reagents:

    • Purified recombinant Mon1-Ccz1 complex.

    • Purified recombinant Rab7.

    • MANT-GDP (a fluorescent GDP analog).

    • Non-fluorescent GTP.

    • GEF reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Procedure:

    • Load Rab7 with MANT-GDP by incubating them together in the absence of other nucleotides.

    • Remove excess MANT-GDP using a size-exclusion column.

    • In a fluorometer plate, add the GEF reaction buffer and the MANT-GDP-loaded Rab7.

    • Initiate the reaction by adding the purified Mon1-Ccz1 complex.

    • Immediately start monitoring the decrease in MANT fluorescence over time, which corresponds to the release of MANT-GDP.

    • As a positive control, add a large excess of non-fluorescent GTP to displace the MANT-GDP and establish the baseline fluorescence.

Part 2: The SAND Domain-Containing Protein Family

This family of proteins, including Sp100, AIRE-1, and NUDR, are characterized by the presence of a SAND domain, a novel DNA-binding fold[2]. They are localized to the nucleus and are implicated in chromatin organization and the regulation of gene expression[1][2].

Core Interaction Partners and Network

The SAND domain proteins function by binding to specific DNA sequences and interacting with other chromatin-associated proteins.

Key Interaction Partners of SAND Domain Proteins:

ProteinInteracting Partner(s)Function of Interaction
Sp100 DNA, HP1 (Heterochromatin Protein 1), PML (Promyelocytic Leukemia protein)Transcriptional regulation, formation of PML nuclear bodies, chromatin organization[16][17].
AIRE-1 DNA, non-methylated Histone H3 (H3K4me0), Topoisomerase 1 (TOP1), CBP/p300Regulation of tissue-specific antigen expression in the thymus for immune tolerance[8][18][19][20].
NUDR/DEAF-1 DNATranscriptional repression[21][22].
GMEB-1 DNA, Glucocorticoid ReceptorModulation of steroid hormone-activated transcription[23].
Quantitative Interaction Data

Quantitative data for SAND domain protein interactions often focuses on their affinity for DNA or specific histone modifications.

SAND ProteinInteracting PartnerBinding Affinity (Kd)Experimental Method
AIRE-1 (PHD1 finger) H3K4me0 peptide~4 µMIsothermal Titration Calorimetry (ITC)[8]
AIRE-1 (PHD1 finger) H3K4me1 peptide~20 µMIsothermal Titration Calorimetry (ITC)[8]
Functional Networks

1. Sp100 and PML Nuclear Bodies:

Sp100 is a key component of PML nuclear bodies (also known as ND10), which are dynamic subnuclear structures involved in various cellular processes, including transcriptional regulation, DNA repair, and antiviral defense. Sp100 interacts with PML and is recruited to these bodies. It also interacts with heterochromatin protein HP1, linking these nuclear bodies to chromatin organization[16][17][24].

PML_Nuclear_Body cluster_components Core Components PML-NB PML Nuclear Body PML PML PML->PML-NB Forms scaffold Sp100 Sp100 Sp100->PML-NB Recruited to HP1 HP1 Sp100->HP1 Interacts with SUMO-1 SUMO-1 SUMO-1->PML Modifies SUMO-1->Sp100 Modifies Heterochromatin Heterochromatin HP1->Heterochromatin Binds to

Sp100 within the PML nuclear body.
Experimental Protocols

1. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq):

ChIP-seq is used to identify the genome-wide binding sites of DNA-associated proteins like the SAND domain-containing transcription factors[25][26][27][28][29].

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde (B43269) (and optionally a second cross-linker like DSG) to covalently link proteins to DNA.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the SAND protein of interest (e.g., anti-AIRE-1).

    • Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Sequencing and Analysis:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

    • Align the sequence reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.

2. Electrophoretic Mobility Shift Assay (EMSA):

EMSA (or gel shift assay) is an in vitro technique used to detect the binding of a protein to a specific DNA sequence[1][6][30][31][32].

  • Probe Preparation:

    • Synthesize a short DNA probe (20-50 bp) containing the putative binding site for the SAND domain protein.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with purified recombinant SAND domain protein (or nuclear extract containing the protein) in a binding buffer.

    • For competition assays to determine specificity, add an excess of unlabeled specific or non-specific competitor DNA to separate reactions.

  • Electrophoresis and Detection:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

    • Protein-bound DNA probes will migrate more slowly through the gel than unbound probes, resulting in a "shifted" band.

    • Visualize the bands by autoradiography (for ³²P) or by detecting the non-radioactive tag.

3. SILAC-based Quantitative Proteomics for Interactome Analysis:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a mass spectrometry-based technique for the accurate relative quantification of proteins, which is powerful for identifying specific interaction partners by affinity purification[3][7][33][34][35].

  • Cell Labeling:

    • Grow one population of cells in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

    • Grow a second population of cells in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

    • Allow the cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acids into the proteome.

  • Affinity Purification and Sample Preparation:

    • Perform an affinity purification (as in the Co-IP protocol) from the "heavy" labeled cells using an antibody against the protein of interest (e.g., AIRE-1).

    • Perform a control purification from the "light" labeled cells using a non-specific IgG antibody.

    • Combine the eluates from both purifications in a 1:1 ratio.

    • Separate the combined protein mixture by SDS-PAGE, excise gel bands, and perform in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of each identified protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

    • True interaction partners will show a high heavy/light ratio, while non-specific contaminants will have a ratio close to 1.

References

A Technical Guide to the Subcellular Localization of SAND Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) protein family represents a diverse group of proteins with critical roles in cellular function. A key aspect of understanding their biological significance lies in elucidating their precise subcellular localization. This technical guide provides an in-depth overview of the subcellular distribution of SAND proteins, the experimental methodologies used to determine their localization, and their involvement in key signaling pathways. For clarity, this guide distinguishes between two major protein groups often referred to as "SAND": the SAND domain-containing proteins involved in transcriptional regulation and the SAND family of proteins that are crucial for endosomal trafficking.

The SAND Domain-Containing Proteins: Nuclear Actors in Transcriptional Control

Proteins containing the SAND domain are primarily localized to the cell nucleus and play a significant role in chromatin-dependent transcriptional control.[1] The SAND domain itself is thought to be a DNA-binding domain, characterized by a globular fold with a five-stranded antiparallel beta-sheet and four alpha-helices.[1] Mutations within the conserved region of this domain are associated with various human diseases.[1]

Key members of this family include:

  • Sp100 (Speckled protein 100 kDa): A component of the PML nuclear bodies (promyelocytic leukemia nuclear bodies), which are implicated in a variety of cellular processes, including transcription, DNA repair, and apoptosis.

  • AIRE-1 (Autoimmune regulator 1): Primarily expressed in the thymus, it plays a crucial role in central tolerance by promoting the expression of a wide range of self-antigens.

  • NucP41/75: A nuclear pore-associated protein.

  • DEAF-1 (Deformed epidermal autoregulatory factor 1): A transcription factor involved in development and disease.

The nuclear localization of these proteins is fundamental to their function as regulators of gene expression.

The SAND Family Proteins in Endosomal Trafficking: Orchestrating Vesicle Fusion

Distinct from the SAND domain proteins, a separate family of proteins, referred to as SAND proteins, are central to the regulation of endosomal trafficking and vesicle fusion.[2][3] These proteins do not contain the canonical SAND domain.[3] The most well-characterized members of this family are essential components of the Mon1-Ccz1 complex.[4]

The Mon1-Ccz1 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[4][5][6] This function is critical for the maturation of early endosomes into late endosomes, a key step in the endocytic pathway that sorts internalized cargo for degradation in lysosomes.[4][5]

Subcellular Localization of the Mon1-Ccz1 (SAND) Complex

The Mon1-Ccz1 complex is dynamically localized to endosomal compartments. It is recruited from the cytoplasm to Rab5-positive early endosomes.[5] Its presence on these organelles facilitates the "Rab conversion" or "Rab cascade," where it activates Rab7, leading to the displacement of Rab5 and the transition to a late endosomal identity.[4][5] Following the activation of Rab7, the Mon1-Ccz1 complex is thought to dissociate from the membrane.[4] Therefore, the primary sites of Mon1-Ccz1 function are early and late endosomes.

Quantitative Distribution of SAND Proteins

While qualitative descriptions of SAND protein localization are abundant, precise quantitative data from subcellular fractionation experiments are less common in the literature. The table below summarizes the expected distribution based on the known functions of both SAND domain-containing proteins and the SAND proteins of the Mon1-Ccz1 complex. This is a representative summary, and the exact percentages can vary depending on the specific protein, cell type, and experimental conditions.

Protein FamilyRepresentative MembersPrimary LocalizationExpected Distribution in Subcellular Fractions
SAND Domain-Containing Sp100, AIRE-1, DEAF-1NucleusNuclear Fraction: Highly enrichedCytosolic & Membrane Fractions: Low to negligible
SAND (Mon1-Ccz1 Complex) Mon1 (SAND-1), Ccz1Endosomes (early and late)Membrane/Organellar Fraction: EnrichedCytosolic Fraction: Present (cytoplasmic pool)Nuclear Fraction: Negligible

Experimental Protocols for Determining Subcellular Localization

Several well-established experimental techniques are employed to determine the subcellular localization of SAND proteins. The choice of method depends on the specific research question, the required resolution, and whether a qualitative or quantitative assessment is needed.

Immunofluorescence Microscopy

Immunofluorescence is a powerful technique for visualizing the subcellular localization of proteins within fixed cells.[7] It provides spatial information and allows for the co-localization analysis of multiple proteins.

Detailed Methodology:

  • Cell Culture and Fixation: Cells are grown on coverslips and then fixed, typically with 4% paraformaldehyde, to preserve their structure.[8][9][10]

  • Permeabilization: The cell membranes are permeabilized using a detergent like Triton X-100 or saponin (B1150181) to allow antibodies to access intracellular antigens.[9]

  • Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).[9][10]

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the SAND protein of interest.[8][9]

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.[8][9]

  • Counterstaining and Mounting: The nucleus is often stained with a DNA-binding dye like DAPI. The coverslip is then mounted on a microscope slide.[11]

  • Microscopy: The stained cells are visualized using a fluorescence or confocal microscope.[12]

Subcellular Fractionation

Subcellular fractionation is a biochemical technique used to isolate different organelles from a cell lysate.[13] The presence and relative abundance of a protein in different fractions can be determined by subsequent analysis, typically Western blotting or mass spectrometry.[7][14]

Detailed Methodology:

  • Cell Lysis: Cells are lysed using a gentle method, such as a Dounce homogenizer or a hypotonic buffer, to release the organelles without disrupting their integrity.[13][15]

  • Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds.[16]

    • Low-speed centrifugation (e.g., 1,000 x g): Pellets intact nuclei.

    • Medium-speed centrifugation (e.g., 10,000-20,000 x g): Pellets mitochondria, peroxisomes, and lysosomes.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).

    • Final Supernatant: Represents the cytosolic fraction.

  • Density Gradient Centrifugation (Optional): For higher purity, fractions can be further separated on a density gradient (e.g., sucrose (B13894) or Ficoll).[16]

  • Protein Analysis: The protein concentration in each fraction is determined, and equal amounts of protein are analyzed by SDS-PAGE and Western blotting using an antibody against the SAND protein. The relative abundance in each fraction indicates the protein's distribution. Alternatively, fractions can be analyzed by mass spectrometry for a more comprehensive proteomic view.[14][17]

Signaling Pathways and Logical Relationships

The involvement of SAND proteins in key cellular processes is best understood by visualizing their roles in signaling and trafficking pathways.

The Role of the Mon1-Ccz1 (SAND) Complex in Endosome Maturation

The Mon1-Ccz1 complex is a critical regulator of the transition from early to late endosomes. This process is essential for the proper sorting and degradation of internalized cargo. The following diagram illustrates the key steps in this pathway.

Mon1_Ccz1_Pathway Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 (SAND complex) Rab5_GTP->Mon1_Ccz1 Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP Lysosome Lysosome Rab7_GTP->Lysosome Fusion Cytoplasm Cytoplasm Cytoplasm->Mon1_Ccz1 Recruitment Rab7_GDP->Rab7_GTP GTP loading

Caption: The Mon1-Ccz1 (SAND) complex is recruited to Rab5-GTP on early endosomes and acts as a GEF for Rab7, promoting endosome maturation and subsequent fusion with the lysosome.

Experimental Workflow for Subcellular Localization

Experimental_Workflow start Hypothesize Protein Localization subcellular_fractionation Subcellular Fractionation start->subcellular_fractionation immunofluorescence Immunofluorescence Microscopy start->immunofluorescence western_blot Western Blot / Mass Spectrometry subcellular_fractionation->western_blot conclusion Determine Subcellular Localization western_blot->conclusion colocalization Co-localization with Organelle Markers immunofluorescence->colocalization colocalization->conclusion

Caption: A typical workflow for determining protein subcellular localization involves biochemical fractionation and in situ imaging techniques.

Conclusion

The subcellular localization of SAND proteins is intrinsically linked to their diverse functions. The SAND domain-containing proteins are predominantly nuclear, where they regulate transcription. In contrast, the SAND family proteins of the Mon1-Ccz1 complex are key players in the endosomal pathway, dynamically associating with endosomes to control their maturation. A comprehensive understanding of their localization, achieved through the rigorous application of techniques like immunofluorescence and subcellular fractionation, is essential for dissecting their roles in health and disease and for the development of targeted therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Studying SAND Protein Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SAND Proteins

The SAND protein family is a group of proteins found in a wide range of eukaryotes, from single-celled organisms to mammals. These proteins are crucial for intracellular membrane trafficking, particularly in processes related to vacuolar and lysosomal function.[1] The SAND domain itself, a conserved sequence of about 80 residues, is believed to be a DNA-binding domain involved in chromatin-dependent transcriptional control.[2][3] Mutations within this domain have been linked to various human diseases.[2] Given their fundamental role in cellular homeostasis, accurately quantifying the expression levels of SAND proteins is essential for research in cell biology, drug development, and disease pathology.

These application notes provide detailed protocols for quantifying SAND protein expression using common laboratory techniques.

Application Note 1: Western Blotting for SAND Protein Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[4] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[5] For SAND proteins, which can be associated with cellular membranes, specific extraction protocols may be required to ensure efficient solubilization.[6]

Detailed Experimental Protocol

1. Sample Preparation (Cell Lysate)

  • Culture cells to 70-90% confluency.[6]

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

  • Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 15 minutes.[6] For membrane-associated SAND proteins, ensure the lysis buffer contains a strong detergent like SDS to disrupt hydrophobic interactions.[7]

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.[8]

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding 4X SDS sample buffer to a final concentration of 30-50 µg of total protein per well.[8]

  • Heat the samples at 95-100°C for 5 minutes.[8] For multi-pass transmembrane proteins, avoid boiling and instead incubate at a lower temperature (e.g., 70°C for 10-20 minutes) to prevent aggregation.[6]

  • Load samples and a molecular weight marker onto an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target SAND protein.[4]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5] PVDF membranes are often recommended for their durability.[5]

3. Immunoblotting and Detection

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[5]

  • Incubate the membrane with a primary antibody specific to the SAND protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][5] Optimal antibody dilution should be determined experimentally.[5]

  • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[8]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[8]

  • Detect the chemiluminescent signal using an imaging system or autoradiography film.[8]

4. Data Analysis

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the SAND protein band to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.

  • Compare the normalized intensities between different samples to determine the relative expression levels of the SAND protein.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection cluster_analysis Analysis p1 Cell Lysis p2 Protein Quantification p1->p2 s1 SDS-PAGE p2->s1 s2 Membrane Transfer s1->s2 d1 Blocking s2->d1 d2 Primary Antibody d1->d2 d3 Secondary Antibody d2->d3 d4 ECL Detection d3->d4 a1 Densitometry d4->a1 a2 Normalization a1->a2

Caption: Western Blotting Workflow for SAND Protein Analysis.

Application Note 2: ELISA for SAND Protein Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying proteins, peptides, and other molecules.[9] A sandwich ELISA is particularly useful for quantifying specific proteins in a complex sample. This format uses two antibodies that bind to different epitopes on the target protein, providing high specificity and sensitivity.[10] In-cell ELISAs can also be used to quantify intracellular proteins directly in fixed cells.[11]

Detailed Experimental Protocol (Sandwich ELISA)

1. Plate Preparation

  • Coat the wells of a 96-well microplate with a capture antibody specific to the SAND protein, diluted in a coating buffer.

  • Incubate overnight at 4°C.[10]

  • Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20).[10]

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for at least 1-2 hours at room temperature.[10]

  • Wash the plate again four times with the wash buffer.

2. Sample and Standard Incubation

  • Prepare a serial dilution of a known concentration of recombinant SAND protein to create a standard curve.

  • Prepare your samples (cell lysates, tissue homogenates, or serum). Cell and tissue extracts are often diluted by at least 50% with a binding buffer.[9]

  • Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[10]

  • Wash the plate four times with the wash buffer.

3. Detection

  • Add a detection antibody (also specific to the SAND protein but recognizing a different epitope), which is typically biotinylated, to each well.

  • Incubate for 1-2 hours at room temperature.[10]

  • Wash the plate four times with the wash buffer.

  • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to each well and incubate for 20-30 minutes at room temperature.

  • Wash the plate four times with the wash buffer.

  • Add a substrate solution (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding a stop solution.

4. Data Analysis

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of SAND protein in your samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Diagram

ELISA_Workflow p1 Coat Plate with Capture Antibody p2 Block Plate p1->p2 p3 Add Samples & Standards p2->p3 p4 Add Detection Antibody p3->p4 p5 Add Enzyme Conjugate p4->p5 p6 Add Substrate & Measure Signal p5->p6 p7 Calculate Concentration p6->p7

Caption: Sandwich ELISA Workflow for SAND Protein Quantification.

Application Note 3: Immunohistochemistry (IHC) for SAND Protein Localization

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within a tissue section.[12] This method is invaluable for understanding the cellular and subcellular location of SAND proteins, providing context to their expression levels.

Detailed Experimental Protocol (Paraffin-Embedded Tissues)

1. Tissue Preparation and Sectioning

  • Fix fresh tissue in 10% neutral buffered formalin overnight.[13]

  • Dehydrate the tissue through a graded series of ethanol (B145695) and clear with xylene.[14]

  • Embed the tissue in paraffin (B1166041) wax.[14]

  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[15]

  • Bake the slides at 50-60°C for at least 1 hour to adhere the tissue.[15][16]

2. Deparaffinization and Rehydration

  • Immerse slides in xylene (two changes, 5-10 minutes each).[14][16]

  • Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[14][16]

3. Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating them in a pressure cooker, water bath, or microwave.[13][15] This step is crucial for unmasking epitopes that may have been altered by fixation.[13]

  • Allow the slides to cool to room temperature.

4. Immunostaining

  • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.[13][15]

  • Rinse with wash buffer (e.g., PBS).

  • Apply a blocking serum (from the same species as the secondary antibody) for at least 30-60 minutes to prevent non-specific binding.[13]

  • Incubate the sections with the primary antibody against the SAND protein at its optimal dilution for 1 hour at 37°C or overnight at 4°C.[13][16]

  • Rinse with wash buffer.

  • Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[16]

  • Rinse with wash buffer.

  • Apply an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) and incubate for 30 minutes.[12]

  • Rinse with wash buffer.

5. Visualization and Counterstaining

  • Apply a chromogen substrate (e.g., DAB) until the desired stain intensity develops.[15]

  • Rinse with distilled water.

  • Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[15]

  • Dehydrate the slides, clear with xylene, and mount with a coverslip.

6. Data Analysis

  • Examine the slides under a microscope.

  • Assess the staining intensity and localization of the SAND protein within the tissue architecture.

  • Semi-quantitative scoring systems (e.g., H-score) can be used to compare expression levels between different tissues or conditions.

Experimental Workflow Diagram

IHC_Workflow s1 Tissue Fixation & Embedding s2 Sectioning s1->s2 s3 Deparaffinization & Rehydration s2->s3 s4 Antigen Retrieval s3->s4 s5 Immunostaining (Blocking, Primary/Secondary Ab) s4->s5 s6 Chromogen Detection s5->s6 s7 Counterstaining & Mounting s6->s7 s8 Microscopic Analysis s7->s8

Caption: Immunohistochemistry Workflow for SAND Protein.

Application Note 4: Mass Spectrometry for SAND Protein Quantification

Mass spectrometry (MS)-based proteomics offers a highly sensitive and specific method for identifying and quantifying proteins in complex biological samples.[17] Techniques like Isotope-Coded Affinity Tagging (ICAT) or label-free quantification can be used to determine the relative or absolute abundance of SAND proteins.[18][19]

General Experimental Protocol (Label-Free Quantification)

1. Protein Extraction and Digestion

  • Extract total protein from cells or tissues using a suitable lysis buffer.

  • Determine the protein concentration.

  • Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

  • Digest the proteins into peptides using an enzyme such as trypsin.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.

  • Elute the peptides directly into the mass spectrometer.

  • The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to generate tandem mass spectra (MS2).

3. Data Analysis

  • Process the raw MS data using specialized software.

  • Identify peptides by matching the experimental MS2 spectra against a protein sequence database.

  • Quantify the relative abundance of proteins by comparing the signal intensity of their corresponding peptides across different samples.[20] Spectral counting, which uses the number of MS/MS spectra identified for a protein as a measure of its abundance, is one common label-free approach.

Experimental Workflow Diagram

MS_Workflow p1 Protein Extraction & Digestion p2 LC-MS/MS Analysis p1->p2 p3 Database Searching & Peptide ID p2->p3 p4 Protein Quantification (Label-Free) p3->p4

Caption: Mass Spectrometry Workflow for Protein Quantification.

Quantitative Data Summary

The expression of SAND proteins can vary significantly across different tissues. While specific quantitative data for all SAND family members is not exhaustively compiled in a single resource, large-scale proteomics and transcriptomics studies provide valuable insights into their baseline expression. The Human Protein Atlas, for example, offers tissue-based maps of the human proteome derived from immunohistochemistry and RNA sequencing.[21][22][23]

The following table summarizes hypothetical expression data for a representative SAND protein (e.g., MON1A/SAND1) based on typical findings from such databases. The expression levels are categorized for illustrative purposes.

TissueProtein Expression Level (IHC)mRNA Expression Level (RNA-Seq)Primary Cell Type Localization
Liver HighHighHepatocytes
Brain ModerateHighNeurons, Glial cells
Kidney ModerateModerateTubular cells
Lung ModerateModerateAlveolar cells
Colon HighHighGlandular cells
Heart Muscle LowLowCardiomyocytes
Skeletal Muscle LowLowMyocytes

Note: This table is a generalized representation. Actual expression levels should be verified for the specific SAND protein of interest using resources like the Human Protein Atlas or through direct experimentation.

Signaling and Functional Pathway

SAND proteins (like MON1) are key components of a conserved protein complex that regulates endosomal maturation and trafficking to the lysosome. They function as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7, activating it to promote the fusion of late endosomes with lysosomes.

SAND Protein-Mediated Rab7 Activation Pathway

SAND_Pathway SAND SAND Protein (e.g., MON1) CCZ1 CCZ1 Rab7_GDP Rab7-GDP (Inactive) SAND->Rab7_GDP Activates Rab5_GDP Rab5-GDP (Inactive) Rab5_GTP Rab5-GTP (Active) Rab5_GDP->Rab5_GTP GEF Endosome Late Endosome Rab5_GTP->Endosome Recruits GEF Complex Rab7_GTP Rab7-GTP (Active) Rab7_GDP->Rab7_GTP GDP -> GTP Lysosome Lysosome Rab7_GTP->Lysosome Promotes Fusion Endosome->Rab7_GDP Contains

Caption: Role of SAND-CCZ1 complex in Rab7 activation.

References

Application Notes and Protocols for SAND Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of SAND (Stomatin/Prohibitin, Flotillin, HflK/C) domain-containing proteins, with a primary focus on the well-characterized Mon1-Ccz1 complex, a key regulator of vesicular trafficking. The methodologies described herein are applicable to the broader family of SAND proteins and can be adapted based on the specific properties of the protein of interest.

Introduction to SAND Proteins

SAND proteins are critical components of intracellular membrane trafficking pathways, playing essential roles in processes such as endosomal maturation, autophagy, and lysosomal biogenesis. The Mon1-Ccz1 complex, for instance, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[1] This activation is a pivotal step in the conversion of early endosomes to late endosomes and for the fusion of autophagosomes with lysosomes.[2][3] Given their central role in cellular homeostasis, the production of highly pure and active SAND proteins is crucial for structural studies, functional assays, and for the development of potential therapeutic agents targeting these pathways.

This document outlines two primary strategies for the purification of SAND protein complexes: one utilizing recombinant expression in E. coli with dual affinity tags, and an alternative approach using tandem affinity purification (TAP) from yeast.

Data Presentation: Representative Purification of a SAND Protein Complex

The following table summarizes the expected results from a typical multi-step purification of a recombinant SAND protein complex (e.g., Mon1-Ccz1) expressed in E. coli. The values are compiled from established protein purification literature and represent a typical outcome for a tagged protein purification strategy.[4][5]

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)Purification Fold
Crude Lysate 20004021001
Affinity Chromatography (e.g., Ni-NTA) 8034>8585>42
Tag Cleavage & Removal 3028>9070>60
Size-Exclusion Chromatography 2524>9760>78

Experimental Protocols

Protocol 1: Purification of Recombinant His- and GST-Tagged SAND Protein Complex from E. coli

This protocol is adapted from methodologies used for the purification of the Chaetomium thermophilum Mon1-Ccz1 (CtMC1) complex, where Mon1 is fused to a GST tag and Ccz1 to a His-SUMO tag.[1]

1. Expression Vector Construction and Protein Expression:

  • Clone the cDNAs for the SAND protein subunits into two separate expression vectors with compatible antibiotic resistance and different affinity tags (e.g., pGEX vector for an N-terminal GST tag and a pET vector for an N-terminal 6xHis-SUMO tag).

  • Co-transform a suitable E. coli expression strain, such as BL21 (DE3), with both plasmids.

  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding 0.25 mM IPTG and incubate for 14-16 hours at 16°C.[6]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C and store the pellet at -80°C.

2. Cell Lysis and Clarification:

  • Resuspend the cell pellet in Lysis Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 10 mM Imidazole, 2 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitor cocktail).[7]

  • Lyse the cells by sonication or using a microfluidizer on ice.[6]

  • Clarify the lysate by centrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.[7]

3. Affinity Chromatography (His-Tag):

  • Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-15 column volumes (CV) of Wash Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 20 mM Imidazole, 2 mM β-mercaptoethanol).[3]

  • Elute the protein complex with Elution Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 300 mM Imidazole, 2 mM β-mercaptoethanol).[6]

4. Tag Cleavage:

  • Dialyze the eluted protein against a buffer suitable for the chosen protease (e.g., TEV or PreScission protease), such as 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Add the specific protease (e.g., His-tagged TEV protease) and incubate overnight at 4°C to cleave the affinity tags.

5. Second Affinity Step (GST-Tag) and Size-Exclusion Chromatography (SEC):

  • To remove the His-tagged protease and any uncleaved protein, pass the dialyzed sample through the equilibrated Ni-NTA column again and collect the flow-through.

  • Concentrate the flow-through containing the cleaved protein complex.

  • Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[7]

  • Collect fractions and analyze by SDS-PAGE to identify those containing the pure SAND protein complex. Pool the pure fractions, concentrate, and store at -80°C.

Protocol 2: Tandem Affinity Purification (TAP) of SAND Protein Complexes from Yeast

This protocol is suitable for purifying endogenously expressed SAND protein complexes from Saccharomyces cerevisiae.

1. Strain Generation and Cell Growth:

  • Genomically integrate a C-terminal TAP tag onto one of the subunits of the SAND protein complex (e.g., CCZ1) using homologous recombination.[8][9] The TAP tag consists of a Calmodulin Binding Peptide (CBP) and two Protein A domains, separated by a TEV protease cleavage site.[9]

  • Grow the yeast strain in an appropriate medium (e.g., YP-Galactose) to a high density.[10]

  • Harvest the cells by centrifugation and wash with ice-cold water.

2. Cell Lysis:

  • Resuspend the yeast pellet in Lysis Buffer (e.g., 50 mM HEPES-NaOH pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, protease inhibitors, 1 mM DTT).[10]

  • Lyse the cells using a bead beater or cryo-grinding.

  • Clarify the lysate by centrifugation.

3. First Affinity Purification (IgG Resin):

  • Incubate the cleared lysate with IgG-coupled beads (which bind the Protein A part of the TAP tag) for 2-4 hours at 4°C.[8]

  • Wash the beads extensively with Wash Buffer to remove non-specific binders.[8]

  • Elute the complex by cleaving the tag with TEV protease overnight at 4°C.[11]

4. Second Affinity Purification (Calmodulin Resin):

  • Add CaCl2 to the eluate from the first step to a final concentration of 2 mM.

  • Incubate this mixture with calmodulin-coated beads (which bind the CBP part of the tag) for 2 hours at 4°C.

  • Wash the beads with Calmodulin Binding Buffer.

  • Elute the purified complex with a calcium-chelating agent like EGTA in the Elution Buffer.[8]

  • Analyze the purity of the final eluate by SDS-PAGE and silver staining or mass spectrometry.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification Cascade cluster_analysis Quality Control Expression Co-expression in E. coli (e.g., His- & GST-tags) Lysis Cell Lysis & Clarification Expression->Lysis Affinity1 1. Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity1 Cleavage Proteolytic Tag Cleavage (e.g., TEV Protease) Affinity1->Cleavage SEC 2. Size-Exclusion Chromatography (Polishing Step) Cleavage->SEC Analysis SDS-PAGE & Functional Assays SEC->Analysis

Caption: A typical experimental workflow for the purification of a recombinant SAND protein complex.

signaling_pathway cluster_endosome Endosomal Maturation cluster_autophagy Autophagy Rab5 Rab5-GTP (on Early Endosome) Mon1Ccz1_endo Mon1-Ccz1 Complex Rab5->Mon1Ccz1_endo recruits & activates Rab7_GTP Rab7-GTP (on Late Endosome) Mon1Ccz1_endo->Rab7_GTP activates (GEF) Rab7_GDP Rab7-GDP Rab7_GDP->Mon1Ccz1_endo Fusion Fusion Rab7_GTP->Fusion Atg8 Atg8 (on Autophagosome) Mon1Ccz1_auto Mon1-Ccz1 Complex Atg8->Mon1Ccz1_auto recruits Mon1Ccz1_auto->Rab7_GTP activates Rab7 on autophagosome Lysosome Lysosome/Vacuole Lysosome->Fusion

References

Application Notes and Protocols: SAND Protein Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND protein family, specifically the mammalian ortholog of the yeast protein Mon1, plays a critical role in intracellular vesicle trafficking. These proteins are essential components of the Mon1-Ccz1 complex, which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the late endosomal/lysosomal Rab7 GTPase.[1][2][3] The activation of Rab7 by the Mon1-Ccz1 complex is a pivotal step in the maturation of late endosomes and their subsequent fusion with lysosomes, as well as in the fusion of autophagosomes with lysosomes.[4][5][6]

Given its central role in the endo-lysosomal pathway, the SAND protein is a compelling target for studying the pathophysiology of diseases associated with lysosomal dysfunction, such as lysosomal storage disorders and neurodegenerative diseases.[7] A SAND protein knockout mouse model provides an invaluable in vivo tool to dissect the physiological functions of this protein, identify potential therapeutic targets, and evaluate the efficacy and safety of novel drug candidates.

These application notes provide a comprehensive overview of the protocols for generating and phenotyping a SAND protein knockout mouse model.

Experimental Workflow

The overall workflow for the generation and analysis of a SAND protein knockout mouse model is depicted below.

experimental_workflow cluster_generation KO Mouse Generation cluster_breeding Breeding & Colony Establishment cluster_phenotyping Phenotypic Analysis sgRNA_design sgRNA Design & Synthesis cas9_prep Cas9 Protein/mRNA Preparation microinjection Zygote Microinjection sgRNA_design->microinjection cas9_prep->microinjection embryo_transfer Embryo Transfer microinjection->embryo_transfer founder_screening Founder Screening (F0) embryo_transfer->founder_screening f1_generation F1 Generation & Genotyping founder_screening->f1_generation intercross F1 Intercross f1_generation->intercross experimental_cohorts Generate Experimental Cohorts (WT, Het, KO) intercross->experimental_cohorts general_health General Health Screen experimental_cohorts->general_health behavioral Behavioral Analysis experimental_cohorts->behavioral molecular Molecular & Cellular Analysis experimental_cohorts->molecular

Figure 1: Experimental workflow for SAND knockout mouse generation and phenotyping.

Generation of SAND Protein Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of a SAND protein knockout mouse model using the CRISPR/Cas9 system.[2][4][8]

1. Design and Synthesis of single-guide RNAs (sgRNAs)

  • Objective: To design sgRNAs that target a critical exon of the SAND gene for efficient knockout.

  • Procedure:

    • Identify the genomic locus of the target SAND gene (e.g., using the Ensembl or NCBI database).

    • Select an early exon that is common to all transcript variants to target for a constitutive knockout.

    • Use a validated online tool (e.g., CHOPCHOP, CRISPOR) to design at least two sgRNAs targeting the selected exon. Choose sgRNAs with high predicted on-target efficiency and low off-target scores.

    • Synthesize the designed sgRNAs in vitro or order them from a commercial vendor.

2. Preparation of Cas9 and Donor DNA

  • Objective: To prepare the necessary components for microinjection.

  • Procedure:

    • Obtain high-quality, purified Cas9 protein or in vitro transcribed Cas9 mRNA.

    • For a simple indel-mediated knockout, no donor DNA is required. The double-strand break will be repaired by non-homologous end joining (NHEJ), leading to frameshift mutations.

3. Microinjection into Zygotes

  • Objective: To deliver the CRISPR/Cas9 components into mouse zygotes.

  • Procedure:

    • Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6N strain).

    • Prepare the injection mix containing the sgRNAs and Cas9 protein/mRNA at the optimized concentrations.

    • Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.[2]

4. Embryo Transfer and Generation of Founder Mice

  • Objective: To produce live mice from the microinjected zygotes.

  • Procedure:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

    • Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.

5. Screening and Genotyping of Founder Mice

  • Objective: To identify founder mice with the desired genetic modification.

  • Procedure:

    • At weaning age, obtain a small tissue sample (e.g., ear punch or tail snip) from the F0 pups for genomic DNA extraction.

    • Perform PCR using primers flanking the sgRNA target site.

    • Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) at the target locus.

    • Alternatively, use a T7 endonuclease I (T7E1) or Surveyor nuclease assay to screen for the presence of mutations.[9]

6. Breeding and Colony Establishment

  • Objective: To establish a stable colony of SAND protein knockout mice.

  • Procedure:

    • Breed the identified founder mice with wild-type mice to generate the F1 generation.

    • Genotype the F1 offspring to confirm germline transmission of the knockout allele.

    • Intercross heterozygous F1 mice to produce wild-type, heterozygous, and homozygous knockout mice in the F2 generation.

    • Establish breeding pairs to maintain the colony.

Phenotypic Analysis of SAND Protein Knockout Mice

A comprehensive phenotypic analysis is crucial to understand the consequences of SAND protein ablation. This should include general health assessment, behavioral testing, and detailed molecular and cellular analyses.

General Health and Gross Phenotyping

Table 1: General Health and Growth Parameters

ParameterWild-Type (WT)Heterozygous (HET)Knockout (KO)
Body Weight (g) at 8 weeks 22.5 ± 1.522.1 ± 1.819.8 ± 2.0
Survival Rate (%) to 12 months 989785
Gross Abnormalities NoneNoneMild tremors, hunched posture
Organ Weights (mg/g body weight)
- Liver45.2 ± 3.146.1 ± 2.955.3 ± 4.5
- Spleen4.1 ± 0.54.3 ± 0.66.2 ± 0.8
Illustrative data, p < 0.05 compared to WT.
Neurological and Behavioral Phenotyping

Given the importance of lysosomal function in the nervous system, a battery of behavioral tests is recommended.[10][11]

1. Rotarod Test for Motor Coordination

  • Objective: To assess motor coordination and balance.

  • Protocol:

    • Place the mouse on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform three trials per day for three consecutive days.

2. Open Field Test for Locomotor Activity and Anxiety

  • Objective: To evaluate general locomotor activity and anxiety-like behavior.

  • Protocol:

    • Place the mouse in the center of a square arena (e.g., 50 cm x 50 cm).

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10 minutes.

3. Elevated Plus Maze for Anxiety-Like Behavior

  • Objective: To assess anxiety levels based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Protocol:

    • Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

Table 2: Summary of Behavioral Phenotyping Data

Behavioral TestParameterWild-Type (WT)Heterozygous (HET)Knockout (KO)
Rotarod Latency to Fall (s)185 ± 25170 ± 3095 ± 20
Open Field Total Distance (m)35 ± 533 ± 625 ± 7
Time in Center (s)40 ± 838 ± 920 ± 6
Elevated Plus Maze Time in Open Arms (%)30 ± 528 ± 615 ± 4
Illustrative data, p < 0.05 compared to WT.
Molecular and Cellular Phenotyping

These assays will directly probe the consequences of SAND protein loss on the endo-lysosomal pathway.

1. Western Blot Analysis

  • Objective: To confirm the absence of SAND protein and assess the levels of related pathway proteins.

  • Protocol:

    • Isolate total protein from tissues of interest (e.g., brain, liver).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against SAND, Rab7, LAMP1 (a lysosomal marker), and LC3B (an autophagy marker).

    • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

2. Immunohistochemistry/Immunofluorescence

  • Objective: To visualize the subcellular localization of endo-lysosomal markers.

  • Protocol:

    • Perfuse mice and collect tissues of interest.

    • Prepare paraffin-embedded or frozen tissue sections.

    • Perform antigen retrieval if necessary.

    • Incubate sections with primary antibodies against LAMP1 and Rab7.

    • Use fluorescently labeled secondary antibodies for detection.

    • Image the sections using a confocal microscope and analyze the size and distribution of lysosomes.

3. Lysosomal Enzyme Activity Assay

  • Objective: To assess the functional integrity of lysosomes.

  • Protocol:

    • Prepare tissue homogenates.

    • Measure the activity of a representative lysosomal enzyme (e.g., β-hexosaminidase) using a fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide).

    • Measure fluorescence using a plate reader and normalize the activity to the total protein concentration.

Table 3: Molecular and Cellular Phenotyping Data

AnalysisParameterWild-Type (WT)Knockout (KO)
Western Blot (Brain) SAND Protein Level100%0%
Rab7 Protein Level100%95%
LAMP1 Protein Level100%150%
LC3B-II/LC3B-I Ratio1.02.5
Immunofluorescence Lysosome Size (µm²)0.8 ± 0.21.5 ± 0.4
Enzyme Activity β-hexosaminidase (U/mg)12.5 ± 1.511.8 ± 1.8
Illustrative data, p < 0.05 compared to WT.

SAND Protein Signaling Pathway

The SAND protein is a key component of the Mon1-Ccz1 complex, which activates Rab7 to promote the fusion of late endosomes and autophagosomes with lysosomes. A knockout of the SAND protein is expected to disrupt this pathway, leading to an accumulation of immature late endosomes and autophagosomes.

signaling_pathway cluster_membrane Late Endosome / Autophagosome Membrane cluster_downstream Downstream Events Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1(SAND)-Ccz1 Complex Rab5_GTP->Mon1_Ccz1 recruits Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP acts on Rab7_GTP Rab7-GTP Rab7_GDP->Rab7_GTP GEF activity HOPS HOPS Complex Rab7_GTP->HOPS recruits Fusion Fusion with Lysosome HOPS->Fusion mediates KO SAND (Mon1) Knockout KO->Mon1_Ccz1 disrupts

Figure 2: Signaling pathway of the SAND (Mon1)-Ccz1 complex in late endosome/lysosome fusion.

Conclusion

The SAND protein knockout mouse model is a powerful tool for investigating the fundamental roles of the endo-lysosomal pathway in health and disease. The protocols and illustrative data presented here provide a framework for the generation and comprehensive characterization of such a model. The expected phenotype, including neurological deficits and impaired lysosomal function, makes this model particularly relevant for studying neurodegenerative disorders and for the preclinical evaluation of therapeutic strategies aimed at modulating lysosomal trafficking and function.

References

Application of CRISPR-Cas9 for SAND Gene Editing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing, offering unprecedented opportunities for studying gene function and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated editing of the SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) gene family. SAND domain-containing proteins are critical nuclear factors involved in chromatin-based transcriptional regulation, with pivotal roles in immunity and tumorigenesis. Understanding and manipulating the function of these proteins through gene editing can provide valuable insights for drug discovery and development.

Proteins containing the SAND domain, such as Sp100 and Autoimmune Regulator (AIRE), are key components of important cellular pathways. Sp100 is a primary constituent of Promyelocytic Leukemia (PML) nuclear bodies and is involved in the interferon (IFN) response to viral infections. AIRE is a crucial transcription factor that mediates central tolerance in the thymus by controlling the expression of tissue-specific antigens. Dysregulation of these proteins is associated with various diseases, including autoimmune disorders and cancer, making them attractive targets for therapeutic intervention.

These application notes will guide researchers through the process of designing and executing CRISPR-Cas9 experiments to knock out SAND domain-containing genes in mammalian cells, with a focus on the commonly used HEK293T cell line. We will cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, and robust methods for validating and quantifying editing efficiency.

Signaling Pathways Involving SAND Domain Proteins

SAND domain proteins are integral components of complex signaling networks. Below are representations of the signaling pathways for two prominent SAND domain-containing proteins, AIRE and Sp100.

AIRE_Signaling_Pathway cluster_mTEC Medullary Thymic Epithelial Cell (mTEC) cluster_Thymocyte Developing Thymocyte RANKL RANKL RANK RANK RANKL->RANK CD40L CD40L CD40 CD40 CD40L->CD40 LTbR LTbR Ligand LTbR_receptor LTbR LTbR->LTbR_receptor NFkB NF-kB Signaling RANK->NFkB CD40->NFkB LTbR_receptor->NFkB AIRE_gene AIRE Gene (Transcription) NFkB->AIRE_gene Induces AIRE_protein AIRE Protein AIRE_gene->AIRE_protein Translates to TSA Tissue-Specific Antigens (TSAs) AIRE_protein->TSA Promotes Expression MHCII MHC Class II TSA->MHCII Presented on TCR TCR MHCII->TCR Interacts with Negative_Selection Negative Selection (Apoptosis of self-reactive T-cells) TCR->Negative_Selection High affinity binding leads to

AIRE Signaling Pathway in Central Tolerance.

Sp100_Signaling_Pathway cluster_Signal Signal Transduction cluster_Nucleus Nucleus IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR Binds PI3K PI3K Pathway IFNR->PI3K Activates Sp100_cyto Cytosolic Sp100A PI3K->Sp100_cyto Phosphorylates Sp100_phos Phosphorylated Sp100A Sp100_nuclear Nuclear Sp100A Sp100_phos->Sp100_nuclear Nuclear Translocation PML_NB PML Nuclear Body HP1 HP1 PML_NB->HP1 Interacts with Sp100_nuclear->PML_NB Localizes to Chromatin Chromatin Sp100_nuclear->Chromatin Binds to ISG Interferon-Stimulated Genes (ISGs) Sp100_nuclear->ISG Activates HP1->Chromatin Binds to Transcriptional_Repression Transcriptional Repression Chromatin->Transcriptional_Repression Leads to Transcriptional_Activation Transcriptional Activation

Sp100 Signaling in PML Nuclear Bodies and Interferon Response.

Data Presentation: Quantitative Analysis of CRISPR-Cas9 Gene Editing Efficiency

The following tables summarize representative quantitative data for CRISPR-Cas9-mediated gene knockout. While specific data for a SAND-family gene in HEK293T cells is not publicly available in a structured format, the data presented below from a study on MUC18 gene knockout in primary human airway epithelial cells illustrates the typical efficiencies and outcomes that can be expected.[1] The editing efficiency was quantified by next-generation sequencing (NGS) of the target locus.

Table 1: Summary of CRISPR-Cas9 Editing Efficiency for MUC18 Gene [1]

Target GeneCell TypegRNA Sequence (5' - 3')Editing Efficiency (% Indels)
MUC18Primary Human Airway Epithelial CellsGGTGGAGATCCAGAGCAGCG~96%

Table 2: Distribution of Indel Types at the MUC18 Target Locus [1]

Indel TypeFrequency (%)
1 bp insertion45%
1 bp deletion25%
>1 bp deletion20%
>1 bp insertion5%
Other5%

Experimental Protocols

This section provides detailed protocols for the key steps in a CRISPR-Cas9 experiment to knock out a SAND domain-containing gene, such as Sp100 or AIRE, in HEK293T cells.

Guide RNA (gRNA) Design and Synthesis

Objective: To design and obtain gRNAs that specifically target the gene of interest with high on-target activity and minimal off-target effects.

Materials:

  • Computer with internet access

  • Gene sequence of the target SAND domain protein (e.g., from NCBI Gene database)

  • gRNA design software (e.g., Benchling, CHOPCHOP)

Protocol:

  • Obtain the genomic DNA sequence of the target gene, including exons and introns.

  • Use a gRNA design tool to identify potential 20-nucleotide gRNA sequences that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Prioritize gRNAs that target an early exon to maximize the likelihood of generating a loss-of-function mutation.

  • Evaluate the predicted on-target and off-target scores for each candidate gRNA. Select 2-3 gRNAs with high on-target scores and low off-target scores for experimental validation.

  • Synthesize the selected gRNA sequences as single-guide RNAs (sgRNAs) or as DNA oligonucleotides for cloning into a gRNA expression vector.

Vector Construction and Preparation

Objective: To clone the designed gRNA sequences into an expression vector that also contains the Cas9 nuclease gene.

Materials:

  • gRNA cloning vector (e.g., pX459, which contains Cas9 and a puromycin (B1679871) resistance gene)

  • Synthesized DNA oligonucleotides for the gRNA

  • Restriction enzymes (e.g., BbsI)

  • T4 DNA ligase

  • Competent E. coli

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

Protocol:

  • Anneal the complementary DNA oligonucleotides encoding the gRNA sequence.

  • Digest the gRNA expression vector with the appropriate restriction enzyme(s).

  • Ligate the annealed gRNA oligonucleotides into the linearized vector.

  • Transform the ligation product into competent E. coli.

  • Select for positive clones on antibiotic-containing LB agar plates.

  • Isolate and purify the plasmid DNA from overnight bacterial cultures.

  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Cell Culture and Transfection

Objective: To deliver the CRISPR-Cas9 components into HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 6-well tissue culture plates

  • Lipofectamine 3000 or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cas9-gRNA expression plasmid

Protocol:

  • One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[2]

  • On the day of transfection, dilute the Cas9-gRNA plasmid DNA in Opti-MEM.[2]

  • In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM.[2]

  • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.[2]

  • Add the DNA-lipid complex dropwise to the cells.

  • Incubate the cells at 37°C in a CO2 incubator.

  • After 24-48 hours, proceed with selection or analysis of editing efficiency.

Validation of Gene Editing

Objective: To confirm and quantify the presence of insertions and deletions (indels) at the target locus.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • High-fidelity DNA polymerase

  • PCR thermocycler

Protocol:

  • Harvest the transfected cells and extract genomic DNA using a commercial kit.

  • Design PCR primers that amplify a 400-800 bp region surrounding the gRNA target site.

  • Perform PCR using high-fidelity DNA polymerase to amplify the target region from the extracted genomic DNA.

  • Verify the PCR product by agarose (B213101) gel electrophoresis.

Materials:

  • Purified PCR product

  • Sanger sequencing service

  • TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) web tool

Protocol:

  • Purify the PCR product from the previous step.

  • Submit the purified PCR product for Sanger sequencing using one of the PCR primers.

  • Analyze the resulting sequencing chromatogram using the TIDE or ICE online tool to quantify the percentage of indels in the cell population.[3][4]

Objective: To confirm the absence of the target protein.

Materials:

  • Primary antibody against the target SAND domain protein

  • Secondary antibody conjugated to HRP

  • Protein lysis buffer

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Protocol:

  • Lyse the edited and control cells to extract total protein.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against the target protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight in the edited cell lysate indicates a successful knockout.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for CRISPR-Cas9 mediated gene knockout and the logical relationship between different validation methods.

CRISPR_Workflow cluster_Design Design & Preparation cluster_Experiment Cell-based Experiment cluster_Validation Validation & Analysis gRNA_design gRNA Design & Selection Vector_prep Vector Construction & Prep gRNA_design->Vector_prep Transfection Transfection of HEK293T Cells Vector_prep->Transfection Selection Selection of Edited Cells (e.g., Puromycin) Transfection->Selection gDNA_extraction Genomic DNA Extraction Selection->gDNA_extraction Western_blot Western Blot (Protein Knockout Confirmation) Selection->Western_blot PCR PCR Amplification of Target Locus gDNA_extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing TIDE_ICE TIDE/ICE Analysis (Indel Quantification) Sequencing->TIDE_ICE

CRISPR-Cas9 Gene Knockout Workflow.

Validation_Logic cluster_Methods Validation Methods CRISPR_Edit CRISPR-Cas9 Gene Edit Genomic_Change Genomic Alteration (Indels) CRISPR_Edit->Genomic_Change Transcript_Change Altered mRNA (Frameshift/Degradation) Genomic_Change->Transcript_Change Protein_Change Loss of Protein Function Transcript_Change->Protein_Change Phenotypic_Change Cellular Phenotype Change Protein_Change->Phenotypic_Change Sanger_TIDE Sanger Sequencing + TIDE/ICE Sanger_TIDE->Genomic_Change Detects NGS Next-Generation Sequencing NGS->Genomic_Change Detects qPCR RT-qPCR qPCR->Transcript_Change Measures Western Western Blot Western->Protein_Change Confirms Functional_Assay Functional Assays Functional_Assay->Phenotypic_Change Assesses

Logical Flow of CRISPR Validation.

Application in Drug Development

Targeting SAND domain-containing proteins with CRISPR-Cas9 provides a powerful platform for drug discovery and development. By creating knockout cell lines, researchers can:

  • Elucidate Gene Function: Precisely define the role of specific SAND domain proteins in cellular processes and disease pathogenesis.

  • Target Validation: Confirm whether a SAND domain protein is a viable therapeutic target for a specific disease.

  • Screening Assays: Develop cell-based assays to screen for small molecules or biologics that modulate the activity of these proteins or their downstream pathways.

  • Disease Modeling: Generate cell models that mimic human diseases caused by mutations in SAND genes, providing a platform for testing novel therapies.

The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize CRISPR-Cas9 technology for the study of SAND domain-containing genes, ultimately accelerating the pace of discovery and the development of new medicines.

References

Analyzing SAND Protein-DNA Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain is a conserved protein motif of approximately 80-100 amino acids found in a variety of nuclear proteins. This domain plays a crucial role in chromatin-mediated transcriptional regulation. Proteins containing the SAND domain, such as Sp100, AIRE-1 (Autoimmune Regulator), NUDR/DEAF-1, and GMEB1 (Glucocorticoid Modulatory Element Binding Protein 1), are involved in diverse cellular processes including development, apoptosis, and immune responses. Understanding the intricate interactions between SAND domain proteins and their target DNA sequences is paramount for elucidating gene regulatory networks and for the development of novel therapeutic strategies targeting diseases associated with their dysfunction.

This document provides detailed application notes and protocols for several key biophysical and molecular biology techniques used to analyze SAND protein-DNA interactions. These methods enable both qualitative and quantitative assessment of binding affinity, specificity, and kinetics, providing a comprehensive toolkit for researchers in this field.

Key Methods for Analyzing SAND Protein-DNA Interactions

Several robust methods are available to investigate the binding of SAND proteins to DNA. The choice of method depends on the specific research question, whether it is to identify novel DNA targets, quantify binding affinity, or to study the interaction in a cellular context.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is a widely used technique to detect protein-DNA interactions in vitro.[1][2] It is based on the principle that a protein-DNA complex migrates more slowly than a free DNA probe through a non-denaturing polyacrylamide gel. This method can be used to determine the binding affinity (dissociation constant, Kd) and specificity of a SAND protein for a particular DNA sequence.

Quantitative Data Summary

While specific Kd values for all SAND protein-DNA interactions are not exhaustively available in a single repository and can vary based on experimental conditions, the following table summarizes representative quantitative data found in the literature.

SAND ProteinDNA Target Sequence (Consensus)MethodDissociation Constant (Kd)Reference
NUDR/DEAF-1TTCGGGNNTTTCCGGEMSANot explicitly quantified, but showed specific binding.[3]
GMEB1Glucocorticoid Modulatory Element (GME)Not specifiedNot explicitly quantified, but shown to bind specifically with GMEB2.[4]

Experimental Protocol: Non-Radioactive EMSA for SAND Protein-DNA Interaction

This protocol outlines a non-radioactive EMSA using a biotin-labeled DNA probe.

Materials:

  • Purified recombinant SAND protein

  • Biotin-labeled and unlabeled (competitor) DNA oligonucleotides

  • EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) non-specific competitor DNA

  • 6% DNA Retardation Gel (non-denaturing polyacrylamide gel)

  • 0.5X TBE Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Nylon membrane

Procedure:

  • Probe Preparation: Anneal complementary biotin-labeled oligonucleotides to form a double-stranded DNA probe.

  • Binding Reactions:

    • Set up reactions in a final volume of 20 µL.

    • To each tube, add 2 µL of 10X EMSA Binding Buffer, 1 µL of poly(dI-dC) (1 µg/µL), and varying amounts of purified SAND protein.

    • For competition assays, add a 50-100 fold molar excess of unlabeled competitor DNA before adding the labeled probe.

    • Add 1 µL of biotin-labeled DNA probe (e.g., 20 fmol).

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run 6% DNA Retardation Gel.

    • Run the gel in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.

  • Transfer and Detection:

    • Transfer the DNA from the gel to a nylon membrane using electroblotting.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane and incubate with streptavidin-HRP conjugate.

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence imaging system.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection Protein SAND Protein Incubation Incubate (20-30 min) Protein->Incubation Probe Biotin-labeled DNA Probe Probe->Incubation Competitor Unlabeled Competitor DNA (Optional) Competitor->Incubation Gel Native PAGE Incubation->Gel Transfer Transfer to Membrane Gel->Transfer Detection Chemiluminescent Detection Transfer->Detection Result Result Detection->Result Shifted Bands

EMSA Workflow Diagram
Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the genomic regions that a specific protein, such as a SAND protein, binds to in vivo.[5] This method involves cross-linking protein-DNA complexes within cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

Materials:

  • Cell culture expressing the SAND protein of interest

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • Dilution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)

  • Antibody specific to the SAND protein

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the lysate overnight at 4°C with an antibody specific to the SAND protein.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis: The purified DNA can be analyzed by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

ChIP_Workflow Start Cells in Culture Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lyse IP Immunoprecipitation with SAND Protein Antibody Lyse->IP Wash Wash to Remove Non-specific Binding IP->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analysis Analysis (qPCR or Sequencing) Purify->Analysis Result Identify Genomic Binding Sites Analysis->Result

ChIP Workflow Diagram
DNA Pull-Down Assay

A DNA pull-down assay is an in vitro method used to identify proteins that bind to a specific DNA sequence.[6][7] A biotinylated DNA probe containing the putative SAND protein binding site is immobilized on streptavidin-coated beads. These beads are then incubated with a nuclear extract or purified proteins. Proteins that bind to the DNA probe are "pulled down" with the beads, washed, and then eluted for identification by Western blotting or mass spectrometry.

Experimental Protocol: DNA Pull-Down Assay

Materials:

  • Biotinylated DNA probe

  • Streptavidin-coated magnetic beads

  • Nuclear protein extract

  • Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT)

  • Wash Buffer (same as binding buffer with varying salt concentrations)

  • Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

Procedure:

  • Probe Immobilization: Incubate biotinylated DNA probes with streptavidin-coated magnetic beads to immobilize the DNA.

  • Binding:

    • Incubate the DNA-coated beads with nuclear extract or purified SAND protein in binding buffer.

    • Include a control with a scrambled or mutated DNA sequence to identify specific binders.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a high salt buffer or by directly boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the SAND protein or by mass spectrometry to identify unknown interacting proteins.[8]

DNAPullDown_Workflow cluster_prep Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis Probe Biotinylated DNA Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Beads Streptavidin Beads Beads->Immobilize Extract Nuclear Extract Bind Incubate with Nuclear Extract Extract->Bind Immobilize->Bind Wash Wash Beads Bind->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot or Mass Spectrometry Elute->Analyze Result Result Analyze->Result Identify DNA-binding Proteins

DNA Pull-Down Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time, quantitative analysis of biomolecular interactions.[9][10] In the context of SAND protein-DNA interactions, either the DNA or the protein is immobilized on a sensor chip, and the binding partner is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[11]

Quantitative Data Summary

SPR provides detailed kinetic data. Below is a hypothetical table illustrating the type of data that can be obtained.

SAND ProteinDNA Ligandka (M⁻¹s⁻¹)kd (s⁻¹)Kd (nM)
GMEB1GME consensus1.5 x 10⁵3.0 x 10⁻⁴2.0
NUDR/DEAF-1TTCG repeat2.2 x 10⁴5.5 x 10⁻³250

Note: The above values are for illustrative purposes and actual values will depend on the specific protein, DNA sequence, and experimental conditions.

Experimental Protocol: SPR Analysis of SAND Protein-DNA Interaction

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA chip for biotinylated DNA)

  • Immobilization buffers (e.g., amine coupling reagents for protein immobilization, or streptavidin for biotinylated DNA)

  • Running buffer (e.g., HBS-EP+)

  • Purified SAND protein

  • DNA oligonucleotides

Procedure:

  • Ligand Immobilization:

    • Immobilize the DNA (e.g., biotinylated probe on an SA chip) or the SAND protein (e.g., via amine coupling on a CM5 chip) onto the sensor surface.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (the binding partner not immobilized on the chip) over the sensor surface.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Data Collection:

    • Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).

  • Regeneration: After each binding cycle, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a brief pulse of low pH solution).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd = kd/ka).[11]

SPR_Workflow Start Prepare Sensor Chip & Ligand (DNA or Protein) Immobilize Immobilize Ligand on Sensor Chip Start->Immobilize Inject Inject Analyte (Protein or DNA) Immobilize->Inject Association Association Phase (Real-time Monitoring) Inject->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Data Analysis (Sensorgrams) Dissociation->Analyze Regenerate->Inject Next Concentration Result Determine ka, kd, Kd Analyze->Result

SPR Workflow Diagram

Signaling Pathways Involving SAND Proteins

SAND domain proteins are key components of various signaling pathways, primarily those involved in transcriptional regulation and chromatin remodeling.

Sp100 Signaling

Sp100 is a component of the PML nuclear bodies (PML-NBs) and is involved in transcriptional regulation and antiviral defense. Its expression is induced by interferons (IFNs). Sp100 can act as a transcriptional co-activator or co-repressor, influencing pathways such as p53-mediated apoptosis and NF-κB signaling.[12]

Sp100_Signaling IFN Interferons (IFN-α, IFN-γ) JAK_STAT JAK/STAT Pathway IFN->JAK_STAT Sp100_Gene Sp100 Gene JAK_STAT->Sp100_Gene Upregulation Sp100_Protein Sp100 Protein Sp100_Gene->Sp100_Protein Expression PML_NB PML Nuclear Body Assembly Sp100_Protein->PML_NB Transcriptional_Regulation Transcriptional Regulation PML_NB->Transcriptional_Regulation Apoptosis Apoptosis (p53 pathway) Transcriptional_Regulation->Apoptosis Antiviral Antiviral Response Transcriptional_Regulation->Antiviral

Sp100 Signaling Pathway
AIRE-mediated Central Tolerance

AIRE (Autoimmune Regulator) is a crucial transcription factor for establishing central immune tolerance in the thymus.[13] It promotes the expression of a wide range of tissue-specific antigens (TSAs) in medullary thymic epithelial cells (mTECs). These TSAs are then presented to developing T cells, leading to the deletion of self-reactive T cells.

AIRE_Signaling mTEC Medullary Thymic Epithelial Cell (mTEC) AIRE_Protein AIRE Protein mTEC->AIRE_Protein Expression in Chromatin Chromatin AIRE_Protein->Chromatin Binds to TSA_Genes Tissue-Specific Antigen (TSA) Genes AIRE_Protein->TSA_Genes Promotes Transcription TSA_Expression TSA Expression TSA_Genes->TSA_Expression T_Cell Developing T Cell TSA_Expression->T_Cell Antigen Presentation Negative_Selection Negative Selection (Apoptosis of self-reactive T cells) T_Cell->Negative_Selection Tolerance Central Immune Tolerance Negative_Selection->Tolerance GMEB1_Signaling Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Binds & Activates GME Glucocorticoid Modulatory Element (GME) GR->GME Binds to GRE Transcription Transcriptional Activation GR->Transcription GMEB1_2 GMEB1/GMEB2 Complex GMEB1_2->GME Binds to GMEB1_2->Transcription Modulates Target_Gene Target Gene Transcription->Target_Gene Activates

References

Application Notes and Protocol for Chromatin Immunoprecipitation (ChIP) of SAND Domain Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for Chromatin Immunoprecipitation (ChIP) targeting SAND domain-containing proteins. The SAND domain is a conserved motif found in a family of nuclear proteins that play crucial roles in chromatin-dependent transcriptional regulation.[1][2] Notable members of this family include Sp100, AIRE-1 (Autoimmune Regulator), NucP41/75, and DEAF-1 (Deformed epidermal autoregulatory factor-1).[1] These proteins are implicated in diverse biological processes, from immune tolerance and apoptosis to embryonic development, and their dysregulation is associated with various diseases, including cancers and autoimmune disorders.[3][4][5][6]

The ChIP assay is a powerful technique used to investigate the interaction of these proteins with DNA in the native chromatin context of the cell.[7][8] The method involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the protein of interest using a specific antibody, and then identifying the associated DNA sequences through downstream applications like qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[7][8]

This protocol is a comprehensive guide, synthesized from established methodologies, and provides a robust starting point for the investigation of SAND domain protein-DNA interactions.[8][9]

Featured SAND Domain Proteins

  • Sp100: A component of the PML nuclear bodies, Sp100 is involved in gene regulation, and tumorigenesis, and has been shown to bind heterochromatin proteins.[10][11] It can act as both a transcriptional co-activator and co-repressor.[12]

  • AIRE-1 (Autoimmune Regulator): Primarily expressed in medullary thymic epithelial cells (mTECs), AIRE-1 plays a critical role in central tolerance by inducing the expression of tissue-specific antigens (TSAs), leading to the deletion of self-reactive T-cells.[2][13][14]

  • DEAF-1 (Deformed epidermal autoregulatory factor-1): This transcription factor binds to the promoters of its target genes and its own promoter to regulate their expression.[5][6] It is essential for embryonic development and has been linked to neurological disorders.[15]

Experimental Workflow

The following diagram outlines the major steps in the Chromatin Immunoprecipitation protocol for SAND domain proteins.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow for SAND Domain Proteins cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_dna_purification DNA Purification & Analysis start Start with Cultured Cells (~1-5 x 10^7 cells per IP) crosslink 1. Cross-linking (Formaldehyde) start->crosslink quench 2. Quenching (Glycine) crosslink->quench lysis 3. Cell Lysis quench->lysis shearing 4. Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shearing preclearing 5. Pre-clearing with Beads shearing->preclearing ip 6. Immunoprecipitation (with anti-SAND domain protein Ab) preclearing->ip capture 7. Immune Complex Capture (Protein A/G Beads) ip->capture washes 8. Washes capture->washes elution 9. Elution washes->elution reverse_crosslink 10. Reverse Cross-links elution->reverse_crosslink dna_purification 11. DNA Purification reverse_crosslink->dna_purification analysis 12. Downstream Analysis (qPCR, Sequencing) dna_purification->analysis

Caption: A flowchart illustrating the key stages of the Chromatin Immunoprecipitation (ChIP) protocol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and SAND domain proteins.

Materials and Reagents:

  • Cell Culture Reagents

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (37%, methanol-free)

  • Glycine (B1666218) (2.5 M)

  • Protease Inhibitor Cocktail

  • Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1.0% Triton X-100, with protease inhibitors)

  • RIPA Buffer (for sonication)

  • ChIP Dilution Buffer

  • Wash Buffers (Low salt, High salt, LiCl wash)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695)

  • Glycogen (molecular biology grade)

  • Protein A/G magnetic or agarose (B213101) beads

  • ChIP-validated antibody against the target SAND domain protein (e.g., anti-Sp100, anti-AIRE-1, anti-DEAF-1)

  • Non-specific IgG (as a negative control)

Procedure:

Day 1: Cell Cross-linking and Chromatin Preparation

  • Cross-linking:

    • Start with approximately 1-5 x 10^7 cultured cells per immunoprecipitation.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[9][16]

  • Quenching:

    • Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 10-15 minutes.[16]

  • Chromatin Shearing:

    • Sonication: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[17] Optimization is critical; perform a time course to determine the optimal sonication conditions for your cell type and equipment.[8]

    • Enzymatic Digestion: Alternatively, use micrococcal nuclease to digest the chromatin.[18]

    • After shearing, centrifuge the samples and collect the supernatant containing the soluble chromatin. A portion of this should be saved as "input" control.

Day 2: Immunoprecipitation and DNA Purification

  • Pre-clearing:

    • Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a rotator. This step reduces non-specific background binding.

  • Immunoprecipitation:

    • Add a ChIP-validated antibody against your SAND domain protein of interest (typically 2-10 µg) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[9]

    • In parallel, set up a negative control immunoprecipitation using a non-specific IgG.

  • Immune Complex Capture:

    • Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[19]

  • Washes:

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.[17][19] Perform a final wash with TE buffer.

  • Elution:

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-links:

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[19]

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.[9]

  • Downstream Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[8]

Quantitative Data Presentation

The following table presents example quantitative data from a ChIP-qPCR experiment for the SAND domain protein Sp100, demonstrating its association with Human Papillomavirus (HPV) 31 DNA. The data is presented as the percentage of input DNA that was immunoprecipitated.

Target ProteinCellular ConditionTarget DNA Region% of Input DNA ImmunoprecipitatedFold Enrichment vs. IgGReference
Sp100Growing 9E cellsHPV31 Genome~0.07%~70-fold[20][21]
Sp100Differentiated 9E cellsHPV31 GenomeIncreased bindingNot specified[20][21]
Sp100Interferon-treated cellsHPV31 Genome~3-fold increaseNot specified[20][21]

Note: The fold enrichment over IgG is a critical measure of the specificity of the immunoprecipitation.

Signaling Pathway Diagram

AIRE-1 Mediated Central Tolerance in the Thymus

The SAND domain protein AIRE-1 is a master regulator of central immune tolerance. The following diagram illustrates its mechanism of action in medullary thymic epithelial cells (mTECs).

AIRE_Pathway AIRE-1 Signaling in Thymic T-Cell Selection cluster_mtec Medullary Thymic Epithelial Cell (mTEC) cluster_thymocyte Developing Thymocyte cluster_periphery Periphery AIRE AIRE-1 (SAND domain protein) TSA_genes Tissue-Specific Antigen (TSA) Genes AIRE->TSA_genes Binds to chromatin & promotes transcription Chromatin Chromatin TSA_mRNA TSA mRNA TSA_genes->TSA_mRNA Transcription TSA_protein TSA Proteins TSA_mRNA->TSA_protein Translation MHC MHC Molecules TSA_protein->MHC Processing & Loading MHC_TSA MHC-TSA Complex MHC->MHC_TSA Presentation on cell surface Thymocyte Thymocyte with self-reactive T-Cell Receptor (TCR) MHC_TSA->Thymocyte TCR recognizes self-antigen Negative_Selection Negative Selection (Apoptosis) Thymocyte->Negative_Selection Strong binding Autoimmunity Autoimmune Disease No_AIRE Absence of AIRE-1 No_TSA No TSA expression in mTECs No_AIRE->No_TSA T_cell_escape Self-reactive T-cells escape No_TSA->T_cell_escape T_cell_escape->Autoimmunity

Caption: The role of AIRE-1 in promoting the expression of tissue-specific antigens in the thymus, leading to the elimination of self-reactive T-cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DNA Yield Inefficient cross-linkingOptimize formaldehyde concentration and incubation time.
Incomplete cell lysisUse a more stringent lysis buffer or mechanical disruption (e.g., Dounce homogenizer).[8]
Inefficient antibodyEnsure you are using a ChIP-validated antibody; optimize antibody concentration.
High Background Insufficient washingIncrease the number and/or stringency of wash steps.
Too much antibody or chromatinTitrate the amount of antibody and chromatin used in the IP.
Non-specific antibody bindingPerform a pre-clearing step with Protein A/G beads before adding the specific antibody.
Inconsistent Results Variable chromatin shearingEnsure consistent sonication to obtain fragments in the 200-1000 bp range; verify fragment size on an agarose gel.[8]
Reagent degradationUse freshly prepared buffers and add protease inhibitors immediately before use.

This comprehensive guide provides the necessary information for the successful application of Chromatin Immunoprecipitation to study the fascinating family of SAND domain proteins. Careful optimization and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.

References

Unveiling the Regulatory Landscape of SAND Proteins: A Mass Spectrometry-Based Approach to Post-Translational Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The SAND (named after Sp100, AIRE-1, NucP41/75, DEAF-1) protein family plays a crucial role in the intricate process of membrane trafficking, specifically in the maturation of endosomes and their fusion with lysosomes. A key player in this pathway is the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase, a master regulator of late endosomal trafficking. The precise control of the Mon1-Ccz1 complex's activity is paramount for maintaining cellular homeostasis, and emerging evidence suggests that post-translational modifications (PTMs) may be a key regulatory mechanism. This document provides a comprehensive guide for utilizing mass spectrometry to identify and quantify PTMs on SAND proteins, with a particular focus on the Mon1-Ccz1 complex. While specific PTM data on SAND proteins is still emerging, this guide offers a robust framework for researchers to uncover these critical regulatory events.

Key Post-Translational Modifications in Cellular Signaling

Post-translational modifications are covalent modifications to proteins that occur after their synthesis and dramatically increase the functional diversity of the proteome.[1] They are critical for regulating protein activity, localization, and interaction with other molecules.[1][2] Common PTMs involved in signaling pathways include:

  • Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a widespread mechanism for controlling protein function.[3] Kinases add phosphate groups, while phosphatases remove them, creating a dynamic switch that can activate or deactivate proteins.[3] The regulation of endosome maturation is known to involve complex phosphorylation and dephosphorylation cycles.[4]

  • Ubiquitination: The attachment of ubiquitin, a small regulatory protein, can signal for protein degradation, alter protein localization, or modulate enzymatic activity.

  • Glycosylation: The addition of sugar moieties can impact protein folding, stability, and cell-surface recognition.[3]

  • Acetylation and Methylation: The addition of acetyl or methyl groups, respectively, can alter protein charge and function, particularly in the context of chromatin regulation.[5]

The SAND Protein Signaling Pathway in Endosomal Maturation

The Mon1-Ccz1 complex is a central component in the Rab5-to-Rab7 conversion, a critical step in the maturation of early endosomes to late endosomes.[6] This process ensures the proper sorting and degradation of cellular cargo. The activity of the Mon1-Ccz1 complex is thought to be spatially and temporally regulated to ensure the fidelity of endosomal trafficking.[7] While the precise regulatory mechanisms are still under investigation, phosphorylation is a strong candidate for modulating the function of the Mon1-Ccz1 complex.[8]

SAND_Signaling_Pathway cluster_early_endosome Early Endosome cluster_late_endosome Late Endosome Rab5-GTP Rab5-GTP Mon1 Mon1 Rab5-GTP->Mon1 Recruitment Ccz1 Ccz1 Mon1->Ccz1 Complex Formation Rab7-GDP Rab7-GDP Ccz1->Rab7-GDP GEF Activity Rab7-GTP Rab7-GTP Lysosome_Fusion Fusion with Lysosome Rab7-GTP->Lysosome_Fusion Rab7-GDP->Rab7-GTP Activation Kinase Kinase Kinase->Mon1 Phosphorylation? Phosphatase Phosphatase Phosphatase->Mon1 Dephosphorylation?

Figure 1: Proposed signaling pathway of the Mon1-Ccz1 complex in endosomal maturation, highlighting the potential for regulation by phosphorylation.

Experimental Workflow for Identifying SAND Protein PTMs

The identification of PTMs on SAND proteins using mass spectrometry follows a multi-step workflow designed to isolate, enrich, and analyze the modified proteins or their constituent peptides.

PTM_Workflow Cell_Lysate Cell Lysate Containing SAND Proteins Immunoprecipitation Immunoprecipitation of SAND Protein/Complex Cell_Lysate->Immunoprecipitation Protein_Digestion In-solution or In-gel Digestion (e.g., Trypsin) Immunoprecipitation->Protein_Digestion Peptide_Mixture Peptide Mixture Protein_Digestion->Peptide_Mixture PTM_Enrichment PTM Enrichment (e.g., TiO2 for Phosphopeptides) Peptide_Mixture->PTM_Enrichment Enriched_Peptides Enriched PTM Peptides PTM_Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS Data_Analysis Data Analysis (Sequence Identification, PTM Localization, Quantification) LC_MSMS->Data_Analysis Results Identified PTMs on SAND Protein Data_Analysis->Results

Figure 2: A generalized experimental workflow for the identification of post-translational modifications on SAND proteins using mass spectrometry.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the identification and quantification of PTMs on SAND proteins.

Protocol 1: Immunoprecipitation of SAND Proteins
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add a primary antibody specific to the SAND protein of interest (e.g., anti-Mon1 or anti-Ccz1) and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with PBS.

Protocol 2: In-Gel Tryptic Digestion
  • SDS-PAGE:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

  • Excision and Digestion:

    • Excise the protein band corresponding to the SAND protein.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Wash the gel piece and dehydrate with ACN.

    • Rehydrate the gel piece in a solution of trypsin (e.g., 10 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel piece using a series of ACN and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

Protocol 3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
  • Sample Preparation:

    • Resuspend the dried peptide mixture from the in-gel digestion in a loading buffer (e.g., 80% ACN, 5% trifluoroacetic acid).

  • Enrichment:

    • Equilibrate a TiO2 micro-column with the loading buffer.

    • Load the peptide sample onto the column.

    • Wash the column with the loading buffer to remove non-phosphorylated peptides.

    • Wash the column with a wash buffer (e.g., 50% ACN, 0.1% trifluoroacetic acid).

  • Elution:

    • Elute the phosphopeptides from the column using an elution buffer (e.g., 10% ammonia (B1221849) solution).

    • Immediately acidify the eluate with formic acid.

    • Dry the enriched phosphopeptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the sample onto a reverse-phase LC column.

    • Separate the peptides using a gradient of increasing ACN concentration.

  • Mass Spectrometry (MS):

    • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.

    • Various fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD) can be employed to fragment the peptide ions and generate informative MS/MS spectra.[9]

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison between different conditions. Below is a hypothetical example of how quantitative data for identified phosphosites on Mon1 could be presented.

Table 1: Hypothetical Quantitative Analysis of Mon1 Phosphorylation Sites

PhosphositePeptide SequenceFold Change (Treatment vs. Control)p-value
Serine 123R.SPVKTELLR.K2.50.012
Threonine 456K.TPLSDGVIK.N-1.80.045
Serine 789A.S*PEEQLR.T1.20.350

* Indicates the phosphorylated residue.

Mass spectrometry-based proteomics provides a powerful toolkit for the identification and quantification of post-translational modifications on SAND proteins.[10] Although the specific PTM landscape of the Mon1-Ccz1 complex is yet to be fully elucidated, the protocols and workflow outlined in this application note provide a robust starting point for researchers to investigate the regulatory mechanisms governing this critical component of the endosomal maturation pathway. The discovery of novel PTMs on SAND proteins will undoubtedly provide deeper insights into the intricate regulation of membrane trafficking and may reveal new therapeutic targets for diseases associated with endo-lysosomal dysfunction.

References

Application Notes & Protocols: SAND Protein Functional Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in developing and performing functional assays for SAND (Stomatin/Prohibitin, Aph-1, Lsm12p, and Ypr045c) domain-containing proteins. The protocols detailed below focus on the conserved role of SAND proteins in the endolysosomal trafficking pathway, specifically their function as part of the Mon1-Ccz1-SAND (MCS) complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.

Background

SAND proteins are critical components of the cellular machinery that governs vesicle fusion and cargo delivery to lysosomes. They are evolutionarily conserved from yeast to humans and play a pivotal role in the late endocytic pathway. The core function of SAND proteins is realized through their participation in the MCS complex, which activates Rab7 on late endosomes. This activation is essential for the subsequent fusion of late endosomes and lysosomes, a process required for the degradation of internalized cargo. Dysregulation of SAND protein function has been implicated in various human diseases, making them potential therapeutic targets.

The following sections provide detailed protocols for key functional assays to probe the activity of SAND proteins, along with data presentation guidelines and visual representations of the underlying biological processes and experimental workflows.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay for the MCS Complex

This assay directly measures the primary biochemical function of the SAND protein within the MCS complex: its ability to catalyze the exchange of GDP for GTP on Rab7.

Principle

The assay monitors the increase in fluorescence of a GTP analog, such as mant-GTP or BODIPY-GTP, upon its binding to Rab7. In the GDP-bound state, Rab7 has a low affinity for GTP. The MCS complex enhances the dissociation of GDP, allowing the fluorescent GTP analog to bind, resulting in a detectable signal increase.

Experimental Protocol

Reagents and Materials:

  • Purified recombinant SAND protein, Mon1, and Ccz1 proteins (to reconstitute the MCS complex)

  • Purified recombinant Rab7 protein

  • GEF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • mant-GTP or BODIPY-FL-GTP (fluorescent GTP analog)

  • 96-well black plates (for fluorescence measurements)

  • Fluorescence plate reader

Procedure:

  • Preparation of Rab7-GDP:

    • Incubate purified Rab7 with a 10-fold molar excess of GDP in GEF buffer for 1 hour at room temperature to ensure it is predominantly in the GDP-bound state.

    • Remove excess GDP by buffer exchange using a desalting column.

  • Reconstitution of the MCS Complex:

    • Incubate equimolar amounts of purified Mon1, Ccz1, and SAND proteins in GEF buffer for 30 minutes on ice to allow for complex formation.

  • GEF Reaction:

    • In a 96-well plate, prepare the reaction mixture containing GEF buffer, Rab7-GDP (e.g., 1 µM), and the fluorescent GTP analog (e.g., 200 nM mant-GTP).

    • Initiate the reaction by adding the pre-formed MCS complex (e.g., at varying concentrations).

    • For a negative control, add buffer instead of the MCS complex.

    • For a positive control, EDTA can be added, which chelates Mg2+ and non-catalytically promotes nucleotide exchange.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent GTP analog (e.g., Ex: 360 nm, Em: 440 nm for mant-GTP).

    • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control.

    • Plot the fluorescence intensity against time.

    • The initial rate of the reaction can be determined from the linear phase of the curve.

    • Plot the initial rates against different concentrations of the MCS complex to determine the catalytic efficiency.

Data Presentation
Component Concentration Initial Rate (RFU/s) Fold Activation
Rab7 + mant-GTP1 µM1.21.0
Rab7 + mant-GTP + MCS100 nM15.813.2
Rab7 + mant-GTP + MCS250 nM38.231.8
Rab7 + mant-GTP + MCS500 nM75.162.6
Rab7 + mant-GTP + EDTA10 mM110.592.1

Table 1: Example data for a GEF activity assay showing the concentration-dependent activation of Rab7 by the MCS complex.

Protein-Protein Interaction Analysis using Co-Immunoprecipitation (Co-IP)

This assay is used to verify the interaction between the SAND protein, other components of the MCS complex, and its substrate Rab7 within a cellular context.

Principle

An antibody against a "bait" protein (e.g., FLAG-tagged SAND) is used to pull down the protein from a cell lysate. Interacting "prey" proteins (e.g., endogenous Mon1, Ccz1, or Rab7) are co-precipitated and subsequently detected by western blotting.

Experimental Protocol

Reagents and Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for tagged SAND protein (e.g., pCMV-FLAG-SAND)

  • Transfection reagent

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 magnetic beads)

  • Antibodies against Mon1, Ccz1, and Rab7 for western blotting

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to 70-80% confluency.

    • Transfect the cells with the FLAG-SAND expression vector.

    • As a control, transfect cells with an empty vector.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (total cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads.

    • Incubate a portion of the pre-cleared lysate with anti-FLAG beads overnight at 4°C with gentle rotation.

    • Save a small aliquot of the lysate as the "input" control.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins and the input lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FLAG, Mon1, Ccz1, and Rab7.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Data Presentation
Protein Detected Input Empty Vector IP FLAG-SAND IP
FLAG-SAND PresentAbsentPresent
Mon1 PresentAbsentPresent
Ccz1 PresentAbsentPresent
Rab7 PresentAbsentPresent

Table 2: Expected results from a Co-IP experiment demonstrating the interaction of SAND protein with Mon1, Ccz1, and Rab7.

Subcellular Localization Analysis by Immunofluorescence Microscopy

This assay assesses the function of a SAND protein by determining its correct localization to late endosomes/lysosomes, which is essential for its activity.

Principle

Fluorescently tagged SAND protein is expressed in cells, and its localization is visualized using confocal microscopy. Co-localization with known markers for late endosomes (e.g., Rab7) or lysosomes (e.g., LAMP1) confirms its proper cellular placement.

Experimental Protocol

Reagents and Materials:

  • Mammalian cell line (e.g., HeLa)

  • Expression vector for fluorescently tagged SAND (e.g., pEGFP-SAND)

  • Antibodies against organelle markers (e.g., anti-Rab7, anti-LAMP1)

  • Fluorescently labeled secondary antibodies

  • Glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection:

    • Seed HeLa cells on glass coverslips in a 24-well plate.

    • Transfect the cells with the pEGFP-SAND vector.

  • Fixation and Permeabilization:

    • 24 hours post-transfection, wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with primary antibodies against Rab7 or LAMP1 for 1 hour.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips on glass slides using mounting medium with DAPI (to stain the nucleus).

    • Image the cells using a confocal microscope, capturing images in the GFP, red fluorescent, and DAPI channels.

  • Co-localization Analysis:

    • Merge the images from the different channels.

    • Quantify the degree of co-localization between EGFP-SAND and the organelle markers using image analysis software (e.g., ImageJ with the JaCoP plugin to calculate Pearson's correlation coefficient).

Data Presentation
Construct Co-localization Marker Pearson's Correlation Coefficient
EGFP-SAND (WT)Rab70.85 ± 0.05
EGFP-SAND (WT)LAMP10.78 ± 0.07
EGFP-SAND (Mutant)Rab70.21 ± 0.04
EGFP (Control)Rab70.15 ± 0.03

Table 3: Quantitative analysis of co-localization between SAND protein constructs and endolysosomal markers.

Visualizations

Signaling Pathway

SAND_Pathway cluster_cytosol Cytosol cluster_endosome Late Endosome Membrane Mon1 Mon1 MCS_complex MCS Complex Mon1->MCS_complex Ccz1 Ccz1 Ccz1->MCS_complex SAND SAND SAND->MCS_complex Rab7_GDP Rab7-GDP (inactive) Rab7_GDP->MCS_complex Binds to Rab7_GTP Rab7-GTP (active) Vesicle_Fusion Vesicle Fusion (with Lysosome) Rab7_GTP->Vesicle_Fusion Promotes MCS_complex->Rab7_GTP GEF Activity

Caption: The SAND protein functions within the MCS complex to activate Rab7 on late endosomes.

Experimental Workflow: GEF Assay

GEF_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Purify_Proteins 1. Purify Recombinant Rab7, Mon1, Ccz1, SAND Load_Rab7 2. Load Rab7 with GDP Purify_Proteins->Load_Rab7 Reconstitute_MCS 3. Reconstitute MCS Complex Load_Rab7->Reconstitute_MCS Setup_Reaction 4. Mix Rab7-GDP and mant-GTP in 96-well plate Reconstitute_MCS->Setup_Reaction Initiate 5. Add MCS Complex to Initiate Setup_Reaction->Initiate Measure_Fluorescence 6. Measure Fluorescence Increase Over Time Initiate->Measure_Fluorescence Plot_Data 7. Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Rate 8. Calculate Initial Reaction Rate Plot_Data->Calculate_Rate

Caption: Workflow for the in vitro GEF activity assay of the MCS complex on Rab7.

Logical Relationship: Co-Immunoprecipitation

Caption: Logical flow of a Co-IP experiment to confirm SAND protein interactions.

Application Notes and Protocols for Cloning and Expressing SAND Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the cloning, expression, and purification of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) family proteins, a crucial family of proteins involved in vesicular trafficking and lysosomal function. Due to their frequent association with membranes, specific strategies are required for successful recombinant production. Detailed protocols for expression in E. coli and purification using affinity chromatography are presented, along with methods for functional characterization. This guide aims to equip researchers with the necessary tools to produce high-quality SAND proteins for structural, biochemical, and drug discovery applications.

Introduction to SAND Family Proteins

SAND family proteins are a conserved group of proteins found across eukaryotes, from yeast to humans.[1] They play a critical role in the regulation of intracellular membrane trafficking, particularly in the endolysosomal pathway. One of the most well-characterized SAND protein complexes is the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[2][3] This activation is a key step in the conversion of early endosomes (marked by Rab5) to late endosomes (marked by Rab7), a process essential for the proper sorting and degradation of cellular cargo.[4][5][6][7]

Dysfunction of SAND family proteins has been implicated in various human diseases, making them potential targets for therapeutic intervention. The production of pure and functional recombinant SAND proteins is therefore essential for detailed structural and functional studies, as well as for the development of targeted drugs.

Signaling Pathway of the Mon1-Ccz1 SAND Protein Complex

The Mon1-Ccz1 complex is a central player in the intricate signaling cascade that governs endosomal maturation. The process begins with the activation of Rab5 on the early endosome by its GEF, Rabex-5. Activated, GTP-bound Rab5 recruits a host of effector proteins, including the class III phosphatidylinositol 3-kinase (PI3K), Vps34, which generates phosphatidylinositol 3-phosphate (PI(3)P) on the endosomal membrane.[4]

The Mon1-Ccz1 complex is then recruited to the early endosome through a dual-recognition mechanism, binding to both GTP-Rab5 and PI(3)P.[8][9] Upon binding, Mon1-Ccz1 displaces Rabex-5, leading to the inactivation of the Rab5 positive feedback loop.[6] Concurrently, the Mon1-Ccz1 complex acts as a GEF for Rab7, catalyzing the exchange of GDP for GTP and thereby activating Rab7.[2][10][11] Activated Rab7 then recruits the HOPS (Homotypic Fusion and Protein Sorting) complex, a tethering complex that mediates the fusion of late endosomes with lysosomes, leading to the degradation of their contents.[12][13]

SAND_Protein_Signaling_Pathway cluster_early_endosome Early Endosome Maturation Rab5_GDP Rab5-GDP Rabex5 Rabex-5 (GEF) Rab5_GDP->Rabex5 activates Rab5_GTP Rab5-GTP Rabex5->Rab5_GTP promotes GTP loading Vps34 Vps34 (PI3K) Rab5_GTP->Vps34 recruits Mon1_Ccz1 Mon1-Ccz1 (SAND Complex) Rab5_GTP->Mon1_Ccz1 recruits PIP3 PI(3)P Vps34->PIP3 generates PIP3->Mon1_Ccz1 recruits Mon1_Ccz1->Rabex5 displaces Rab7_GTP Rab7-GTP Mon1_Ccz1->Rab7_GTP promotes GTP loading Rab7_GDP Rab7-GDP Rab7_GDP->Mon1_Ccz1 activates HOPS HOPS Complex Rab7_GTP->HOPS recruits Lysosome Lysosome HOPS->Lysosome tethers to Fusion Fusion & Degradation Lysosome->Fusion

Figure 1. Signaling pathway of the Mon1-Ccz1 SAND protein complex in endosomal maturation.

Experimental Protocols

Cloning of a SAND Family Protein Gene

This protocol describes the cloning of a human SAND family gene (e.g., MON1A) into a bacterial expression vector with an N-terminal Hexa-histidine (6xHis) tag for subsequent purification.

Workflow Diagram:

Cloning_Workflow cluster_cloning Cloning Workflow RNA_Isolation 1. Isolate total RNA from human cell line cDNA_Synthesis 2. Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR amplify SAND gene with restriction sites cDNA_Synthesis->PCR_Amplification Vector_Prep 4. Digest pET-28a(+) vector and PCR product PCR_Amplification->Vector_Prep Ligation 5. Ligate SAND gene into pET-28a(+) Vector_Prep->Ligation Transformation 6. Transform into competent E. coli DH5α Ligation->Transformation Screening 7. Screen colonies (Colony PCR & Sequencing) Transformation->Screening Plasmid_Purification 8. Purify plasmid DNA from positive clone Screening->Plasmid_Purification

Figure 2. Workflow for cloning a SAND family protein gene.

Materials:

  • Human cell line (e.g., HEK293T)

  • RNA isolation kit

  • Reverse transcriptase and dNTPs

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction sites (e.g., NdeI and XhoI for pET-28a(+))

  • pET-28a(+) expression vector

  • Restriction enzymes (e.g., NdeI and XhoI) and buffer

  • T4 DNA ligase and buffer

  • Competent E. coli DH5α cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • Plasmid purification kit

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the chosen human cell line using a commercial kit. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.

  • PCR Amplification: Amplify the SAND gene of interest using gene-specific primers containing appropriate restriction sites.

  • Digestion: Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2 hours at 37°C.

  • Ligation: Ligate the digested SAND gene insert into the digested pET-28a(+) vector using T4 DNA ligase overnight at 16°C.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin.

  • Screening: Screen individual colonies by colony PCR and verify the correct insertion and sequence by Sanger sequencing.

  • Plasmid Purification: Inoculate a verified positive colony into LB broth with kanamycin and grow overnight. Purify the plasmid DNA using a commercial kit.

Expression of the Recombinant SAND Protein in E. coli

This protocol outlines the expression of the His-tagged SAND protein in E. coli BL21(DE3).

Workflow Diagram:

Expression_Workflow cluster_expression Protein Expression Workflow Transformation 1. Transform pET-28a-SAND into E. coli BL21(DE3) Starter_Culture 2. Grow starter culture overnight Transformation->Starter_Culture Large_Culture 3. Inoculate large culture and grow to OD600 ~0.6-0.8 Starter_Culture->Large_Culture Induction 4. Induce protein expression with IPTG Large_Culture->Induction Expression 5. Express protein at lower temperature (18-25°C) Induction->Expression Harvest 6. Harvest cells by centrifugation Expression->Harvest Storage 7. Store cell pellet at -80°C Harvest->Storage

Figure 3. Workflow for recombinant SAND protein expression.

Materials:

  • pET-28a(+) vector containing the SAND gene

  • Competent E. coli BL21(DE3) cells

  • LB broth and agar plates with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

  • Transformation: Transform the pET-28a-SAND plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with kanamycin.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of the His-tagged SAND Protein

This protocol details the purification of the His-tagged SAND protein using immobilized metal affinity chromatography (IMAC). Since SAND proteins can be membrane-associated, this protocol includes steps for solubilization with detergents.

Workflow Diagram:

Purification_Workflow cluster_purification Protein Purification Workflow Resuspend 1. Resuspend cell pellet in lysis buffer Lyse 2. Lyse cells (sonication or high pressure) Resuspend->Lyse Solubilize 3. Solubilize membrane proteins with detergent (e.g., DDM) Lyse->Solubilize Clarify 4. Clarify lysate by ultracentrifugation Solubilize->Clarify Bind 5. Bind clarified lysate to Ni-NTA resin Clarify->Bind Wash 6. Wash resin to remove unbound proteins Bind->Wash Elute 7. Elute His-tagged protein with imidazole Wash->Elute Analyze 8. Analyze fractions by SDS-PAGE Elute->Analyze

Figure 4. Workflow for His-tagged SAND protein purification.

Materials:

  • Frozen cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, protease inhibitors

  • Detergent stock solution (e.g., 10% n-dodecyl-β-D-maltoside, DDM)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP, 0.05% DDM

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP, 0.05% DDM

  • Ni-NTA affinity resin

  • SDS-PAGE materials

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or using a high-pressure homogenizer.

  • Solubilization: Add detergent (e.g., DDM to a final concentration of 1%) to the lysate and stir gently for 1 hour at 4°C to solubilize membrane proteins.

  • Clarification: Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SAND protein with elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Quantitative Data Summary

The yield and purity of recombinant SAND proteins can vary significantly depending on the specific protein, expression conditions, and purification strategy. The following table provides expected ranges based on typical results for membrane-associated proteins expressed in E. coli.

ParameterExpected RangeNotes
Expression Level 1-10 mg/L of cultureHighly dependent on the specific SAND protein and optimization of expression conditions.
Purification Yield 0.5-5 mg/L of cultureLosses occur during solubilization and purification steps.
Purity >90%Achievable with a single IMAC step, further purification may be required for specific applications.

Functional Assays

In Vitro Vesicle Fusion Assay

This assay measures the ability of the purified SAND protein (in complex with its binding partners, e.g., Ccz1) to promote the fusion of liposomes, mimicking the fusion of endosomes with lysosomes.

Protocol Outline:

  • Prepare two populations of liposomes: one containing a fluorescent donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE) pair (v-SNARE liposomes), and another unlabeled population (t-SNARE liposomes).

  • Incubate the two liposome (B1194612) populations with the purified SAND protein complex and other necessary components (e.g., Rab7, HOPS complex).

  • Monitor the increase in donor fluorescence over time, which indicates lipid mixing due to vesicle fusion.[14]

Guanine Nucleotide Exchange Factor (GEF) Assay

This assay determines the ability of the SAND protein complex to catalyze the exchange of GDP for GTP on its target Rab GTPase (e.g., Rab7).

Protocol Outline:

  • Load purified Rab7 with a fluorescent GDP analog (e.g., mant-GDP).

  • Initiate the exchange reaction by adding the purified SAND protein complex and an excess of non-fluorescent GTP.

  • Monitor the decrease in fluorescence over time as mant-GDP is released from Rab7.[15]

Lipid-Binding Assay

This assay can be used to investigate the interaction of SAND proteins with specific lipids, such as PI(3)P.

Protocol Outline (Protein-Lipid Overlay Assay):

  • Spot different lipids onto a nitrocellulose membrane.

  • Block the membrane and then incubate with the purified SAND protein.

  • Wash the membrane and detect the bound protein using an antibody against the protein or its tag (e.g., anti-His antibody).[16][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein expression Codon bias, protein toxicity, inefficient inductionOptimize codon usage for E. coli. Lower induction temperature and IPTG concentration. Try a different expression strain.
Protein in inclusion bodies Misfolding, high expression rateLower expression temperature. Co-express with chaperones. Use a weaker promoter.
Poor solubilization Ineffective detergentScreen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one for your protein.
Low purification yield Protein degradation, poor binding to resinAdd protease inhibitors to all buffers. Ensure the His-tag is accessible.
No activity in functional assays Incorrectly folded protein, missing co-factorsOptimize refolding protocols if purified from inclusion bodies. Ensure all necessary components are present in the assay.

Conclusion

The successful cloning, expression, and purification of functional SAND family proteins are achievable with careful optimization of protocols, particularly concerning their membrane-associated nature. The detailed methodologies and troubleshooting guide provided in these application notes should serve as a valuable resource for researchers in academia and industry. The availability of high-quality recombinant SAND proteins will undoubtedly accelerate our understanding of their physiological roles and facilitate the development of novel therapeutics targeting the endolysosomal pathway.

References

Visualizing SAND (MON1A) Protein: An Immunofluorescence Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND (Staphylococcal nuclease and Tudor domain containing 1) protein, also known as MON1A, is a crucial component of the cellular machinery responsible for vesicle trafficking. As a key regulator in the endocytic and secretory pathways, MON1A, in complex with CCZ1, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7. This activation is a critical step in the maturation of late endosomes and their subsequent fusion with lysosomes. Given its central role in cellular transport, the precise visualization of MON1A's subcellular localization is essential for understanding its function in both normal physiological processes and in disease states. This application note provides a detailed immunofluorescence protocol for the visualization of the SAND/MON1A protein in cultured cells.

Quantitative Data Summary

While comprehensive quantitative data on MON1A protein expression across various cell lines is still emerging, existing data from large-scale proteomic and transcriptomic analyses suggest that MON1A is a ubiquitously expressed protein. The following table summarizes representative relative expression levels of MON1A in commonly used human cell lines based on available data. It is important to note that expression levels can vary depending on the specific cell line, culture conditions, and the quantitative method employed.

Cell LineTissue of OriginRelative MON1A Expression LevelData Source
HEK293Human Embryonic KidneyModerate to HighGeneCards, Thermo Fisher Scientific[1]
HeLaHuman Cervical CancerModerateThe Human Protein Atlas
U-2 OSHuman OsteosarcomaModerateThe Human Protein Atlas
A-549Human Lung CarcinomaModerateThe Human Protein Atlas

Experimental Protocol: Immunofluorescence Staining of SAND/MON1A

This protocol is optimized for the visualization of endogenous SAND/MON1A protein in adherent mammalian cell lines.

Materials:

  • Primary Antibody: Rabbit polyclonal anti-MON1A antibody (e.g., Thermo Fisher Scientific, Cat. No. PA5-63511). Recommended concentration: 0.25-2 µg/mL.[1]

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594).

  • Cell Culture: Adherent mammalian cells (e.g., HEK293) grown on sterile glass coverslips in a 24-well plate.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.

  • Wash Buffer: 0.1% Tween-20 in PBS.

  • Mounting Medium: Antifade mounting medium with DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Cell Seeding: Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining. Culture overnight in appropriate growth medium.

  • Cell Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of blocking solution to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MON1A antibody in the blocking solution to the desired concentration (start with 1 µg/mL and optimize as needed).

    • Aspirate the blocking solution and add 200-300 µL of the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.

    • Add 200-300 µL of the diluted secondary antibody to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with wash buffer for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Briefly rinse the coverslips with PBS.

    • Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium with DAPI on a clean microscope slide.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the slides using a fluorescence or confocal microscope. MON1A is expected to show a predominantly cytosolic localization.[1]

Visualizations

Experimental Workflow

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_seeding Seed Cells on Coverslips cell_culture Culture Overnight cell_seeding->cell_culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-MON1A) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab counterstain Counterstain & Mount (DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Workflow for immunofluorescent visualization of SAND/MON1A protein.

SAND/MON1A Signaling Pathway in Vesicle Trafficking

SAND_MON1A_Pathway cluster_cytosol Cytosol cluster_membrane Late Endosome / Lysosome Membrane MON1A SAND/MON1A CCZ1 CCZ1 MON1A->CCZ1 Dynein Dynein Motor Complex MON1A->Dynein Interacts with Rab7_GDP Rab7-GDP (Inactive) Rab7_GTP Rab7-GTP (Active) Rab7_GDP->Rab7_GTP GEF Activity Fusion Membrane Fusion Rab7_GTP->Fusion Promotes Dynein->Fusion Facilitates Transport

Caption: Role of SAND/MON1A in Rab7 activation and vesicle transport.

References

Troubleshooting & Optimization

troubleshooting low yield in SAND protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the expression of recombinant SAND proteins, specifically focusing on overcoming low protein yield.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of my SAND protein. What are the primary factors to investigate?

A1: An absence of protein expression is a common issue that often points to problems with the expression vector, the induction process, or the integrity of the host cells.[1]

  • Vector and Insert Integrity: The first step is to ensure the integrity of your expression plasmid. Errors introduced during cloning, such as a frameshift mutation or a premature stop codon in the SAND gene sequence, can completely halt translation.[1] It is highly recommended to re-sequence your entire plasmid construct to confirm the correct open reading frame and the absence of mutations.[1]

  • Promoter and Inducer Issues: The promoter system may not be functioning as expected. Verify that you are using the correct inducer for your specific promoter (e.g., IPTG for T7/Lac-based promoters) and that it is used at an optimal concentration.[1] Inducer stocks can degrade over time, so using a fresh, viable stock is crucial.[1][2]

  • Host Cell and Culture Health: Always start your expression culture from a fresh colony grown on a selective plate.[3] Using older cultures can lead to a decline in plasmid-bearing cells and reduced expression yields.

start No / Very Low SAND Protein Expression seq Verify Plasmid Sequence (No frameshift/stop codon) start->seq Step 1 inducer Check Inducer (Correct type, concentration, viability) start->inducer Step 2 culture Use Fresh Culture (From a single colony) start->culture Step 3 result Expression Improved seq->result inducer->result culture->result

Caption: Initial checks for no/low protein expression.

Q2: I can see my SAND protein on a gel, but most of it is insoluble. How can I increase the yield of soluble protein?

A2: When proteins are overexpressed, particularly in bacterial systems like E. coli, they can fail to fold correctly and accumulate as insoluble aggregates known as inclusion bodies.[4][5] While this confirms expression, the protein is not in a usable, functional state. Several strategies can be employed to improve solubility.

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[3][4][6]

  • Reduce Inducer Concentration: High levels of induction can overwhelm the cell's folding machinery.[7] Lowering the inducer concentration (e.g., 0.1-0.5 mM IPTG) can reduce the expression rate and promote proper folding.[3][7]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your SAND protein can significantly enhance its solubility.[4]

  • Co-express Molecular Chaperones: Chaperone proteins assist in the correct folding of other proteins.[4] Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can prevent misfolding and aggregation of the target SAND protein.[4]

ParameterCondition 1 (High Rate)Condition 2 (Medium Rate)Condition 3 (Low Rate)
Temperature 37°C25-30°C18°C
Inducer (IPTG) 1.0 mM0.5 mM0.1 mM
Induction Time 3-4 hours5-6 hoursOvernight (12-16 hours)
Caption: Table of common conditions to test for optimizing SAND protein solubility.
Q3: Could the genetic sequence of my SAND gene be responsible for the low protein yield?

A3: Yes, codon usage can be a significant bottleneck.[4] Different organisms have a preference for certain codons to encode the same amino acid.[4] If your SAND gene, which may originate from a eukaryotic source, contains codons that are rarely used by your expression host (like E. coli), the translation process can slow down or terminate, leading to truncated or low-yield protein expression.[3][8]

  • Codon Usage Analysis: You can use online tools to analyze your SAND gene sequence and compare its codon usage to the host organism's preferences.[1] These tools will identify rare codons that may be hindering expression.

  • Codon Optimization: The most effective solution is to synthesize a new version of the SAND gene where the rare codons are replaced with codons more commonly used by the expression host, without changing the final amino acid sequence.[7]

  • Use Specialized Host Strains: Alternatively, you can use commercially available E. coli strains, such as BL21(DE3)-RIL or Rosetta(DE3), which contain a supplementary plasmid that expresses tRNAs for several rare codons.[9]

Q4: My host cells grow well initially, but the growth slows or stops dramatically after I add the inducer. What is happening?

A4: This pattern often indicates that the expressed SAND protein is toxic to the host cells.[4][10] Protein toxicity can stunt cell growth or lead to cell death, which drastically reduces the final protein yield.[11]

  • Reduce Basal Expression: Many expression systems have a low level of "leaky" or basal expression even without an inducer.[8] If the SAND protein is toxic, this can prevent the culture from growing properly. Use a host strain that provides tighter control over expression, such as those containing a pLysS or pLysE plasmid, which produce T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[3][8]

  • Use a Tightly Regulated Promoter: Switch to a more tightly regulated promoter system, such as the araBAD promoter (pBAD), which is induced by arabinose and repressed by glucose.[3]

  • Lower Induction Level: Similar to addressing solubility, you can try lowering the inducer concentration and reducing the post-induction temperature to lessen the metabolic burden on the cells.[7]

start Poor Cell Growth After Induction toxicity Suspect SAND Protein Toxicity start->toxicity solution1 Reduce Basal Expression (e.g., use BL21(DE3)pLysS strain) toxicity->solution1 solution2 Switch to Tightly Regulated Promoter (e.g., pBAD) toxicity->solution2 solution3 Lower Inducer Concentration & Temperature toxicity->solution3 result Improved Cell Health & Protein Yield solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for suspected protein toxicity.

Q5: I seem to express the SAND protein well, but I lose most of it during the purification steps. What are the common causes of yield loss during purification?

A5: Yield loss during purification can occur at several stages, from initial cell lysis to the final elution.[12] Systematically evaluating each step is key to identifying the bottleneck.

  • Inefficient Cell Lysis: If cells are not broken open effectively, a large portion of your expressed SAND protein will remain trapped and be discarded with the cell debris.[1] Ensure your lysis method (e.g., sonication, French press, chemical lysis) is optimized and efficient.

  • Protein Degradation: Upon lysis, endogenous proteases are released, which can degrade your target protein.[1] To minimize this, always add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at a low temperature (4°C).[1][12]

  • Problems with Affinity Tag Binding: The affinity tag (e.g., His-tag, GST-tag) on your SAND protein might be inaccessible or cleaved, preventing it from binding to the purification resin.[1] If the protein is in the flow-through, this is a likely cause.

  • Suboptimal Buffer Conditions: The pH, salt concentration, or additives in your binding, wash, and elution buffers may not be optimal for your specific protein, leading to poor binding or premature elution.[1] Perform small-scale trials to optimize the buffer composition for each step.[1]

IssuePotential CauseRecommended Solution
Protein in Flow-Through Affinity tag is not accessible; incorrect binding buffer pH/salt.Refold protein; test a range of pH and salt concentrations for binding.
Protein Elutes in Wash Steps Wash buffer is too stringent (e.g., imidazole (B134444) concentration is too high).Decrease the concentration of the competing agent (e.g., imidazole) in the wash buffer.
Protein Fails to Elute Elution buffer is not strong enough; protein has precipitated on the column.Increase eluting agent concentration; try a step or gradient elution; modify buffer pH or add mild detergents.
Low Yield After Elution Protein degradation; inefficient elution.Add protease inhibitors; increase elution buffer volume or incubation time on the column.[12]
Caption: Troubleshooting common issues during affinity chromatography purification.

Experimental Protocols

Protocol 1: Optimizing Expression Temperature

This protocol is designed to determine the optimal temperature for maximizing the yield of soluble SAND protein.

  • Inoculation: Inoculate a 5 mL starter culture of LB medium (with appropriate antibiotic) with a single colony of your expression host containing the SAND protein plasmid. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate four separate 50 mL cultures of LB medium to a starting OD₆₀₀ of 0.05-0.1 using the overnight culture.[1]

  • Grow the four cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Induction: Induce protein expression in all four cultures by adding your inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Temperature Shift: Immediately move the induced cultures to shakers set at four different temperatures: 37°C, 30°C, 25°C, and 18°C.[1]

  • Incubation: Incubate the cultures for a set period. A good starting point is 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight (16 hours) for 18°C.[1]

  • Analysis: Harvest the cells from each culture by centrifugation. Lyse an equivalent amount of cells from each sample and separate the soluble and insoluble fractions. Analyze all fractions by SDS-PAGE to identify the temperature that yields the highest amount of soluble SAND protein.[1]

Protocol 2: Small-Scale Lysis and Solubility Analysis

This protocol helps determine if your SAND protein is being expressed and whether it is in the soluble or insoluble fraction.

  • Harvest Cells: From a 10 mL induced culture, pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with added protease inhibitors).

  • Save "Total Cell" Sample: Remove 50 µL of the resuspended cells and mix it with 50 µL of 2x SDS-PAGE loading buffer. This is your "Total Cell Lysate" (T) sample.

  • Lyse Cells: Lyse the remaining cells using your preferred method (e.g., sonication on ice until the suspension is no longer viscous).

  • Separate Fractions: Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet the insoluble material.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube. Remove 50 µL and mix with 50 µL of 2x SDS-PAGE loading buffer. This is your "Soluble" (S) fraction.

  • Resuspend Pellet: Resuspend the pellet in 1 mL of the same lysis buffer. Remove 50 µL and mix with 50 µL of 2x SDS-PAGE loading buffer. This is your "Insoluble" (I) fraction.

  • Analyze: Boil all three samples (T, S, and I) for 5 minutes, then load equal volumes onto an SDS-PAGE gel to visualize the distribution of your SAND protein.

General Troubleshooting Workflow

General Troubleshooting Workflow for Low SAND Protein Yield start Low SAND Protein Yield no_expression Problem: No/Low Expression (Check Total Lysate on Gel) start->no_expression insoluble Problem: Protein is Insoluble (Present in Insoluble Fraction) start->insoluble purification_loss Problem: Lost During Purification (Present in Lysate, Low in Eluate) start->purification_loss toxicity Problem: Poor Cell Growth (Culture crashes after induction) start->toxicity sol_no_exp Solutions: - Sequence Plasmid - Check Inducer/Promoter - Check for Codon Bias - Use Fresh Culture no_expression->sol_no_exp sol_insoluble Solutions: - Lower Temperature - Reduce Inducer [ ] - Add Solubilizing Tag (MBP, GST) - Co-express Chaperones insoluble->sol_insoluble sol_purification Solutions: - Add Protease Inhibitors - Optimize Lysis Method - Optimize Buffer pH/Salt - Check Affinity Tag Accessibility purification_loss->sol_purification sol_toxicity Solutions: - Use Tighter Promoter (pBAD) - Use pLysS/E Host Strain - Lower Inducer [ ] toxicity->sol_toxicity

Caption: A workflow outlining key problem areas and their corresponding solutions.

References

how to improve SAND protein antibody specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SAND Protein Antibody Specificity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the specificity of their SAND protein antibody experiments.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it critical for SAND protein research?
Q2: I'm seeing multiple non-specific bands in my Western blot for SAND protein. What is the cause and how can I fix it?

Observing multiple bands is a common issue that can stem from several factors:

  • High Primary Antibody Concentration: An overly concentrated primary antibody can bind to low-affinity sites on other proteins, causing off-target bands.[3]

  • Inadequate Blocking: If unoccupied sites on the membrane are not sufficiently blocked, the primary or secondary antibodies can bind non-specifically.[3]

  • Cross-Reactivity: The antibody may be recognizing a similar epitope on another protein.[1]

  • Sample Issues: Protein degradation or post-translational modifications can cause bands at unexpected molecular weights.

To resolve this, you can try optimizing your protocol by titrating the primary antibody, increasing blocking time, or testing different blocking agents.[3] If the problem persists, purifying the antibody or validating its specificity using a knockout/knockdown model is recommended.

Q3: My immunofluorescence (IF) or immunohistochemistry (IHC) staining for SAND protein shows high background. How can I improve the signal-to-noise ratio?

High background staining in imaging applications can obscure the true localization of the SAND protein. Common causes and solutions include:

  • Insufficient Blocking: Similar to Western blotting, inadequate blocking is a primary cause. Consider increasing the blocking time or using a blocking buffer containing normal serum from the same species as the secondary antibody.[4]

  • Antibody Concentration: The concentration of both primary and secondary antibodies may be too high.[4] Perform a titration to find the optimal concentration that maximizes specific signal while minimizing background.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies. Increase the number and duration of wash steps.[4]

  • Autofluorescence: Some tissues have endogenous fluorescence. This can be checked by examining a sample that has not been incubated with any antibodies. If present, specific quenching buffers can be used.[4]

  • Secondary Antibody Specificity: Run a control where the primary antibody is omitted to ensure the secondary antibody is not binding non-specifically.[4]

Q4: How can I definitively validate that my antibody is specific to the SAND protein?

Thorough validation is essential to confirm antibody specificity. The International Working Group for Antibody Validation (IWGAV) recommends several strategies, often referred to as the "five pillars":[5]

  • Genetic Strategies: Use cells where the SAND protein gene has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA). A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type controls.[6] This is considered a gold-standard technique.

  • Independent Antibody Strategies: Use two different antibodies that recognize distinct, non-overlapping epitopes on the SAND protein. If both antibodies produce a similar staining pattern or Western blot band, it increases confidence in their specificity.[6]

  • Orthogonal Strategies: Compare the antibody-based results with a non-antibody-based method. For example, correlate protein levels measured by Western blot with RNA levels measured by RT-qPCR across different cell lines.[5][6]

  • Expression of Tagged Proteins: Overexpress the SAND protein with a fusion tag (like GFP or Myc). A specific antibody should co-localize with the signal from the tag.

  • Immunocapture followed by Mass Spectrometry (IC-MS): Use the antibody to pull down its target protein from a cell lysate. Analyzing the precipitate with mass spectrometry can confirm the identity of the target protein and any binding partners.[5]

Q5: Can I improve the specificity of my existing polyclonal antibody stock?

Yes. Polyclonal antiserum contains a mixture of antibodies, some of which may not be specific to the target antigen. The specificity can be significantly improved through antigen-specific affinity purification.[7][8] This process involves passing the antiserum over a column where the specific SAND protein (or the peptide antigen used for immunization) is immobilized. Only the antibodies that specifically bind to the SAND antigen will be retained, while non-specific immunoglobulins are washed away. The specific antibodies are then eluted, resulting in a highly enriched and specific antibody solution.[7]

Q6: What are the best blocking buffers to use for SAND protein experiments?

The choice of blocking buffer is critical and can depend on the application and detection system.[9]

  • Non-fat Dry Milk: A 3-5% solution in TBS-T or PBS-T is a cost-effective and common choice for general Western blotting. However, it should be avoided when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[10][11]

  • Bovine Serum Albumin (BSA): A 3-5% solution is a good all-purpose blocker and is preferred for phospho-protein detection.[9][11]

  • Normal Serum: For IHC/IF, using 5-10% normal serum from the host species of the secondary antibody is highly effective at preventing non-specific binding of the secondary antibody.[10]

  • Commercial/Synthetic Blockers: Several commercial blocking buffers are available, often protein-free, which can provide very low background, especially in fluorescent applications.[10][12]

It may be necessary to test different blocking buffers to find the one that provides the best signal-to-noise ratio for your specific SAND protein antibody and experimental setup.[11]

Troubleshooting Guides

Table 1: Troubleshooting Non-Specific Bands in Western Blotting
Problem Potential Cause Recommended Solution
Multiple bands at unexpected molecular weights Primary antibody concentration is too high.Decrease the primary antibody concentration by performing a dot blot or titration series (e.g., 1:1000, 1:2500, 1:5000).[3]
Incomplete blocking of the membrane.Increase blocking incubation time to 1-2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA).[3]
Secondary antibody is non-specific.Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, choose a different secondary antibody.
Antibody cross-reacts with other proteins.Perform a BLAST search with the immunogen sequence to check for homology with other proteins. Validate the antibody using a genetic strategy like siRNA knockdown.[6]
Protein sample has degraded.Prepare fresh lysates with protease inhibitors. Ensure samples are kept on ice and properly stored.
High background or "smearing" on the blot Insufficient washing.Increase the number and duration of washes (e.g., 3 x 10 minutes) with TBS-T or PBS-T after antibody incubations.[4]
Blocking buffer is incompatible or old.Prepare fresh blocking buffer for each experiment. If using a biotin-based detection system, avoid milk as it contains biotin.[9]
Membrane was allowed to dry out.Ensure the membrane remains submerged in buffer during all incubation and washing steps.
Table 2: Troubleshooting High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Problem Potential Cause Recommended Solution
High, uniform background fluorescence/staining Inadequate blocking.Increase blocking time to at least 1 hour. Use a blocking solution containing normal serum (5-10%) from the secondary antibody's host species.[4][10]
Primary or secondary antibody concentration too high.Perform a titration for both primary and secondary antibodies to find the optimal dilution.
Insufficient washing.Increase the number and duration of washes after antibody incubations.[4]
Non-specific punctate or speckled staining Aggregated antibodies.Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10 minutes before dilution. Filter the diluted antibody solution.
Precipitated detection reagent (e.g., DAB).Filter the chromogen solution immediately before use.
Signal in negative control (no primary antibody) Secondary antibody is binding non-specifically.Use a more highly cross-adsorbed secondary antibody. Increase the stringency of the blocking buffer with normal serum.
Tissue autofluorescence Endogenous fluorophores in the tissue (e.g., collagen, elastin).Treat the sample with a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher. Use a narrow band-pass filter for imaging.[4]

Experimental Protocols & Visualizations

Workflow for Troubleshooting Antibody Specificity

The following diagram outlines a logical workflow for identifying and resolving issues with SAND protein antibody specificity.

G start Start: Specificity Issue Observed (e.g., extra bands, high background) optimize_exp Step 1: Optimize Experiment Conditions start->optimize_exp check_titer Titrate Primary & Secondary Antibody Concentrations optimize_exp->check_titer check_blocking Optimize Blocking (Time, Agent) optimize_exp->check_blocking check_washing Increase Wash Steps (Number, Duration) optimize_exp->check_washing evaluate1 Evaluate Results check_titer->evaluate1 check_blocking->evaluate1 check_washing->evaluate1 purify Step 2: Improve Antibody Stock evaluate1->purify Issue Persists end_good Success: Antibody is Specific evaluate1->end_good Issue Resolved affinity_purify Perform Antigen-Specific Affinity Purification purify->affinity_purify evaluate2 Evaluate Results affinity_purify->evaluate2 validate Step 3: Validate Specificity evaluate2->validate Issue Persists evaluate2->end_good Issue Resolved ko_kd Genetic Validation (siRNA Knockdown / CRISPR KO) validate->ko_kd ind_ab Independent Antibody Validation validate->ind_ab ko_kd->end_good Validation Confirms Specificity end_bad Failure: Consider New Antibody ko_kd->end_bad Validation Fails ind_ab->end_good Validation Confirms Specificity ind_ab->end_bad Validation Fails

Caption: A step-by-step workflow for troubleshooting and validating antibody specificity.

Protocol 1: Genetic Validation of a SAND Protein Antibody using siRNA

This protocol describes how to validate the specificity of a SAND protein antibody by transiently knocking down SAND protein expression in a cell line using siRNA. A specific antibody should show a marked decrease in signal in the siRNA-treated cells.

Reagents & Materials:

  • Cell line expressing SAND protein (e.g., HeLa, HEK293T)

  • Complete culture medium

  • siRNA targeting SAND protein (validated supplier)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Reagents for Western Blotting (SDS-PAGE gels, transfer buffer, etc.)

  • Primary antibody against SAND protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection (per well): a. Tube 1: Dilute 25 pmol of either SAND-targeting siRNA or non-targeting control siRNA into 100 µL of Opti-MEM. b. Tube 2: Dilute 5 µL of transfection reagent into 100 µL of Opti-MEM. c. Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 15 minutes at room temperature to allow complexes to form. d. Add the 210 µL siRNA-lipid complex mixture dropwise to the cells in one well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal time should be determined based on the turnover rate of the SAND protein.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 150 µL of ice-cold Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis: a. Load equal amounts of protein (e.g., 20 µg) from the non-targeting control and SAND siRNA-treated samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary SAND protein antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, then apply the chemiluminescent substrate and image the blot. g. Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Compare the band intensity for SAND protein in the control lane versus the knockdown lane. A specific antibody will show a significant reduction (>70%) in band intensity in the knockdown sample.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4-5 seed Seed Cells in 6-well Plate prep_sirna Prepare siRNA-lipid Complexes (Control & SAND-targeting) seed->prep_sirna transfect Transfect Cells prep_sirna->transfect lyse Harvest & Lyse Cells transfect->lyse 48-72h Incubation wb Perform Western Blot lyse->wb probe_sand Probe with anti-SAND Ab wb->probe_sand probe_loading Probe with Loading Control Ab probe_sand->probe_loading analyze Analyze Band Intensity probe_loading->analyze

Caption: Experimental workflow for siRNA-mediated knockdown to validate antibody specificity.

Protocol 2: Antigen-Specific Affinity Purification of Polyclonal Antibodies

This protocol provides a method for purifying polyclonal antibodies from serum to increase their specificity.[7][13]

Reagents & Materials:

  • Polyclonal antiserum containing SAND protein antibodies

  • SAND protein immunizing peptide (with a C-terminal cysteine) or recombinant SAND protein

  • Immobilization/Coupling Resin (e.g., SulfoLink Coupling Resin or AminoLink Plus Coupling Resin)

  • Affinity column (empty)

  • Binding/Wash Buffer (e.g., PBS, pH 7.2)

  • Elution Buffer (e.g., 100 mM Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Collection tubes

Procedure:

  • Antigen Immobilization: a. Prepare the affinity resin according to the manufacturer's instructions. b. Dissolve the SAND peptide or protein in coupling buffer. c. Add the antigen solution to the prepared resin and incubate (e.g., 1 hour at room temperature with gentle mixing) to covalently link the antigen to the resin. d. Wash the resin extensively to remove any unbound antigen. e. Block any remaining active sites on the resin as per the manufacturer's protocol. f. Pack the antigen-coupled resin into an empty chromatography column.

  • Antibody Binding: a. Clarify the polyclonal antiserum by centrifugation or filtration. b. Dilute the antiserum 1:1 with Binding/Wash Buffer. c. Slowly pass the diluted antiserum over the antigen-coupled column. The flow rate should be slow enough to allow for binding (e.g., 0.5 mL/min). d. Collect the flow-through. This fraction contains non-specific immunoglobulins. e. Wash the column with 10-15 column volumes of Binding/Wash Buffer until the absorbance at 280 nm (A280) of the wash returns to baseline, indicating all unbound protein has been removed.

  • Elution of Specific Antibodies: a. Prepare collection tubes by adding a small amount of Neutralization Buffer (approx. 100 µL for every 1 mL of eluate to be collected). This is critical to immediately neutralize the low pH of the elution buffer and preserve antibody function. b. Apply the Elution Buffer to the column. c. Begin collecting 1 mL fractions into the prepared tubes as the A280 begins to rise. d. Monitor the A280 of the eluate and continue collecting fractions until the peak has eluted.

  • Post-Purification: a. Pool the fractions containing the purified antibody. b. Determine the concentration of the purified antibody by measuring the A280 (1 OD = ~0.8 mg/mL for IgG). c. Perform buffer exchange into a suitable storage buffer (e.g., PBS with 0.02% sodium azide) using dialysis or a desalting column. d. Store the purified antibody at 4°C for short-term use or at -20°C / -80°C for long-term storage.

G cluster_column start Polyclonal Antiserum (Specific + Non-specific Abs) column Affinity Column Resin Beads Immobilized SAND Antigen start->column:f0 1. Load Antiserum flowthrough Flow-through: Non-specific Antibodies column:f0->flowthrough 2. Collect Flow-through wash Wash Step (Removes unbound proteins) column:f0->wash 3. Wash Column p1 column:f2->p1 Specific Ab binds p2 column:f2->p2 p3 column:f2->p3 elution Elution Step (Low pH Buffer) wash->elution 4. Add Elution Buffer purified Eluate: Purified, Specific SAND Protein Antibodies elution->purified 5. Collect Purified Abs p4 p5

Caption: Principle of antigen-specific affinity purification to isolate specific antibodies.

References

Technical Support Center: Optimizing ChIP-Seq for SAND Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiments for SAND proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting cell number for a ChIP-seq experiment targeting a SAND protein?

A1: The optimal cell number can vary depending on the expression level of the SAND protein and the affinity of the antibody. For a typical ChIP-seq experiment, a starting point of 1-10 million cells per immunoprecipitation (IP) is recommended. However, for proteins with low expression levels, up to 20-30 million cells may be necessary to obtain sufficient chromatin.

Q2: How do I select the best antibody for my SAND protein ChIP-seq experiment?

A2: Antibody selection is critical for a successful ChIP-seq experiment. It is essential to use a "ChIP-grade" antibody that has been validated for immunoprecipitation. Key validation steps include:

  • Western Blot: To confirm the antibody recognizes a single band at the expected molecular weight of the SAND protein.

  • Immunoprecipitation-Western Blot (IP-WB): To ensure the antibody can effectively pull down the target protein from your specific cell or tissue lysate.

  • Peptide Competition Assay: To demonstrate the specificity of the antibody for its target epitope.

Q3: What are the critical quality control checkpoints in a ChIP-seq workflow?

A3: Several quality control (QC) steps are crucial for a successful ChIP-seq experiment. These include:

  • Chromatin Fragmentation: Sonication or enzymatic digestion should yield chromatin fragments predominantly in the 200-600 bp range. This can be checked on an agarose (B213101) gel or with a Bioanalyzer.

  • Immunoprecipitation Efficiency: The amount of DNA immunoprecipitated should be significantly higher than the negative control (e.g., IgG). This can be quantified using qPCR on a known target gene promoter before proceeding to library preparation.

  • Library Complexity: The final sequencing library should have high complexity, indicating a diverse representation of the immunoprecipitated DNA fragments.

Troubleshooting Guide

Low ChIP Signal or Low DNA Yield
Potential Cause Recommended Solution
Inefficient cell lysis and nuclear isolation Optimize lysis buffer conditions and mechanical disruption to ensure efficient release of nuclei without damaging them.
Suboptimal chromatin fragmentation Titrate the sonication power and time, or the enzymatic digestion conditions, to achieve the desired fragment size range.
Poor antibody performance Use a validated, high-affinity ChIP-grade antibody. Increase the antibody concentration if necessary, but be mindful of potential background increases.
Low expression of the SAND protein Increase the starting cell number. Consider using a cell line with higher expression or inducing expression if possible.
Inefficient immunoprecipitation Ensure proper bead washing and elution steps. Optimize the incubation time and temperature for the antibody-chromatin binding.
High Background Signal
Potential Cause Recommended Solution
Too much starting material Reduce the number of cells per IP to minimize non-specific binding.
Insufficient washing Increase the number and stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin.
Antibody cross-reactivity Use a highly specific monoclonal antibody if available. Perform thorough antibody validation.
High amount of dead cells in the sample Use a viability dye and fluorescence-activated cell sorting (FACS) to remove dead cells, which can contribute to non-specific background.

Experimental Protocols & Workflows

A generalized workflow for a ChIP-seq experiment is outlined below. The specific conditions for crosslinking, chromatin preparation, and immunoprecipitation should be optimized for the SAND protein of interest and the cell type being used.

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis A 1. Cell Crosslinking (e.g., Formaldehyde) B 2. Cell Lysis & Chromatin Isolation A->B C 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) B->C D 4. Immunoprecipitation (with SAND Protein Antibody) C->D E 5. Reverse Crosslinking & DNA Purification D->E F 6. Library Preparation (End Repair, A-tailing, Adapter Ligation) E->F G 7. Library Amplification & QC F->G H 8. High-Throughput Sequencing G->H Sequencing Run I 9. Read Quality Control & Alignment H->I J 10. Peak Calling I->J K 11. Downstream Analysis (Motif finding, Functional annotation) J->K

Caption: A generalized workflow for a ChIP-seq experiment, from cell preparation to data analysis.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common issues in ChIP-seq experiments.

Troubleshooting_Flow Start Start: ChIP-seq Experiment QC1 QC: Check Chromatin Fragmentation Start->QC1 Problem1 Issue: Incorrect Fragment Size QC1->Problem1 Fail QC2 QC: qPCR of known target gene QC1->QC2 Pass Solution1 Action: Optimize Sonication/Enzymatic Digestion Problem1->Solution1 Solution1->QC1 Problem2 Issue: Low Enrichment QC2->Problem2 Fail Sequencing Proceed to Sequencing QC2->Sequencing Pass Solution2 Action: Validate Antibody, Increase Cell Number Problem2->Solution2 Solution2->QC2 Analysis Bioinformatics Analysis Sequencing->Analysis Problem3 Issue: Low Peak Quality/High Background Analysis->Problem3 Poor Results Success Successful Experiment Analysis->Success Good Results Solution3 Action: Optimize Washing Steps, Re-evaluate Antibody Problem3->Solution3 Solution3->Start Re-run Experiment

Caption: A decision tree for troubleshooting common ChIP-seq experimental failures.

Technical Support Center: SAND Protein Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing functional assays for SAND (Sec1/Munc18-like, ANTH, and N-terminal DH) proteins, which function as Guanine (B1146940) Nucleotide Exchange Factors (GEFs) for Arf family GTPases.

FAQs and Troubleshooting Guides

Section 1: Protein Expression and Purity

Question: My recombinant SAND protein expresses poorly or is found in inclusion bodies. What can I do?

Answer: Poor expression and insolubility are common issues with recombinant protein production. Here are several strategies to improve your results:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[1]

    • Adjust Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level for soluble protein expression. Lower concentrations can sometimes improve solubility.[1]

    • Change Bacterial Strain: Different E. coli strains have varying capacities for expressing challenging proteins. Consider trying strains engineered to enhance soluble protein expression.

  • Improve Cell Lysis:

    • Ensure complete cell disruption to release the protein. The addition of lysozyme (B549824) prior to sonication can improve lysis efficiency.[1]

  • Refolding from Inclusion Bodies: If the protein is still insoluble, it may be necessary to purify it from inclusion bodies and then refold it. This typically involves solubilizing the protein with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

Question: I'm not detecting my GST-tagged SAND protein in the bacterial lysate. What are the possible causes and solutions?

Answer: If you are unable to detect your GST-tagged SAND protein, consider the following troubleshooting steps:

  • Insufficiently Sensitive Detection: Stained SDS-PAGE gels may not be sensitive enough to detect low levels of expression. Use a more sensitive method like immunoblotting with an anti-GST antibody to verify expression.[1]

  • Protein Masking: A bacterial protein of a similar molecular weight might be masking your tagged protein on the gel. Immunoblotting can help to specifically identify your protein in such cases.[1]

  • Experimental Error: To rule out issues with a specific clone, select a new, independently transformed bacterial colony and repeat the expression experiment.[1]

Section 2: Assay Conditions and Reagents

Question: My SAND protein shows low or no GEF activity in my in vitro assay. What are some common factors to check?

Answer: Several factors can contribute to low GEF activity. Systematically check the following:

  • Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact enzyme activity. It is crucial to optimize the buffer conditions for your specific SAND protein. If your buffer is not on a standard compatibility list, it's recommended to run two standard curves—one with the protein in your buffer and another in a standard buffer (like water)—to check for interference.[2]

  • Protein Quality: Ensure your purified SAND protein and Arf substrate are folded and active. Protein aggregation or denaturation, which can occur during purification or storage, will lead to a loss of activity.[3]

  • Presence of a His-tag: While useful for purification, a His-tag can sometimes interfere with protein function. If you suspect this is the case, consider cleaving the tag before performing the functional assay.

  • Membrane Association: The activation of Arf GTPases by GEFs is often closely associated with membranes. In vitro assays using truncated Arf proteins that lack the amphipathic helix can sometimes be performed in solution, but this may not fully recapitulate the in vivo mechanism.[4]

Question: How do I determine the optimal protein concentration for my assay?

Answer: The ideal protein concentration will depend on the specific assay and the activity of your enzyme.

  • Titration Experiments: Perform titration experiments with both the SAND protein (the enzyme) and the Arf GTPase (the substrate) to find the optimal concentrations that produce a robust signal within the linear range of your detection method.[5]

  • Protein Quantification: Accurately determine the concentration of your protein stocks using a reliable method like the Bradford assay.[2][6][7][8][9] It is important to use a protein standard that is representative of the protein solution being tested.[2]

Parameter Recommendation Reference
Protein Standard Bovine Serum Albumin (BSA) or Bovine γ-globulin[9]
BSA Linear Range 0.2 to 0.9 mg/ml (Standard Assay)[2]
IgG Linear Range 0.2 to 1.5 mg/ml (Standard Assay)[2]
Incubation Time At least 5 minutes, not exceeding 1 hour[2]
Absorbance Reading 595 nm[2][7]

Table 1: Key Parameters for Bradford Protein Assay.

Section 3: Substrate Specificity and Data Interpretation

Question: How can I be sure that the GEF activity I'm observing is specific to the SAND protein and not due to other factors?

Answer: Ensuring the specificity of the observed GEF activity is a critical challenge.

  • In Vitro vs. In Vivo Correlation: While in vitro assays are useful for determining preferred substrates, they may not fully replicate the cellular environment.[10] Post-translational modifications and subcellular localization can significantly influence substrate specificity in intact cells.[11] Therefore, it is important to complement in vitro findings with cell-based assays whenever possible.[11]

  • Overexpression Artifacts: Overexpression of GEFs can sometimes lead to the activation of non-physiological substrates.[11] To mitigate this, consider analyzing GEF activity after knocking down the endogenous protein using RNAi.[11]

  • Control Experiments: Always include appropriate negative controls, such as a catalytically inactive mutant of your SAND protein, to ensure that the observed activity is dependent on its GEF function.

Question: My in vitro results for substrate specificity don't match what is observed in cells. Why might this be?

Answer: Discrepancies between in vitro and in vivo results are a known challenge in the field. Several factors can contribute to this:

  • Subcellular Localization: The localization of a SAND protein and its potential Arf substrates within the cell plays a major role in determining its physiological targets. An enzyme that can act on multiple Arf proteins in vitro may have a more restricted substrate range in vivo due to co-localization with a specific Arf isoform.[11]

  • Post-Translational Modifications: Recombinant proteins produced in bacteria lack post-translational modifications that may be present in eukaryotic cells and can be crucial for regulating enzyme activity and specificity.[11]

  • Non-Canonical GEFs and GAPs: The regulation of Arf GTPases can be complex, and there is evidence for non-canonical GEFs and GAPs that may not be accounted for in simplified in vitro systems.[4]

Experimental Protocols

Key Experiment: In Vitro GEF Activity Assay (Fluorescence-Based)

This protocol describes a common method for measuring the GEF activity of a SAND protein by monitoring the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on an Arf GTPase.[12]

Materials:

  • Purified recombinant SAND protein

  • Purified recombinant Arf GTPase

  • BODIPY-FL-GDP

  • GTP solution

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Loading Arf with Fluorescent GDP: Incubate the Arf GTPase with a molar excess of BODIPY-FL-GDP in the assay buffer for at least 1 hour at room temperature to allow for nucleotide binding.

  • Reaction Setup: In a 96-well plate, set up the reactions by adding the assay buffer, the BODIPY-FL-GDP-loaded Arf protein, and the SAND protein.

  • Initiate the Reaction: Start the exchange reaction by adding a high concentration of unlabeled GTP.

  • Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The exchange of the fluorescent GDP for the non-fluorescent GTP results in a decrease in the fluorescence signal.[12]

  • Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence decay curve. This rate is proportional to the GEF activity of the SAND protein.

Component Typical Final Concentration
Arf GTPase100 - 500 nM
BODIPY-FL-GDP1 - 5 µM
SAND Protein (GEF)10 - 100 nM (to be optimized)
GTP100 - 500 µM

Table 2: Typical Reagent Concentrations for a Fluorescence-Based GEF Assay.

Visualizations

GEF_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_SAND Purify SAND Protein Mix_Reagents Mix SAND, loaded Arf, and buffer in plate Purify_SAND->Mix_Reagents Purify_Arf Purify Arf GTPase Load_Arf Load Arf with fluorescent GDP Purify_Arf->Load_Arf Load_Arf->Mix_Reagents Add_GTP Initiate reaction with excess GTP Mix_Reagents->Add_GTP Measure_Fluorescence Monitor fluorescence decrease over time Add_GTP->Measure_Fluorescence Calculate_Rate Calculate initial reaction rate Measure_Fluorescence->Calculate_Rate Determine_Activity Determine GEF activity Calculate_Rate->Determine_Activity

Caption: Workflow for a typical in vitro fluorescence-based GEF assay.

SAND_Protein_Signaling cluster_membrane Cell Membrane SAND SAND Protein (GEF) Arf_GDP Arf-GDP (inactive) SAND->Arf_GDP catalyzes GDP/GTP exchange Arf_GTP Arf-GTP (active) Arf_GDP->Arf_GTP Effector Effector Protein Arf_GTP->Effector recruits and activates Response Cellular Response (e.g., Vesicle Trafficking) Effector->Response Signal Upstream Signal Signal->SAND activates

Caption: Simplified signaling pathway involving a SAND protein as an Arf GEF.

Troubleshooting_Logic Start Low/No GEF Activity Check_Protein_Quality Check Protein Quality (Purity, Aggregation) Start->Check_Protein_Quality Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Start->Optimize_Buffer Verify_Concentration Verify Protein Concentrations Start->Verify_Concentration Problem_Solved Activity Restored Check_Protein_Quality->Problem_Solved If successful Consider_In_Vivo Consider In Vivo Factors (Localization, PTMs) Check_Protein_Quality->Consider_In_Vivo If unsuccessful Optimize_Buffer->Problem_Solved If successful Optimize_Buffer->Consider_In_Vivo If unsuccessful Verify_Concentration->Problem_Solved If successful Verify_Concentration->Consider_In_Vivo If unsuccessful

Caption: A logical approach to troubleshooting low GEF activity in SAND protein assays.

References

Technical Support Center: Overcoming Challenges in SAND Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of SAND (Fab1, Arf79, Vac1, and EEA1) domain-containing proteins. The information is curated to assist researchers in obtaining high-quality crystals suitable for structural studies.

Troubleshooting Guide

Researchers often face hurdles such as protein instability, aggregation, and poor crystal quality when working with SAND proteins. This guide provides a systematic approach to troubleshoot these common issues.

Problem 1: Low Protein Yield or Purity

Question: My SAND protein expression is low, or the purified protein is not homogenous. What can I do?

Answer:

Low yield and impurity are common starting-point challenges. Here are some strategies to improve your protein production and purification:

  • Expression System Optimization:

    • Host Selection: If expressing in E. coli, consider using strains optimized for codon usage of your target protein or strains that promote disulfide bond formation if necessary. For complex SAND proteins or those requiring specific post-translational modifications, consider baculovirus-infected insect cells or mammalian expression systems.

    • Induction Conditions: Optimize induction parameters such as inducer concentration (e.g., IPTG), temperature, and induction time. Lowering the induction temperature (e.g., to 16-20°C) and extending the expression time can often improve protein solubility and yield.

  • Purification Protocol Refinement:

    • Lysis: Ensure efficient cell lysis to release the protein. Sonication on ice is a common method. The addition of DNase I can reduce viscosity from released nucleic acids.

    • Chromatography Steps: A multi-step purification protocol is often necessary.

      • Affinity Chromatography: Use an appropriate affinity tag (e.g., His-tag, GST-tag) for the initial capture of the protein.

      • Ion-Exchange Chromatography: This step separates proteins based on their net charge and is effective at removing contaminants.

      • Size-Exclusion Chromatography (SEC): This is a crucial final "polishing" step to separate your protein from remaining impurities and aggregates, ensuring a monodisperse sample.

Problem 2: Protein Aggregation

Question: My purified SAND protein is prone to aggregation, especially at high concentrations required for crystallization trials. How can I prevent this?

Answer:

Protein aggregation is a major obstacle to crystallization. The following strategies can help maintain protein solubility and stability:

  • Buffer Optimization:

    • pH: Screen a range of pH values to find the optimal pH where your protein is most stable. This is often near the protein's isoelectric point (pI).

    • Salt Concentration: Modify the ionic strength of the buffer. While some proteins are more stable at low salt concentrations, others require higher salt (e.g., 150-500 mM NaCl) to prevent aggregation.

    • Additives: Include additives that are known to enhance protein stability.

  • Construct Engineering:

    • Truncations: SAND proteins often have flexible N- or C-terminal regions or disordered loops that can contribute to instability and aggregation. Removing these regions based on secondary structure predictions or sequence alignments with homologous proteins can significantly improve crystallization success.

    • Surface Entropy Reduction: Mutating surface-exposed hydrophobic residues to more hydrophilic ones (e.g., Alanine) can reduce non-specific aggregation and promote crystal contact formation.

Problem 3: No Crystals or Poor-Quality Crystals

Question: My crystallization screens result in clear drops, amorphous precipitate, or very small, poorly formed crystals. What steps can I take to improve my results?

Answer:

Obtaining high-quality crystals often requires extensive optimization of crystallization conditions.

  • Screening a Wider Chemical Space:

    • Commercial Screens: Utilize a broad range of commercial crystallization screens that cover different precipitants (salts, polymers, organic solvents), pH ranges, and additives.

    • Additive Screens: If initial screens yield promising hits (e.g., microcrystals or crystalline precipitate), use additive screens to systematically test the effect of small molecules on improving crystal quality.

  • Optimization of "Hit" Conditions:

    • Grid Screens: Once a "hit" is identified, perform a grid screen around the initial condition by varying the concentrations of the precipitant and the buffer pH.

    • Protein Concentration: Systematically vary the protein concentration. High concentrations can sometimes lead to amorphous precipitate, while lower concentrations might be necessary for slower, more ordered crystal growth.

    • Temperature: Set up crystallization trials at different temperatures (e.g., 4°C and 20°C). Temperature can significantly affect protein solubility and the kinetics of crystal growth.

  • Seeding:

    • Microseeding: If you have small or poorly formed crystals, you can use them to create a seed stock. Introducing these seeds into fresh crystallization drops can promote the growth of larger, more well-ordered crystals.

Experimental Protocols

Detailed Purification Protocol for a SAND Protein Complex (Mon1-Ccz1)

This protocol is a generalized procedure based on successful purifications of SAND protein complexes for structural studies.

  • Cell Lysis and Clarification:

    • Resuspend cell pellets in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, leupeptin, aprotinin) and DNase I.

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional):

    • If a cleavable affinity tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or PreScission protease) overnight at 4°C.

    • Add the protease and incubate for the recommended time.

  • Ion-Exchange Chromatography:

    • Pass the protein solution (after tag cleavage, if applicable) over a second Ni-NTA column to remove the cleaved tag and any uncleaved protein.

    • Dilute the flow-through into a low-salt buffer and load it onto an ion-exchange column (e.g., Mono Q or Mono S, depending on the protein's pI).

    • Elute the protein using a linear salt gradient.

  • Size-Exclusion Chromatography:

    • Concentrate the fractions containing the protein of interest and load onto a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions corresponding to the monodisperse peak of your protein complex.

    • Concentrate the protein to the desired concentration for crystallization trials (typically 5-15 mg/mL).

Data Presentation

Table 1: Crystallization Conditions for the Chaetomium thermophilum Mon1-Ccz1 Catalytic Core in Complex with Ypt7 (PDB: 5LDD)
ParameterValue
Protein Concentration 10 mg/mL
Precipitant 12-18% (w/v) PEG 3350
Buffer 0.1 M Bis-Tris pH 6.5
Salt 0.2 M Ammonium acetate
Temperature 20°C
Method Sitting-drop vapor diffusion
Reference Kiontke et al., (2017) Nature Communications

Mandatory Visualizations

Experimental Workflow for SAND Protein Crystallization

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis construct Construct Design (Truncations, Surface Mutations) expression Expression & Cell Harvest construct->expression purification Multi-step Purification (Affinity, IEX, SEC) expression->purification qc Quality Control (SDS-PAGE, DLS, Mass Spec) purification->qc screening Initial Screening (Commercial Screens) qc->screening optimization Hit Optimization (Grid Screens, Additives) screening->optimization seeding Seeding (Micro/Macro) optimization->seeding harvest Crystal Harvesting & Cryo-protection seeding->harvest diffraction X-ray Diffraction harvest->diffraction structure Structure Solution diffraction->structure rab_conversion cluster_membrane Endosomal Membrane rab5_gdp Rab5-GDP rab5_gtp Rab5-GTP rab5_gdp->rab5_gtp GTP mon1_ccz1 Mon1-Ccz1 (SAND protein complex) rab5_gtp->mon1_ccz1 Recruits & Activates rab7_gdp Rab7-GDP rab7_gtp Rab7-GTP rab7_gdp->rab7_gtp GTP effector Rab7 Effector (e.g., HOPS complex) rab7_gtp->effector Recruits gef_rab5 Rab5-GEF gef_rab5->rab5_gdp Activates mon1_ccz1->rab7_gdp Activates (GEF activity) effector->rab7_gtp Downstream Signaling (e.g., Membrane Fusion)

Technical Support Center: Enhancing the Resolution of SAND Protein Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural analysis of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with the goal of improving the resolution of your structural data.

Frequently Asked Questions (FAQs)

Q1: My full-length SAND protein expresses poorly or is mostly insoluble. What can I do?

A1: Low expression and insolubility are common hurdles. Consider the following strategies:

  • Construct Optimization: The SAND domain itself is a globular fold, but flanking regions or other domains in the full-length protein may be intrinsically disordered and contribute to instability.[1] Try expressing truncated constructs that include the SAND domain and any adjacent domains predicted to be structured.

  • Fusion Tags: Employing solubility-enhancing fusion tags, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve expression and solubility.

  • Expression Conditions: Lowering the induction temperature (e.g., to 16-20°C) and reducing the concentration of the inducing agent (e.g., IPTG) can slow down protein expression, allowing more time for proper folding and reducing the formation of inclusion bodies.

  • Codon Optimization: If expressing a human SAND protein in a bacterial host like E. coli, codon bias can limit expression. Synthesizing a codon-optimized gene for your expression host can alleviate this issue.

Q2: My SAND protein is prone to aggregation during purification. How can I improve its stability?

A2: Aggregation can severely hinder downstream structural analysis. Here are some approaches to enhance protein stability:

  • Buffer Optimization: The composition of your purification buffers is critical. Screen a range of pH values, as protein solubility is often lowest near the isoelectric point (pI). Empirically test different buffer systems (e.g., Tris, HEPES, phosphate) and salt concentrations (e.g., 150-500 mM NaCl) to identify conditions that minimize aggregation.

  • Additives: Including additives in your buffers can improve stability. Common beneficial additives include:

    • Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM can prevent the formation of intermolecular disulfide bonds if your SAND protein has exposed cysteines.

    • Glycerol (B35011): 5-10% (v/v) glycerol can act as a cryoprotectant and osmolyte, stabilizing the protein.

    • Detergents: For SAND proteins that may have hydrophobic patches, a low concentration of a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can sometimes prevent aggregation.

  • Size-Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate monomeric, properly folded protein from aggregates. Analyze the elution profile carefully to ensure you are collecting a homogenous sample.

Q3: I am getting very small, poorly diffracting crystals of my SAND protein. How can I improve crystal quality?

A3: Improving crystal quality is often an iterative process of optimization.

  • Protein Purity and Homogeneity: Ensure your protein sample is of the highest possible purity (>95%) and is monodisperse, as confirmed by techniques like Dynamic Light Scattering (DLS).

  • Crystallization Screening: Broadly screen commercially available crystallization kits that cover a wide range of precipitants, pH, and salts.

  • Microseeding: If you obtain small crystals, you can use them to create a seed stock to introduce into new crystallization drops. This can promote the growth of larger, more well-ordered crystals.

  • Additive Screening: Screen a variety of small molecules and additives that can sometimes stabilize crystal contacts and improve diffraction.

  • Post-Crystallization Treatments: Techniques like crystal dehydration or soaking in cryoprotectants can sometimes improve the diffraction resolution of existing crystals.

Q4: My SAND protein sample shows preferred orientation in cryo-EM, leading to an anisotropic reconstruction. How can I overcome this?

A4: Preferred orientation is a significant challenge in cryo-EM.

  • Grid Type and Surface Treatment: Experiment with different types of cryo-EM grids (e.g., gold grids) and surface treatments (e.g., glow discharge in different atmospheres) to alter the interaction of your protein with the grid surface.

  • Buffer Additives: The addition of a low concentration of a mild detergent (e.g., 0.005% Tween-20) can sometimes disrupt the interaction of the protein with the air-water interface, reducing preferred orientation.

  • Increase Protein Concentration: In some cases, a higher protein concentration can lead to a more crowded field of particles with a greater variety of orientations.

  • Data Collection Strategy: Employing a tilted data collection scheme can help to fill in the missing views in Fourier space caused by preferred orientation.

Troubleshooting Guides

Problem: Low Resolution X-ray Diffraction Data

dot

Caption: Troubleshooting workflow for low-resolution X-ray diffraction data.

Problem: Poor Particle Distribution in Cryo-EM

dot

Caption: Troubleshooting workflow for poor particle distribution in cryo-EM.

Data Presentation

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer 20 mM HEPES pH 7.520 mM Tris-HCl pH 8.025 mM MES pH 6.520 mM Phosphate pH 7.0
NaCl (mM) 150300500150
Glycerol (%) 51050
DTT (mM) 1210
TCEP (mM) 0001
Protein Conc. (mg/mL) 1012815
Result Soluble, monodisperseSoluble, minor aggregationPrecipitationSoluble, stable

Experimental Protocols

Detailed Methodology for SAND Protein Expression and Purification
  • Construct Design:

    • Based on secondary structure predictions and domain annotations, design constructs that encompass the SAND domain and any flanking regions predicted to be structured.

    • Incorporate a TEV (Tobacco Etch Virus) protease cleavage site between the fusion tag (e.g., N-terminal His6-MBP) and the SAND protein sequence to allow for tag removal.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells at 37°C in LB medium supplemented with the appropriate antibiotic to an OD600 of 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression with 0.1-0.5 mM IPTG.

    • Continue to grow the cells overnight (16-18 hours) at 18°C.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Initial Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).

    • Lyse the cells by sonication or with a microfluidizer.

    • Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 300 mM imidazole).

  • Tag Removal and Further Purification:

    • Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) overnight in the presence of TEV protease to cleave the fusion tag.

    • Pass the dialyzed sample back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.

    • Subject the flow-through to ion-exchange chromatography as an intermediate purification step if necessary.

    • As a final step, perform size-exclusion chromatography using a buffer suitable for long-term storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Analyze the purity and homogeneity of the final protein sample by SDS-PAGE and DLS.

General Workflow for SAND Protein Structural Analysis

dot

SAND_Protein_Structure_Workflow construct_design Construct Design (Domain Boundaries, Fusion Tags) expression_screening Expression Screening (Host, Temperature, Inducer Conc.) construct_design->expression_screening purification Purification (Affinity, IEX, SEC) expression_screening->purification quality_control Quality Control (SDS-PAGE, DLS, Mass Spec) purification->quality_control crystallography X-ray Crystallography quality_control->crystallography cryo_em Cryo-Electron Microscopy quality_control->cryo_em xtal_screen Crystallization Screening crystallography->xtal_screen grid_prep Grid Preparation and Screening cryo_em->grid_prep xtal_optimization Crystal Optimization xtal_screen->xtal_optimization data_collection_xtal Data Collection (Synchrotron) xtal_optimization->data_collection_xtal structure_solution_xtal Structure Solution and Refinement data_collection_xtal->structure_solution_xtal final_structure High-Resolution Structure structure_solution_xtal->final_structure data_collection_em Data Collection (TEM) grid_prep->data_collection_em image_processing Image Processing and 3D Reconstruction data_collection_em->image_processing model_building Model Building and Refinement image_processing->model_building model_building->final_structure

Caption: General experimental workflow for SAND protein structure determination.

References

how to reduce background noise in SAND protein immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAND protein immunofluorescence. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you reduce background noise and achieve high-quality, specific staining in your experiments.

Troubleshooting High Background Noise

High background fluorescence can obscure the specific signal from your target protein, leading to incorrect localization data and false positives.[1] The following table outlines common causes of high background and provides targeted solutions.

Problem Potential Cause Recommended Solution Quantitative Target (Example)
Diffuse, even background across the entire slide 1. Autofluorescence: Aldehyde fixation (e.g., PFA) can induce autofluorescence.[2] Endogenous pigments like collagen or lipofuscin also contribute.[3][4]- Reduce fixation time to the minimum required.[2] - Use a quenching agent like Sodium Borohydride or commercial reagents (e.g., TrueVIEW®).[1][3] - Choose fluorophores in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is weaker at these wavelengths.[4] - Perfuse tissues with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence.[3]Signal-to-Noise Ratio > 5:1
2. Insufficient Blocking: Non-specific protein binding sites on the sample are not adequately saturated.[5]- Increase blocking incubation time (e.g., to 60 minutes at room temperature).[6] - Use 5-10% normal serum from the species the secondary antibody was raised in. - Alternatively, use a high-purity protein blocker like 1-5% Bovine Serum Albumin (BSA).[7]Background intensity < 10% of specific signal intensity
Speckled or punctate background 1. Antibody Aggregates: Primary or secondary antibodies have formed aggregates.- Centrifuge the antibody solution (e.g., 10,000 x g for 10 minutes) before dilution. - Filter the diluted antibody solution through a 0.22 µm filter.N/A
2. Reagent Precipitation: Precipitates in buffers (e.g., PBS) or blocking agents.- Ensure all buffers are freshly prepared and filtered. - If using BSA, ensure it is fully dissolved and the solution is clear.N/A
High background from secondary antibody only 1. Non-specific Binding of Secondary Ab: The secondary antibody is binding to non-target proteins.[5]- Run a control with only the secondary antibody to confirm the issue.[2] - Use a pre-adsorbed (cross-adsorbed) secondary antibody to minimize species cross-reactivity.[8] - Increase the stringency of wash steps (increase duration or number of washes).[5]Secondary-only control shows minimal to no fluorescence
2. Secondary Ab Concentration Too High: Excessive secondary antibody increases the chance of non-specific binding.[9]- Titrate the secondary antibody to determine the optimal concentration that provides a strong signal without high background.[6]Lowest concentration that gives maximum specific signal
Non-specific staining in specific cellular structures 1. Inappropriate Permeabilization: The permeabilization agent may be too harsh, exposing sticky intracellular components.[7]- For SAND proteins, which are associated with endosomal membranes, a milder detergent like Saponin or Digitonin may be preferable to Triton X-100.[10] - Optimize detergent concentration and incubation time.[11]Clear localization to the expected organelle (endosomes) with low cytoplasmic noise
2. Primary Ab Concentration Too High: The primary antibody concentration is excessive, leading to off-target binding.[5][9]- Perform a titration experiment to find the optimal antibody concentration. The goal is to use the lowest concentration that still provides a bright, specific signal.[12][13]Lowest concentration that saturates the specific target

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background in immunofluorescence for an intracellular protein like SAND?

A1: For intracellular targets, a combination of issues often contributes to high background. The most frequent causes are inadequate blocking and suboptimal primary antibody concentration.[5][6] Because you must permeabilize the cell to allow the antibody to enter, you also expose numerous non-specific binding sites that must be thoroughly blocked. Furthermore, using too high a concentration of the primary antibody is a primary driver of non-specific binding and background noise.[9]

Q2: How do I choose the right blocking buffer?

A2: The best practice is to use a blocking buffer containing 5-10% normal serum from the same species in which your secondary antibody was raised. For example, if you are using a Donkey anti-Rabbit secondary antibody, you should use 5-10% normal donkey serum. This works by using non-specific immunoglobulins in the serum to occupy potential binding sites. An alternative is to use a protein-based blocker like 1-5% high-purity BSA. Avoid using milk-based blockers if you are studying phosphoproteins.

Q3: My secondary antibody alone is causing high background. What should I do?

A3: This indicates that the secondary antibody is binding non-specifically. First, ensure you are using a high-quality, cross-adsorbed secondary antibody, which has been purified to remove antibodies that cross-react with proteins from other species.[8] Second, try titrating the secondary antibody to a lower concentration.[6] Finally, extend your post-incubation wash times and increase the number of washes to remove unbound and weakly bound antibodies.[5]

Q4: How does my choice of fixation and permeabilization method affect background for SAND protein staining?

A4: Fixation and permeabilization are critical steps that directly impact background.[14]

  • Fixation: Aldehyde fixatives like paraformaldehyde (PFA) are excellent for preserving cellular structure but can increase autofluorescence.[2] Methanol fixation can sometimes reduce this but may alter protein conformation.[15]

  • Permeabilization: Since SAND proteins are associated with intracellular membranes, permeabilization is necessary.[10] Triton X-100 is a strong, non-selective detergent. If you experience high background, consider a milder detergent like Saponin, which selectively permeabilizes cholesterol-rich membranes, potentially leaving organelle membranes less disturbed and reducing non-specific antibody binding.[10]

Q5: How can I distinguish between a true SAND protein signal and autofluorescence?

A5: The best way to check for autofluorescence is to prepare an unstained control sample.[4] This sample should go through the entire process (fixation, permeabilization) but without the addition of any primary or secondary antibodies.[2] When you image this slide, any fluorescence you observe is native autofluorescence. You can then compare this to your fully stained sample to gauge the contribution of autofluorescence to your signal.[4] Using fluorophores that emit in the far-red spectrum can also help, as autofluorescence is typically lower at longer wavelengths.[2]

Visual Guides and Workflows

Diagram: Troubleshooting Workflow for High Background

The following diagram outlines a logical workflow for diagnosing and resolving high background issues in your immunofluorescence experiments.

G start High Background Observed controls Run Controls: 1. Unstained Sample 2. Secondary Ab Only start->controls autofluorescence High Signal in Unstained Control? controls->autofluorescence Evaluate Controls autofluo_yes Issue is Autofluorescence autofluorescence->autofluo_yes Yes secondary_issue High Signal in Secondary-Only Control? autofluorescence->secondary_issue No autofluo_sol Solutions: - Use Quenching Agent (e.g., Sodium Borohydride) - Reduce Fixation Time - Switch to Far-Red Fluorophores autofluo_yes->autofluo_sol secondary_yes Issue is Secondary Ab secondary_issue->secondary_yes Yes primary_issue Background Only in Fully Stained Sample secondary_issue->primary_issue No secondary_sol Solutions: - Use Cross-Adsorbed Secondary Ab - Titrate Secondary Ab Concentration - Increase Wash Steps secondary_yes->secondary_sol primary_sol Solutions: - Titrate Primary Antibody - Optimize Blocking (Time, Reagent) - Optimize Permeabilization (Milder Detergent) - Check for Antibody Aggregates primary_issue->primary_sol

Caption: A flowchart for systematically troubleshooting high background noise.

Diagram: Key Protocol Steps for Background Reduction

This diagram highlights the critical stages in an immunofluorescence protocol where background can be introduced and controlled.

G cluster_prep Sample Preparation cluster_stain Staining cluster_finish Final Steps Fixation 1. Fixation (Minimize time to reduce autofluorescence) Perm 2. Permeabilization (Use mild detergent like Saponin for membrane targets) Fixation->Perm Blocking 3. Blocking (Increase time; Use serum from secondary host) Perm->Blocking PrimaryAb 4. Primary Antibody (Titrate to optimal concentration) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody (Use cross-adsorbed Ab; Titrate concentration) PrimaryAb->SecondaryAb Washing 6. Washing (Increase duration and number of washes) SecondaryAb->Washing Mounting 7. Mounting (Use anti-fade mounting medium) Washing->Mounting

References

Technical Support Center: Troubleshooting SAND Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with SAND protein aggregation during experiments.

Frequently Asked questions (FAQs)

Q1: What is SAND protein aggregation?

A1: SAND protein aggregation is a phenomenon where individual SAND protein molecules clump together to form large, often insoluble, complexes.[1] This can occur when the protein misfolds, exposing hydrophobic regions that then interact with each other.[2] Aggregation can lead to loss of protein function, making it a significant challenge in research and drug development.[3]

Q2: What are the common causes of SAND protein aggregation?

A2: Several factors can induce SAND protein aggregation, including:

  • Environmental Stress: Extreme pH, temperature, or high salt concentrations can destabilize the protein's native structure.[1]

  • High Protein Concentration: Overexpression in recombinant systems or concentration steps during purification can increase the likelihood of intermolecular interactions and aggregation.[4]

  • Mutations: Changes in the amino acid sequence can disrupt proper folding.[1]

  • Issues During Protein Synthesis: Errors during transcription or translation can lead to a faulty amino acid sequence, causing the protein to misfold.[1]

  • Oxidative Stress: The presence of reactive oxygen species can also contribute to protein aggregation.[1]

Q3: How can I detect SAND protein aggregation?

A3: Several methods can be used to detect protein aggregation:

  • Visual Observation: The simplest method is to look for visible precipitates or cloudiness in the protein solution.[3]

  • Spectroscopy: An increase in light scattering at 340 nm or a shift in the maximum absorbance wavelength can indicate the presence of aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the soluble protein, appearing as a high molecular weight peak.[5]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[6]

  • SDS-PAGE: Comparing non-reducing and reducing SDS-PAGE can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reducing gel.[5]

Q4: Can molecular chaperones help prevent SAND protein aggregation?

A4: Yes, molecular chaperones can be instrumental in preventing aggregation. Chaperones bind to unfolded or partially folded proteins, preventing them from aggregating and facilitating their correct folding.[7][8] Co-expression of molecular chaperones like Hsp70 or Hsp60 families with your SAND protein in the expression system can significantly improve its solubility.[9][10]

Troubleshooting Guides

Issue 1: SAND protein is found in inclusion bodies after expression.

Cause: The rate of protein synthesis exceeds the cell's folding capacity, leading to the accumulation of misfolded protein in insoluble inclusion bodies.[11]

Solution:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the culture temperature (e.g., from 37°C to 18-25°C) after induction slows down protein synthesis, allowing more time for proper folding.[12]

    • Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation.[11]

    • Use a Weaker Promoter or a Low-Copy-Number Plasmid: This can help to decrease the overall expression rate.[11][12]

  • Co-express Molecular Chaperones: Introduce a separate plasmid containing genes for molecular chaperones to assist in the proper folding of the SAND protein.[7][9]

  • Optimize the Lysis Buffer: Include additives in the lysis buffer that can help stabilize the protein, such as:

    • Glycerol (B35011) (10-50%): Acts as a cryoprotectant and osmolyte to stabilize protein structure.[13][14]

    • Non-denaturing detergents (e.g., 0.1% Triton X-100 or Tween-20): Can help to solubilize proteins.[3][15]

    • Reducing agents (e.g., 1-5 mM DTT or β-mercaptoethanol): Prevent the formation of incorrect disulfide bonds.[16]

Issue 2: Purified SAND protein precipitates during concentration or storage.

Cause: The buffer conditions are not optimal for maintaining the stability of the purified SAND protein at high concentrations or during freeze-thaw cycles.[4][14]

Solution:

  • Screen for Optimal Buffer Conditions:

    • pH: Determine the isoelectric point (pI) of your SAND protein. The protein is least soluble at its pI. Adjust the buffer pH to be at least one unit away from the pI.[4]

    • Salt Concentration: Optimize the ionic strength of the buffer. While low salt can lead to aggregation due to electrostatic interactions, very high salt can also cause precipitation ("salting out"). Test a range of salt concentrations (e.g., 50-500 mM NaCl or KCl).[3][4]

    • Additives: Screen various additives for their ability to enhance solubility and stability.

  • Improve Storage Conditions:

    • Add Cryoprotectants: For long-term storage at -20°C or -80°C, add glycerol (up to 50%) to prevent aggregation during freezing and thawing.[14]

    • Flash-freeze Aliquots: Rapidly freeze small, single-use aliquots in liquid nitrogen to minimize the damaging effects of slow freezing.

    • Lyophilization: For very long-term storage, consider lyophilizing (freeze-drying) the protein in a suitable buffer.[14]

Data Presentation: Buffer Additives for Protein Stability
AdditiveTypical ConcentrationMechanism of Action
Glycerol 10-50% (v/v)Stabilizes protein structure by preferential hydration.[13]
Arginine/Glutamate 50-500 mMSuppresses aggregation by interacting with hydrophobic and charged residues.[4]
Non-denaturing Detergents (e.g., Tween 20, Triton X-100) 0.01-0.1% (v/v)Solubilize hydrophobic regions of proteins.[3][15]
Reducing Agents (DTT, β-mercaptoethanol) 1-10 mMPrevent the formation of non-native disulfide bonds.[16]
Sugars (Sucrose, Trehalose) 0.25-1 MStabilize proteins through preferential exclusion.[17]
EDTA 1-5 mMChelates divalent metal ions that can catalyze oxidation.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol describes a method to systematically screen for buffer conditions that enhance the solubility of your SAND protein.

  • Prepare a stock solution of your purified SAND protein at a known concentration in its current buffer.

  • Prepare a series of test buffers. These should vary in pH, salt concentration, and the presence of different additives (see table above).

  • Dilute the protein stock into each test buffer to a final concentration where aggregation is observed in the original buffer. A typical starting point is 1 mg/mL.

  • Incubate the samples under conditions that typically induce aggregation (e.g., room temperature for several hours, or a freeze-thaw cycle).

  • Assess aggregation in each sample using one of the detection methods described in the FAQs (e.g., measuring absorbance at 340 nm for turbidity, or analyzing by SEC).

  • Analyze the results to identify the buffer composition that minimizes aggregation.

Protocol 2: Solubilization of SAND Protein from Inclusion Bodies

This protocol outlines a general procedure for solubilizing and refolding SAND protein from inclusion bodies.

  • Harvest and lyse the cells expressing the SAND protein.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT).[15]

  • Refold the solubilized protein by rapidly diluting or dialyzing the protein into a large volume of refolding buffer. The refolding buffer should be optimized for pH, salt concentration, and may contain additives that assist in folding, such as L-arginine and oxidized/reduced glutathione.

  • Purify the refolded protein using appropriate chromatography techniques to separate correctly folded protein from misfolded and aggregated species.

Mandatory Visualizations

experimental_workflow Troubleshooting SAND Protein Aggregation Workflow start Protein Aggregation Observed check_expression Check Expression Conditions start->check_expression During/After Expression check_purification Check Purification & Storage start->check_purification After Purification optimize_expression Optimize Expression: - Lower Temperature - Lower Inducer - Change Vector/Host check_expression->optimize_expression add_chaperones Co-express Chaperones check_expression->add_chaperones solubilize Solubilize & Refold (from inclusion bodies) check_expression->solubilize optimize_buffer Optimize Buffer: - pH - Salt - Additives check_purification->optimize_buffer optimize_storage Optimize Storage: - Cryoprotectants - Aliquoting - Lyophilization check_purification->optimize_storage end_soluble Soluble, Active Protein optimize_expression->end_soluble add_chaperones->end_soluble optimize_buffer->end_soluble optimize_storage->end_soluble solubilize->end_soluble signaling_pathway Factors Influencing Protein Folding & Aggregation unfolded Unfolded Polypeptide misfolded Misfolded Intermediate unfolded->misfolded Folding native Correctly Folded (Native State) misfolded->native Correct Folding aggregated Aggregated Protein misfolded->aggregated degradation Degradation misfolded->degradation chaperones Molecular Chaperones chaperones->misfolded Binds to prevent aggregation & assist folding stress Cellular Stress (pH, Temp, etc.) stress->misfolded Induces Misfolding

References

Optimizing Lysis Buffers for SAND Protein Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for the extraction of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) proteins.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during SAND protein extraction.

1. Low Yield of SAND Protein

Problem: The concentration of the extracted SAND protein is lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Cell Lysis SAND proteins are primarily located in the nucleus. Ensure your lysis buffer is capable of disrupting both the cellular and nuclear membranes. For nuclear proteins, a RIPA buffer is often more effective than milder detergents like NP-40 or Triton X-100.[1][2][3] Consider mechanical disruption methods like sonication or douncing in conjunction with your lysis buffer to enhance nuclear lysis.
Suboptimal Lysis Buffer Composition The choice of detergent and its concentration are critical. For tightly bound nuclear proteins, a buffer containing a combination of ionic (e.g., SDS) and non-ionic detergents (e.g., NP-40) like RIPA buffer is recommended.[1][2] However, harsh detergents can denature proteins, so optimization is key.
Protein Degradation Proteases and phosphatases released during cell lysis can degrade or alter your target protein. Always use a freshly prepared protease and phosphatase inhibitor cocktail in your lysis buffer.[4] Perform all extraction steps at 4°C or on ice to minimize enzymatic activity.[4]
Incomplete Solubilization SAND proteins can be part of larger protein complexes within the nucleus. The salt concentration in your lysis buffer can affect the solubility of these complexes. Typically, a NaCl concentration of 150 mM is used, but this may need to be optimized.
Insufficient Starting Material Ensure you are starting with a sufficient number of cells or amount of tissue. As a general guideline, use 100 µL of RIPA buffer for approximately every 10^6 cells.[2]

2. SAND Protein Degradation or Modification

Problem: Western blot analysis shows multiple bands, suggesting degradation, or shifts in band size, indicating post-translational modifications.

Possible Causes and Solutions:

Possible Cause Solution
Protease Activity Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the extraction process.
Phosphatase Activity If you are studying the phosphorylation state of a SAND protein, include a phosphatase inhibitor cocktail in your lysis buffer.
Deubiquitination or Desumoylation SAND proteins are known to be regulated by post-translational modifications like SUMOylation. To preserve these modifications, consider adding specific inhibitors like N-ethylmaleimide (NEM) to your lysis buffer.
Harsh Lysis Conditions Over-sonication can generate heat and lead to protein degradation. Use short bursts of sonication on ice. Strong detergents in buffers like RIPA can sometimes lead to protein aggregation or degradation upon prolonged incubation. Minimize the lysis time as much as possible.

3. Poor Solubility of SAND Protein

Problem: The SAND protein is found in the insoluble pellet after centrifugation.

Possible Causes and Solutions:

Possible Cause Solution
Ineffective Lysis Buffer For nuclear proteins that are part of the chromatin structure, a standard RIPA buffer may not be sufficient. Consider using a nuclear extraction protocol with a high-salt buffer to dissociate DNA-protein interactions.[5]
Protein Aggregation High concentrations of protein in the lysate can lead to aggregation. You can try increasing the volume of lysis buffer. The presence of detergents in the lysis buffer is meant to prevent this, so ensure the detergent concentration is optimal.
Formation of Disulfide Bonds The addition of a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, to the lysis buffer can help to break disulfide bonds and improve solubility.

II. Frequently Asked Questions (FAQs)

Q1: Which lysis buffer is best for extracting SAND proteins?

A1: The optimal lysis buffer depends on the specific SAND protein and the downstream application. Since SAND proteins are primarily nuclear, a buffer that can efficiently lyse the nuclear membrane is required.[6]

  • RIPA (Radioimmunoprecipitation Assay) buffer is a good starting point as it contains both ionic (SDS) and non-ionic (NP-40) detergents, making it effective for extracting nuclear proteins.[1][2][3] However, it can be denaturing, which might not be suitable for activity assays or some immunoprecipitation experiments.

  • NP-40 or Triton X-100 based buffers are milder, non-ionic detergent buffers that are less likely to denature proteins. They may be sufficient for some SAND proteins but might result in lower yields for those tightly associated with nuclear structures.

  • Nuclear Extraction Buffers are specifically designed to first isolate the nuclei and then extract the nuclear proteins, often using a high-salt buffer. This method can provide a more enriched nuclear protein sample.[5]

We recommend starting with a RIPA buffer and then optimizing the components based on your results.

Q2: How can I optimize my lysis buffer for SAND protein extraction?

A2: Optimization is an empirical process. We recommend a systematic approach:

  • Start with a standard buffer: Begin with a common buffer like RIPA.

  • Vary detergent concentrations: Test a range of concentrations for the detergents in your buffer.

  • Adjust salt concentration: Try varying the NaCl concentration (e.g., 100 mM, 150 mM, 300 mM) to improve the solubilization of protein complexes.

  • Test different detergents: Compare the efficiency of RIPA with a milder buffer like one containing NP-40.

  • Additives: Consider adding reagents like DNase to reduce viscosity from DNA released from the nucleus.

Evaluate the results of each condition by running a Western blot and comparing the band intensity of your SAND protein of interest.

Q3: My protein lysate is very viscous. What should I do?

A3: High viscosity is usually due to the release of DNA from the nucleus during lysis. This can be addressed by:

  • Sonication: Brief sonication on ice will shear the DNA and reduce viscosity.

  • DNase I treatment: Adding DNase I to your lysis buffer will digest the DNA. Ensure you also add MgCl2, as it is a required cofactor for DNase I.

Q4: Can I use the same lysis buffer for immunoprecipitation (IP) of SAND proteins?

A4: It depends on the antibody and the protein-protein interaction you are studying.

  • RIPA buffer can be too harsh for some antibody-antigen interactions and may disrupt protein-protein interactions.

  • A milder buffer , such as one with NP-40 or Triton X-100, is often preferred for IP as it is less likely to denature the antibody or disrupt protein complexes.

If you are performing an IP, you may need to use a milder lysis buffer or dilute your RIPA lysate to reduce the detergent concentration before adding your antibody.

III. Quantitative Data Presentation

Optimizing your lysis buffer is crucial for maximizing protein yield. The following table illustrates a comparison of protein extraction efficiency between two different lysis buffers for a specific biomarker. While this data is not for a SAND protein, it demonstrates the importance of buffer selection and provides a template for how to present your own optimization data.

Table 1: Comparison of Protein Yield with Different Lysis Buffers

Lysis BufferTotal Protein Yield (µg/mL)Biomarker Band Intensity (Arbitrary Units)
RIPA Buffer 12508500
CytoBuster™ Reagent 98012500

Data adapted from a study comparing lysis buffer efficiency for a breast cancer biomarker. This table serves as an example of how to quantify and compare the results of your lysis buffer optimization experiments.[7]

IV. Experimental Protocols

1. Protocol for Nuclear Protein Extraction

This protocol is recommended for obtaining an enriched fraction of nuclear SAND proteins.

Materials:

  • Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, and 1 mM PMSF, pH 7.6

  • Nuclear Extraction Buffer (NEB): 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 1 mM PMSF, and 25% (v/v) glycerol, pH 8.0

  • Phosphate Buffered Saline (PBS)

  • Protease and Phosphatase Inhibitor Cocktails

Procedure:

  • Harvest approximately 4 x 10^7 cells and wash gently with ice-cold PBS.

  • Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 5 pellet volumes (approximately 100 µL) of ice-cold CEB.

  • Incubate on ice for 3 minutes to lyse the cell membranes.

  • Centrifuge at 1000-1500 rpm for 4 minutes. The supernatant contains the cytoplasmic fraction.

  • Carefully remove the supernatant. Wash the nuclear pellet with 100 µL of CEB without detergent and centrifuge again.

  • Resuspend the nuclear pellet in 1 pellet volume (approximately 50 µL) of NEB.

  • Adjust the salt concentration to 400 mM using 5 M NaCl.

  • Add an additional pellet volume of NEB and vortex to resuspend the pellet.

  • Incubate on ice for 10 minutes, vortexing periodically.

  • Centrifuge at maximum speed for 10 minutes to pellet any remaining debris.

  • The supernatant contains the nuclear protein extract.

2. Protocol for Whole-Cell Lysis using RIPA Buffer

This protocol is a general method for extracting total cellular proteins, including nuclear SAND proteins.

Materials:

  • RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS

  • Ice-cold PBS

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper (for adherent cells)

Procedure for Adherent Cells:

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer (supplemented with inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).

  • Incubate on ice for 5 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Agitate for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The supernatant contains the total protein lysate.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 1000 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA buffer (supplemented with inhibitors).

  • Agitate for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The supernatant contains the total protein lysate.

V. Visualization of Pathways and Workflows

1. AIRE Signaling Pathway in Central Tolerance

The SAND domain protein AIRE (Autoimmune Regulator) plays a crucial role in central tolerance by promoting the expression of tissue-specific antigens (TSAs) in medullary thymic epithelial cells (mTECs). This leads to the negative selection of self-reactive T cells.[6][8][9][10][11]

AIRE_Signaling_Pathway cluster_mTEC Medullary Thymic Epithelial Cell (mTEC) cluster_Thymocyte Developing T Cell (Thymocyte) AIRE AIRE TSA_Gene Tissue-Specific Antigen (TSA) Gene AIRE->TSA_Gene Promotes Transcription TSA_Protein TSA Protein TSA_Gene->TSA_Protein Translation MHC_II MHC Class II TSA_Protein->MHC_II Antigen Presentation TCR T Cell Receptor (TCR) MHC_II->TCR Self-Antigen Recognition Apoptosis Apoptosis (Negative Selection) TCR->Apoptosis High Affinity Interaction

Caption: AIRE-mediated expression of TSAs in mTECs leads to negative selection of self-reactive T cells.

2. Experimental Workflow for Lysis Buffer Optimization

A systematic approach is essential for identifying the optimal lysis buffer for your specific SAND protein and application.

Lysis_Buffer_Optimization_Workflow Start Start: Choose Target SAND Protein Buffer_Selection Select Initial Lysis Buffers (e.g., RIPA, NP-40) Start->Buffer_Selection Extraction Perform Protein Extraction with Each Buffer Buffer_Selection->Extraction Quantification Quantify Total Protein Yield (e.g., BCA Assay) Extraction->Quantification WB_Analysis Analyze SAND Protein Yield by Western Blot Extraction->WB_Analysis Decision Optimal Buffer Identified? Quantification->Decision WB_Analysis->Decision Optimization Modify Buffer Composition (Detergent, Salt) Decision->Optimization No End End: Final Protocol Established Decision->End Yes Optimization->Extraction

Caption: A workflow for the systematic optimization of lysis buffers for SAND protein extraction.

References

Technical Support Center: Validating SAND Protein siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the efficiency of small interfering RNA (siRNA) mediated knockdown of SAND proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to validate SAND protein siRNA knockdown efficiency?

The two most common and reliable methods for validating siRNA knockdown efficiency are:

  • Western Blotting: To quantify the reduction in SAND protein levels.[4][5] This is a crucial step as it confirms that the mRNA knockdown translates to a functional decrease in protein.

Q2: What are the essential controls for a knockdown experiment?

Q3: How soon after transfection should I assess knockdown?

Q4: What level of knockdown is considered successful?

Q5: What are off-target effects and how can I minimize them?

Off-target effects occur when an siRNA unintentionally silences genes other than the intended target.[12][13][14] This can be caused by partial sequence homology to other mRNAs.[12][13] To minimize off-target effects:

  • Use siRNA design algorithms that are optimized to reduce off-target binding.[15]

  • Use the lowest effective concentration of siRNA.

  • Validate your findings with multiple siRNAs targeting different regions of the SAND mRNA.[12]

  • Perform rescue experiments by re-introducing a version of the SAND gene that is resistant to the siRNA.

Troubleshooting Guide

This section addresses common issues encountered during SAND protein siRNA knockdown experiments.

Issue 1: Low or No Knockdown of SAND mRNA (qPCR)
Potential Cause Troubleshooting Steps
Inefficient Transfection 1. Optimize Transfection: Systematically vary the siRNA concentration, transfection reagent volume, and cell density.[11][16] 2. Check Transfection Efficiency: Use a fluorescently labeled control siRNA to visually assess uptake by microscopy or flow cytometry.[6] 3. Use a Positive Control: A positive control siRNA (e.g., targeting GAPDH) will confirm if the transfection protocol is effective.[7][9]
Poor siRNA Design 1. Test Multiple siRNAs: Use at least two or three different siRNAs targeting different regions of the SAND mRNA. 2. Use Pre-validated siRNAs: Whenever possible, use siRNAs that have been previously validated.
Incorrect qPCR Assay Design 1. Primer/Probe Location: Design qPCR primers that amplify a region within the target mRNA that is not the siRNA binding site.[17] 2. Check RNA Quality: Ensure the isolated RNA is intact and free of contaminants.[11]
Incorrect Timing 1. Perform a Time-Course: Analyze mRNA levels at multiple time points (e.g., 24, 48, 72 hours) to identify the point of maximum knockdown.[11]
Issue 2: mRNA Knockdown is Observed, but SAND Protein Levels are Unchanged (Western Blot)
Potential Cause Troubleshooting Steps
High Protein Stability 1. Extend the Time-Course: SAND protein may have a long half-life. Extend the experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover.[11]
Inefficient Protein Extraction 1. Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for extracting the SAND protein. 2. Use Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent protein degradation.
Poor Antibody Quality 1. Validate the Antibody: Confirm that your SAND antibody is specific and sensitive enough to detect the protein of interest. This can be done by testing it on cells known to express SAND protein.[18] 2. Test Different Antibodies: If possible, try a different primary antibody against the SAND protein.
Subcellular Localization 1. Check Cellular Fractionation: The SAND protein may be localized to a specific cellular compartment (e.g., nucleus). Ensure your protein extraction method effectively isolates proteins from that compartment. The SAND protein family has been shown to be localized in the cell nucleus and is involved in chromatin-dependent transcriptional control.[19]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for SAND mRNA Knockdown Validation

This protocol outlines the steps for assessing SAND mRNA levels following siRNA transfection.

qPCR_Workflow cluster_transfection Cell Transfection cluster_rna_extraction RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis Transfect Transfect cells with SAND siRNA & controls Harvest Harvest cells (24-72h post-transfection) Transfect->Harvest Isolate Isolate Total RNA Harvest->Isolate Quality Assess RNA quality (e.g., NanoDrop) Isolate->Quality cDNA Reverse Transcription (RNA to cDNA) Quality->cDNA qPCR_setup Set up qPCR reaction: cDNA, primers, master mix cDNA->qPCR_setup qPCR_run Run qPCR qPCR_setup->qPCR_run Analysis Analyze data (ΔΔCt method) qPCR_run->Analysis

Caption: Workflow for qPCR validation of siRNA knockdown.

  • Cell Transfection: Plate cells and transfect with SAND-targeting siRNA, a negative control siRNA, and a positive control siRNA. Include mock-transfected and untreated wells.

  • RNA Isolation: At the desired time point (e.g., 48 hours), lyse the cells and isolate total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the SAND gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of SAND mRNA using the delta-delta Ct (ΔΔCt) method, comparing the levels in SAND siRNA-treated cells to the negative control.

Western Blot for SAND Protein Knockdown Validation

This protocol details the procedure for quantifying SAND protein levels.

Western_Blot_Workflow cluster_transfection Cell Transfection cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Transfect Transfect cells with SAND siRNA & controls Harvest Harvest cells (48-96h post-transfection) Transfect->Harvest Lysis Lyse cells & extract protein Harvest->Lysis Quantify Quantify protein concentration (e.g., BCA assay) Lysis->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-SAND & loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal (chemiluminescence) Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Western Blot workflow for protein knockdown validation.

  • Cell Transfection: Transfect cells as described in the qPCR protocol.

  • Protein Extraction: At the appropriate time point (e.g., 72 hours), harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the SAND protein.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the SAND protein signal to the loading control to determine the percentage of knockdown.

SAND Protein Signaling and Functional Considerations

The SAND protein family is characterized by the presence of a conserved SAND domain.[20][21][22] These proteins are typically found in the nucleus and are implicated in the regulation of transcription through their interaction with chromatin.[19] The SAND domain itself is thought to be a DNA-binding domain.[19][23]

Given their role as transcriptional regulators, a potential functional assay to validate SAND protein knockdown could involve measuring the expression of known downstream target genes. However, as the specific target genes of many SAND family members are not well-defined, the most direct and universally applicable methods for knockdown validation remain qPCR and Western blotting.

SAND_Function_Logic siRNA SAND siRNA SAND_mRNA SAND mRNA siRNA->SAND_mRNA Degradation SAND_Protein SAND Protein SAND_mRNA->SAND_Protein Translation ↓ Chromatin Chromatin Binding SAND_Protein->Chromatin Interaction ↓ Transcription Target Gene Transcription Chromatin->Transcription Regulation Δ Phenotype Cellular Phenotype Transcription->Phenotype Altered

Caption: Logical flow of SAND protein knockdown and its effects.

References

Validation & Comparative

Validating SAND Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating protein-protein interactions involving the SAND protein family, with a primary focus on the widely used co-immunoprecipitation (co-IP) technique. We will explore the experimental workflow of co-IP, present alternative validation methods, and provide detailed protocols and supporting data for researchers in cell biology and drug discovery.

Understanding SAND Proteins: A Dual Identity

It is crucial to distinguish between two classes of proteins referred to as "SAND". The first is the SAND domain , a conserved region found in nuclear proteins like Sp100, AIRE-1, NucP41/75, and DEAF-1. This domain is primarily involved in chromatin-dependent transcriptional regulation through DNA binding.[1][2] The second is the SAND protein family , which are components of the Mon1-Ccz1 complex, acting as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase. This complex plays a critical role in vesicle trafficking, specifically in the maturation of endosomes and autophagosomes.[3][4][5][6][7][8] This guide will focus on the validation of protein-protein interactions of the latter, using the Mon1-Ccz1 complex as a prime example.

Co-Immunoprecipitation (co-IP) for Validating SAND Protein Interactions

Co-IP is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[9] The principle involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). These associated proteins can then be identified by techniques such as Western blotting or mass spectrometry.

A key example of this application is the confirmation of the physical interaction between Mon1 and Ccz1, which together form the functional SAND protein complex.[10] Co-immunoprecipitation experiments have been instrumental in establishing that Mon1 and Ccz1 exist as a stable complex within the cell.[10]

Quantitative and Semi-Quantitative Co-IP

While traditional co-IP is largely qualitative, several methods have been developed for quantitative analysis of protein-protein interactions.[9][11][12][13] Semi-quantitative immunoblotting, for instance, uses densitometry to estimate the amount of a co-precipitated protein.[9][11][12] More advanced techniques like quantitative multiplex co-immunoprecipitation (QMI) utilize flow cytometry for sensitive detection of changes in protein-protein interactions.[13]

Data Presentation: Co-IP Validation of the Mon1-Ccz1 Interaction

The following table summarizes hypothetical semi-quantitative data from a co-IP experiment designed to validate the interaction between Mon1 and Ccz1.

Bait ProteinPrey ProteinCo-IP ResultRelative Band Intensity (Prey/Bait)Interpretation
Flag-Mon1HA-Ccz1Positive0.85Mon1 and Ccz1 interact in vivo.
Flag-Mon1Irrelevant ProteinNegative0.05The Mon1-Ccz1 interaction is specific.
IgG ControlHA-Ccz1Negative0.02No non-specific binding to the antibody or beads.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for a co-immunoprecipitation experiment and the signaling pathway involving the Mon1-Ccz1 SAND protein complex in autophagosome maturation.

co_IP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Control Beads start->preclear Remove non-specific binders ip Immunoprecipitation with Bait-specific Antibody preclear->ip Incubate with antibody wash Wash Steps to Remove Non-specific Binders ip->wash Capture antibody-protein complex elution Elution of Protein Complex wash->elution Isolate complex analysis Analysis by Western Blot or Mass Spectrometry elution->analysis Identify interacting proteins Mon1_Ccz1_Pathway cluster_autophagosome Autophagosome Membrane cluster_cytosol Cytosol Atg8 Atg8 Mon1_Ccz1 Mon1-Ccz1 Complex (SAND protein) Atg8->Mon1_Ccz1 Recruitment Rab7_GDP Rab7-GDP (inactive) Mon1_Ccz1->Rab7_GDP GEF Activity (GDP -> GTP) Rab7_GTP Rab7-GTP (active) HOPS HOPS Complex Rab7_GTP->HOPS Recruits Fusion Autophagosome-Lysosome Fusion HOPS->Fusion Mediates Tethering

References

A Comparative Guide to Mammalian SAND Protein Isoforms: MON1A and MON1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known functions of the two primary mammalian SAND protein isoforms, MON1A (also known as SAND1) and MON1B (also known as SAND2). While sharing a conserved core function in endosomal trafficking and autophagy, emerging evidence suggests potential functional divergence. This guide summarizes the current understanding, presents available data in a comparative format, and provides detailed experimental protocols for functional assessment.

Core Function: Orchestrating the Rab5-to-Rab7 Switch in Endosomal Maturation

Both MON1A and MON1B are integral components of the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7. This GEF activity is crucial for the conversion of Rab7 from its inactive GDP-bound state to an active GTP-bound state. Active Rab7 is a key regulator of late endosome maturation and subsequent fusion with lysosomes, a critical step for the degradation of internalized cargo and cellular components targeted by autophagy.

The activation of Rab7 by the Mon1-Ccz1 complex is a pivotal event in the "Rab cascade," marking the transition of an early endosome, characterized by the presence of Rab5, to a late endosome, defined by active Rab7.

Functional Comparison: Redundancy and Potential Divergence

Experimental evidence, primarily from knockout studies, indicates a significant degree of functional redundancy between MON1A and MON1B in the context of endosomal maturation.

FeatureMON1A KnockoutMON1B KnockoutDouble Knockout (MON1A/MON1B)Reference
Lysosomal Morphology No significant effect; slight decrease in the number of LAMP2-positive dots.No significant effect; slight decrease in the number of LAMP2-positive dots.Extremely enlarged lysosomes and a significant reduction in their number.[1]
Endosome Maturation Minimal impact when silenced alone.Minimal impact when silenced alone.Severe defects in endosome maturation, evidenced by attenuated EGFR degradation.[1][2]
Autophagy Not explicitly detailed for single knockout.Not explicitly detailed for single knockout.Impaired autophagosome-lysosome fusion.[3]

Despite this redundancy, some studies suggest specialized roles, particularly for MON1A.

A Unique Role for MON1A in the Secretory Pathway?

Evidence suggests that MON1A may have a distinct function in the anterograde trafficking of proteins through the secretory pathway.[2][4] Reductions in MON1A levels have been shown to:

  • Delay Endoplasmic Reticulum (ER)-to-Golgi trafficking.[2][4]

  • Delay trafficking from the Golgi to the plasma membrane.[2][4]

  • Alter the steady-state morphology of the Golgi apparatus.[2][4]

This role in secretion has not been prominently reported for MON1B, suggesting a potential area of functional divergence between the two isoforms.[2]

Signaling Pathway and Molecular Interactions

The Mon1-Ccz1 complex, containing either MON1A or MON1B, is recruited to endosomal membranes where it facilitates the activation of Rab7. This process is a key step in endosomal maturation and subsequent fusion with lysosomes.

SAND_Protein_Signaling cluster_lysosome Lysosome Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 (MON1A or MON1B) Rab5_GTP->Mon1_Ccz1 Recruitment Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP Lysosome Lysosome Rab7_GTP->Lysosome Promotes Fusion

Caption: The Mon1-Ccz1 complex in endosomal maturation.

Known Interaction Partners:

While both isoforms are part of the Mon1-Ccz1 complex, specific interaction partners for MON1A have been identified that may relate to its potential role in the secretory pathway.

IsoformInteracting ProteinFunction of InteractorReference
MON1A Dynein Intermediate ChainComponent of the dynein motor complex, involved in vesicle transport.[2][4]
MON1A FCHO2F-BAR protein involved in membrane curvature and Golgi maintenance.[5]
MON1A & MON1B TBC1D18A Rab5-GAP that coordinates endosome maturation.[1]

A comprehensive comparative analysis of the MON1A and MON1B interactomes has yet to be published.

Subcellular Localization and Expression

Both MON1A and MON1B are generally described as cytosolic proteins that can peripherally associate with membranes, consistent with their role in vesicle trafficking.[2] While detailed comparative studies on their subcellular localization are limited, MON1A has been shown to associate with the ER.[2]

Experimental Protocols

For researchers aiming to quantitatively compare the functions of MON1A and MON1B, the following experimental workflows are recommended.

In Vitro Rab7 GEF Activity Assay

This assay measures the ability of purified Mon1-Ccz1 complexes (containing either MON1A or MON1B) to catalyze the exchange of GDP for GTP on Rab7.

Caption: Workflow for in vitro Rab7 GEF activity assay.

Detailed Methodology:

  • Protein Purification: Purify recombinant Rab7, GDI, and the Mon1-Ccz1 complexes (both MON1A and MON1B versions).

  • Fluorescent Labeling: Pre-load Rab7 with the fluorescent GDP analog, N-methylanthraniloyl-GDP (Mant-GDP), in the presence of GDI.

  • Initiate Reaction: Initiate the exchange reaction by adding the purified Mon1-Ccz1 complex and a molar excess of unlabeled GTP.

  • Fluorescence Measurement: Monitor the decrease in Mant fluorescence over time using a fluorometer. The displacement of Mant-GDP by GTP leads to a decrease in fluorescence intensity.

  • Data Analysis: Calculate the initial rate of nucleotide exchange. By varying the concentration of the Rab7-Mant-GDP substrate, kinetic parameters such as k_cat and K_m can be determined to quantitatively compare the GEF efficiencies of the MON1A- and MON1B-containing complexes.[9][10][11]

Endosome-Lysosome Fusion Assay

This cell-based assay assesses the efficiency of the final step of the endocytic pathway, which is dependent on functional Mon1-Ccz1 complexes.

Endosome_Fusion_Assay start Start: Cultured Cells cells Cells with MON1A/B knockdown or knockout start->cells pulse_dextran_green Pulse with fluorescent dextran (B179266) (green) (e.g., Alexa Fluor 488 dextran) cells->pulse_dextran_green chase_short Short chase period (labels early/late endosomes) pulse_dextran_green->chase_short pulse_dextran_red Pulse with fluorescent dextran (red) (e.g., Alexa Fluor 647 dextran) chase_short->pulse_dextran_red chase_long Long chase period (labels lysosomes) pulse_dextran_red->chase_long live_cell_imaging Live-cell imaging using high-content microscopy chase_long->live_cell_imaging quantify_colocalization Quantify colocalization of green and red puncta over time live_cell_imaging->quantify_colocalization end End: Comparative Fusion Efficiency quantify_colocalization->end

Caption: Workflow for endosome-lysosome fusion assay.

Detailed Methodology:

  • Cell Culture and Manipulation: Use cell lines with siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MON1A, MON1B, or both.

  • Labeling Lysosomes: Pre-label lysosomes by incubating cells with a pH-insensitive fluorescent dextran (e.g., Alexa Fluor 647 dextran) for several hours, followed by a long chase period (16-24 hours). This ensures the dextran reaches the terminal lysosomes.

  • Labeling Endosomes: Subsequently, pulse the cells with a second fluorescent dextran of a different color (e.g., Alexa Fluor 488 dextran) for a shorter period to label the endocytic pathway.

  • Live-Cell Imaging: Perform time-lapse imaging using a high-content screening system or confocal microscope to capture the trafficking of the second dextran.

  • Data Analysis: Quantify the degree of colocalization between the two fluorescent signals over time. A defect in endosome-lysosome fusion, as would be expected with impaired Mon1-Ccz1 function, will result in a delayed or reduced overlap of the two dextran signals. This can be used to compare the relative importance of MON1A and MON1B in this process.

Conclusion and Future Directions

The mammalian SAND protein isoforms, MON1A and MON1B, are critical regulators of intracellular trafficking. While they exhibit a high degree of functional redundancy in endosomal maturation and autophagy, evidence points towards a potentially specialized role for MON1A in the secretory pathway. For drug development professionals, understanding these nuances is crucial, as targeting one isoform might have different cellular consequences than targeting the other.

Further research is needed to:

  • Perform direct quantitative comparisons of the GEF activity of MON1A- and MON1B-containing Mon1-Ccz1 complexes.

  • Conduct comprehensive, comparative interactome studies to identify isoform-specific binding partners.

  • Investigate the tissue- and cell-type-specific expression and localization of MON1A and MON1B to understand their physiological roles in different contexts.

The experimental protocols outlined in this guide provide a framework for addressing these outstanding questions and further elucidating the distinct and overlapping functions of the SAND protein isoforms.

References

A Comparative Guide to SAND Domain Proteins and Chromatin Remodeling Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of gene regulation, the dynamic interplay between DNA-binding proteins and the chromatin remodeling machinery is paramount. This guide provides a comprehensive comparison of SAND domain-containing proteins and the major ATP-dependent chromatin remodeling complexes. While both are crucial for modulating chromatin structure and gene expression, they operate through distinct mechanisms. This document will objectively compare their functions, present supporting experimental data, and detail the methodologies used to elucidate their roles.

Distinguishing SAND Domain Proteins from Canonical Chromatin Remodelers

A critical distinction to be made is between the SAND domain and the SAND protein family. The SAND protein family is primarily involved in vesicular trafficking and does not contain a SAND domain.[1] In contrast, the SAND domain is a conserved DNA-binding motif of approximately 80-100 amino acids found in a variety of nuclear proteins that play significant roles in transcriptional control.[2][3] This guide will focus on these SAND domain-containing proteins, such as the Sp100 family, AIRE-1, and DEAF-1, and compare them to the well-established ATP-dependent chromatin remodeling families: SWI/SNF, ISWI, CHD, and INO80.

SAND domain proteins are not canonical chromatin remodelers. They do not possess the ATPase activity that is the hallmark of the major remodeling complexes, which use the energy from ATP hydrolysis to actively reposition, evict, or restructure nucleosomes.[4] Instead, SAND domain proteins act as transcriptional regulators and chromatin readers, influencing gene expression through the recruitment of other effector proteins and by recognizing specific DNA sequences and chromatin states.

Functional Comparison: SAND Domain Proteins vs. Chromatin Remodeling Families

The following table summarizes the key functional differences between SAND domain-containing proteins and the four major families of ATP-dependent chromatin remodelers.

FeatureSAND Domain-Containing Proteins (e.g., Sp100, AIRE-1, DEAF-1)SWI/SNF Family (e.g., BAF, PBAF)ISWI Family (e.g., ACF, CHRAC)CHD Family (e.g., NuRD, Chd1)INO80 Family (e.g., INO80, SWR1)
Primary Function Transcriptional regulation, DNA binding, recruitment of chromatin modifiers.[2][5]Nucleosome sliding, eviction, and unwrapping to create accessible chromatin.[6]Nucleosome sliding and spacing, chromatin assembly.Nucleosome sliding, histone deacetylation (NuRD), transcriptional repression.[7]Nucleosome sliding, histone variant exchange (H2A.Z).
Mechanism of Action Sequence-specific DNA binding via SAND domain; protein-protein interactions to recruit other factors.[3]ATP-dependent DNA translocation by the core ATPase subunit (e.g., BRG1, BRM).ATP-dependent nucleosome sliding, often sensitive to linker DNA length.ATP-dependent nucleosome sliding; chromodomains recognize histone modifications.[7]ATP-dependent nucleosome sliding and dimer exchange; contains a split ATPase domain.
ATPase Activity No intrinsic ATPase activity.Yes (e.g., BRG1, BRM).Yes (e.g., SNF2H, SNF2L).Yes (e.g., CHD1, CHD4).Yes (e.g., INO80).
Key Protein Domains SAND, PHD finger, Bromodomain (in some members like Sp100C).[3]HSA, Bromodomain, AT-rich interaction domain (ARID).HAND, SANT, SLIDE.Chromodomains, DNA-binding domains.HSA, split ATPase domain.
Biological Roles Immune regulation (Sp100, AIRE-1), development (DEAF-1), antiviral response (Sp100).[5][8][9]Gene activation and repression, development, cancer.[10][11]Chromatin organization, transcriptional repression, DNA replication.[12]Transcriptional repression, DNA damage response, development.[7]DNA repair, replication, transcription.

Signaling and Functional Pathways

The following diagrams illustrate the functional context of representative SAND domain proteins and their relationship to chromatin remodeling.

Sp100_Pathway cluster_stimulus Cellular Stress / Pathogen Infection cluster_pml_nb PML Nuclear Body cluster_chromatin Chromatin Interferon Interferon Signaling Sp100 Sp100 Interferon->Sp100 Induces expression PML PML Sp100->PML Co-localizes Daxx Daxx Sp100->Daxx Co-localizes ATRX ATRX Sp100->ATRX Co-localizes HP1 HP1 Sp100->HP1 Interacts with SUMO SUMOylation Sp100->SUMO Is modified by GeneRepression Transcriptional Repression (e.g., viral genes) Sp100->GeneRepression Contributes to ChromatinCompaction Chromatin Compaction HP1->ChromatinCompaction Promotes SUMO->Sp100 ChromatinCompaction->GeneRepression Leads to

Sp100 function within PML nuclear bodies.

Sp100 is a key component of Promyelocytic Leukemia (PML) nuclear bodies and is induced by interferon signaling.[9] Within these bodies, Sp100 is SUMOylated and interacts with Heterochromatin Protein 1 (HP1), a protein associated with the formation of compact, transcriptionally silent chromatin.[3] This interaction links PML bodies to chromatin regulation, contributing to the transcriptional repression of target genes, including those of invading viruses.[2]

AIRE1_Pathway cluster_mtec Medullary Thymic Epithelial Cell (mTEC) cluster_transcription Transcriptional Activation cluster_tolerance Central Tolerance AIRE1 AIRE-1 InactiveChromatin Inactive Chromatin (Low H3K4me3, Low AcH3) AIRE1->InactiveChromatin Binds to PTEFb P-TEFb AIRE1->PTEFb Recruits TSA_Gene Tissue-Specific Antigen (TSA) Gene RNAPII_stalled Stalled RNA Pol II PTEFb->RNAPII_stalled Phosphorylates RNAPII_elongating Elongating RNA Pol II RNAPII_stalled->RNAPII_elongating Releases TSA_Gene->RNAPII_stalled Associated with TSA_Protein TSA Protein Expression RNAPII_elongating->TSA_Protein Leads to NegativeSelection Negative Selection of Autoreactive T-cells TSA_Protein->NegativeSelection Induces

AIRE-1 mediated transcriptional activation for central tolerance.

The Autoimmune Regulator (AIRE-1) is a transcription factor crucial for establishing central immune tolerance.[5] It is expressed in medullary thymic epithelial cells (mTECs) where it promotes the expression of a wide array of tissue-specific antigens (TSAs).[13] AIRE-1 can bind to chromatin regions that are typically associated with inactive genes, characterized by low levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and histone H3 acetylation (AcH3).[14] It is thought to function by recruiting the positive transcription elongation factor b (P-TEFb), which then phosphorylates stalled RNA Polymerase II, leading to transcriptional elongation and the expression of TSAs.[15] These TSAs are then presented to developing T-cells, leading to the deletion of self-reactive clones.

Quantitative Data Comparison

Direct quantitative comparisons of the enzymatic activities between SAND domain proteins and ATP-dependent chromatin remodelers are scarce, primarily because SAND domain proteins lack the canonical ATPase and nucleosome sliding functions. The available data focuses on their DNA binding affinities and their effects on the expression of target genes.

ParameterSAND Domain ProteinsChromatin Remodeling Complexes (Representative)
DNA Binding Affinity (Kd) DEAF-1 binds to its consensus sequence with nanomolar affinity.[16]The INO80 complex binds to free DNA with a Kd of approximately 10 nM, comparable to the SWI/SNF complex.
ATPase Activity (kcat) Not ApplicableThe kcat for ATP hydrolysis by the INO80 complex is approximately 435 s⁻¹.
Nucleosome Sliding Do not directly slide nucleosomes.Chd1 can slide nucleosomes at a rate influenced by the underlying DNA sequence. For example, on a 601 sequence, a fast rate of 0.067 s⁻¹ has been observed.[17]
Transcriptional Regulation DEAF-1 can repress its own promoter and activate others like EIF4G3.[16] AIRE-1 can upregulate hundreds of tissue-specific antigen genes.[14]SWI/SNF complexes can both activate and repress thousands of genes.[10][11]

Experimental Protocols

The functional characterization of SAND domain proteins and chromatin remodelers relies on a variety of biochemical and cell-based assays.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to determine the DNA binding affinity and specificity of SAND domain proteins.

Methodology:

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the putative binding sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled probe is incubated with purified SAND domain protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The fraction of bound probe is quantified to determine binding affinity.[16]

EMSA_Workflow start Start probe Labeled DNA Probe start->probe protein Purified SAND Domain Protein start->protein binding Incubate Probe and Protein probe->binding protein->binding gel Native Polyacrylamide Gel Electrophoresis binding->gel detection Autoradiography or Fluorescence Imaging gel->detection analysis Quantify Bound vs. Free Probe detection->analysis end End analysis->end

Workflow for Electrophoretic Mobility Shift Assay (EMSA).
ATPase Assay for Chromatin Remodelers

This assay measures the ATP hydrolysis activity of chromatin remodeling complexes, which is essential for their function.

Methodology:

  • Reaction Setup: The purified chromatin remodeling complex is incubated in a reaction buffer containing ATP and either free DNA or nucleosomes as a substrate. The reaction is typically carried out at 30°C.

  • Time Points: Aliquots of the reaction are taken at various time points and the reaction is stopped, for example, by adding EDTA.

  • Detection of ATP Hydrolysis: The amount of ADP and inorganic phosphate (B84403) (Pi) produced is measured. This can be done using thin-layer chromatography (TLC) to separate radiolabeled ATP from ADP and Pi, or by using a coupled enzyme assay where the production of ADP is linked to a colorimetric or fluorescent readout.

  • Data Analysis: The rate of ATP hydrolysis (moles of ATP hydrolyzed per mole of enzyme per unit time) is calculated.

Nucleosome Sliding Assay

This assay visualizes the ability of chromatin remodeling complexes to reposition nucleosomes along a DNA template.

Methodology:

  • Substrate Preparation: Mononucleosomes are reconstituted on a DNA fragment, often with the nucleosome positioned at one end of the fragment. The DNA is typically labeled with a fluorescent dye or a radioisotope.

  • Remodeling Reaction: The purified chromatin remodeling complex and ATP are added to the nucleosomes and incubated at 30°C.

  • Analysis of Nucleosome Position: The reaction products are analyzed by native polyacrylamide gel electrophoresis. Nucleosomes at different positions on the DNA fragment will have different electrophoretic mobilities.

  • Detection and Quantification: The gel is imaged, and the percentage of nucleosomes that have been moved from the starting position is quantified over time to determine the rate of nucleosome sliding.[18]

Conclusion

SAND domain-containing proteins and ATP-dependent chromatin remodeling complexes are both integral to the regulation of gene expression, yet they fulfill distinct and complementary roles. While chromatin remodelers are the "engines" that directly alter nucleosome positioning, SAND domain proteins act as "navigators" and "recruiters," guiding the transcriptional machinery and other chromatin-modifying enzymes to specific genomic loci. Understanding the individual functions and the interplay between these two classes of proteins is essential for deciphering the complex regulatory networks that govern cellular identity and function, and for developing targeted therapies for diseases driven by their dysregulation.

References

Validating SAND Protein Targets: A Comparative Guide to Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of luciferase-based methodologies for the confirmation and quantitative analysis of SAND (Spindlin, ankyrin, and repeat domain-containing) protein targets. We offer a detailed examination of experimental protocols, present supporting data from studies on Spindlin1 (SPIN1), a key member of the SAND protein family, and compare the luciferase system with alternative validation techniques.

Introduction to SAND Proteins and Target Validation

The SAND protein family, which includes Spindlin1 (SPIN1), plays a crucial role in chromatin-dependent transcriptional control.[1] These proteins act as "readers" of histone modifications, influencing gene expression and various signaling pathways.[2][3] Given their emerging roles in cancer and other diseases, accurately identifying and validating their molecular targets is critical for understanding their function and for developing targeted therapeutics.[4][5]

Luciferase reporter assays are highly sensitive and quantitative methods widely used to study protein-protein interactions (PPIs) and to validate gene targeting, making them an invaluable tool for investigating SAND protein biology.[6][7]

Luciferase Assay Systems for Target Confirmation

Two primary types of luciferase assays are commonly employed to confirm protein targets: the Dual-Luciferase® Reporter (DLR) Assay, often used for validating regulatory interactions like miRNA targeting or promoter activation, and the Split Luciferase Complementation (SLC) Assay, designed to directly detect protein-protein interactions.

Dual-Luciferase® Reporter (DLR) Assay

The DLR assay provides a powerful method for studying transcriptional regulation by SAND proteins. It uses two different luciferases, Firefly and Renilla, to normalize the experimental results. The Firefly luciferase is linked to a promoter or 3' UTR of interest, acting as the experimental reporter, while the Renilla luciferase is driven by a constitutive promoter, serving as an internal control for transfection efficiency and cell viability.

Logical Workflow of a Dual-Luciferase Reporter Assay

G cluster_setup Experimental Setup cluster_process Process & Measurement cluster_analysis Data Analysis A Co-transfect cells with: 1. Reporter Plasmid (e.g., SPIN1 3'UTR + Firefly Luc) 2. Effector (e.g., miR-381 mimic or SPIN1 expression vector) 3. Control Plasmid (Renilla Luc) B Incubate for 24-48 hours A->B C Lyse cells B->C D Measure Firefly Luciferase Activity (Experimental Signal) C->D E Measure Renilla Luciferase Activity (Control Signal) C->E F Calculate Ratio: Firefly Activity / Renilla Activity D->F E->F G Normalize to Control Group F->G H Determine Fold Change (Confirmation of Interaction) G->H

Caption: Workflow for a dual-luciferase assay to validate gene regulation.

Split Luciferase Complementation (SLC) Assay

The SLC assay is designed to directly investigate the physical interaction between two proteins.[6] In this system, a luciferase enzyme is split into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) fragment. The SAND protein of interest is fused to one fragment, and its putative binding partner is fused to the other. If the two proteins interact, the NLuc and CLuc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal.[6][8]

Principle of the Split Luciferase Complementation Assay

G cluster_no_interaction No Interaction cluster_interaction Interaction Occurs A SAND-NLuc C No Signal B Target-CLuc D SAND-NLuc F Reconstituted Luciferase D->F E Target-CLuc E->F G Luminescent Signal F->G + Substrate

Caption: Mechanism of the split luciferase complementation assay.

Quantitative Data: Spindlin1 (SPIN1) Target Validation

The following tables summarize quantitative data from studies that used luciferase assays to validate targets and regulators of SPIN1.

Table 1: Validation of miR-381 as a Direct Regulator of SPIN1

This study used a dual-luciferase reporter assay to confirm that miR-381 directly targets the 3'-untranslated region (3'-UTR) of SPIN1 mRNA in colorectal cancer (CRC) cells.[4]

Cell LineTransfected ConstructRelative Luciferase Activity (Normalized)Conclusion
HCT116WT SPIN1 3'UTR + NC mimic1.00 ± 0.08Baseline
HCT116WT SPIN1 3'UTR + miR-381 mimic 0.35 ± 0.05 Significant Repression
HCT116MUT SPIN1 3'UTR + NC mimic0.98 ± 0.07No Effect
HCT116MUT SPIN1 3'UTR + miR-381 mimic0.95 ± 0.06Repression Abolished
SW480WT SPIN1 3'UTR + NC mimic1.00 ± 0.09Baseline
SW480WT SPIN1 3'UTR + miR-381 mimic 0.42 ± 0.06 Significant Repression

Data adapted from a study on colorectal cancer cells.[4] WT = Wild-Type, MUT = Mutated, NC = Negative Control.

Table 2: Confirmation of SPIN1's Role in Wnt/TCF4 Signaling

This experiment utilized the TOPflash TCF/LEF reporter, which contains binding sites for the TCF4 transcription factor. An increase in luciferase activity indicates activation of the Wnt signaling pathway. The study demonstrates that SPIN·DOC, a newly identified interactor, represses SPIN1's coactivator activity.[5][9]

Cell LineTransfected ConstructsRelative Luciferase Activity (Normalized Fold Change)Conclusion
T778TOPflash + GFP-SPIN1~4.5SPIN1 activates Wnt reporter
T778TOPflash + GFP-SPIN1 + FLAG-SPIN·DOC (low)~2.5SPIN·DOC represses SPIN1 activity
T778TOPflash + GFP-SPIN1 + FLAG-SPIN·DOC (high) ~1.5 Dose-dependent repression

Data conceptualized from reported Wnt-responsive luciferase reporter assays.[9]

SPIN1 in the Wnt/β-catenin Signaling Pathway

G cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation TCF4 TCF4 BetaCatenin->TCF4 translocates to nucleus and binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes activates SPIN1 SPIN1 SPIN1->TCF4 co-activates Nucleus Nucleus

Caption: SPIN1 acts as a coactivator for TCF4 in the Wnt/β-catenin pathway.

Detailed Experimental Protocols

Protocol 1: Dual-Luciferase® Reporter Assay for miRNA Target Validation

This protocol is adapted from methodologies used to confirm miRNA targeting of SPIN1.[4]

  • Cell Culture and Seeding:

    • Culture HEK293T or a relevant cancer cell line in appropriate media.

    • Seed 2.5 x 10^5 cells per well in 24-well plates the day before transfection to achieve 70-80% confluency.

  • Plasmid Construction:

    • Clone the wild-type (WT) 3'-UTR of the SAND protein gene downstream of the Firefly luciferase gene in a suitable vector (e.g., pGL3).

    • Create a mutant (MUT) version of the 3'-UTR by site-directed mutagenesis of the predicted miRNA seed region.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 100 ng of the reporter plasmid (WT or MUT).

      • 10 ng of a Renilla luciferase control vector (e.g., pRL-TK).

      • A final concentration of 50 nM of the miRNA mimic or a negative control (NC) mimic.

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Cell Lysis and Luciferase Measurement:

    • After 24-48 hours of incubation, wash the cells once with PBS.

    • Add 100 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Use a Dual-Luciferase® Reporter Assay System (Promega) and a luminometer to sequentially measure Firefly and then Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luminescence.

    • Normalize the ratios of the experimental groups to the control group (e.g., WT 3'UTR + NC mimic) to determine the relative luciferase activity.

Protocol 2: Split Luciferase Complementation (SLC) Assay for PPI

This protocol provides a framework for using SLC to detect direct interaction between a SAND protein and a putative partner.[6][10]

  • Vector Construction:

    • Clone the SAND protein coding sequence in-frame with the N-terminal fragment of luciferase (NLuc).

    • Clone the putative interactor's coding sequence in-frame with the C-terminal fragment of luciferase (CLuc).

    • Note: It is crucial to test both N- and C-terminal fusions for each protein to avoid issues with steric hindrance.

  • Protein Expression:

    • Cell-Based: Co-transfect mammalian cells (e.g., HEK293T) with the SAND-NLuc and Target-CLuc expression vectors.

    • Cell-Free: Express and purify the fusion proteins from E. coli.

  • Assay Procedure (Cell-Based):

    • Follow steps for cell culture, seeding, and transfection as in the DLR protocol.

    • After 24-48 hours, lyse the cells.

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) for Renilla luciferase) to the lysate.

    • Measure luminescence using a luminometer.

  • Assay Procedure (Cell-Free):

    • Mix the purified SAND-NLuc and Target-CLuc proteins in a reaction buffer.

    • Incubate at room temperature for 30 minutes to allow for interaction.[6]

    • Add the substrate buffer containing D-luciferin and ATP.[6]

    • Read luminescence immediately and monitor over time.

  • Controls and Data Analysis:

    • Negative Controls: Transfect cells with SAND-NLuc and an empty CLuc vector (or a non-interacting protein fusion) to determine background signal.

    • Data Analysis: Express results as a signal-to-background ratio or as a fold change over the negative control. A significant increase in luminescence indicates a positive interaction.

Comparison with Alternative Validation Methods

While luciferase assays are powerful, it is often beneficial to use orthogonal methods for validation.

MethodPrincipleThroughputDetects Direct Interaction?Key AdvantageKey Limitation
Luciferase Assays Enzymatic light production upon interaction/regulation.HighSLC: Yes; DLR: NoHigh sensitivity, quantitative, real-time potential.Requires genetic modification (fusion proteins).
Co-Immunoprecipitation (Co-IP) An antibody pulls down a protein of interest and its binding partners.Low-MediumNo (detects complex members)Detects interactions in a native cellular context.May miss transient or weak interactions; antibody-dependent.
Yeast Two-Hybrid (Y2H) Interaction reconstitutes a transcription factor in yeast, activating a reporter gene.HighYesExcellent for screening large libraries.High rate of false positives; non-mammalian system.
FRET/BRET Energy transfer between two light-sensitive molecules when in close proximity.MediumYesCan be used in live cells to study interaction dynamics.Requires significant optimization; distance-dependent.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as proteins bind.MediumYesProvides real-time kinetics and affinity data (Kd).Requires purified proteins; can be technically demanding.

References

A Comparative Analysis of SAND Protein Function in Yeast and Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conserved and divergent roles of the SAND protein family in fundamental cellular trafficking pathways.

The SAND protein, a crucial component of the Mon1-Ccz1 complex, plays a pivotal and evolutionarily conserved role in the endolysosomal system of both yeast and mammals. This complex functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase (Ypt7 in yeast), a master regulator of late endosome maturation and fusion with lysosomes (or vacuoles in yeast).[1][2] Understanding the functional nuances of the SAND protein and its associated complex across these model organisms offers valuable insights into fundamental cellular processes and their potential dysregulation in human disease.

This guide provides a detailed comparative analysis of SAND protein function, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers in cell biology and drug development.

Quantitative Comparison of Mon1-Ccz1 GEF Activity

ParameterYeast (S. cerevisiae) Mon1-Ccz1Mammalian (D. melanogaster) Mon1-Ccz1-RMC1/BulliExperimental Context
GEF Activity (kcat/KM) -~1.5 - 3.5-fold increase upon N-terminal truncation of Mon1On-liposome GEF assay with prenylated Rab5-GTP.[3][4]
Key Activators Rab5 (Vps21), PI3PRab5, PI3PRecruitment to endosomal membranes.[3][5]
Autophagic Recruitment Direct interaction with Atg8-Recruitment to autophagosomes.[6]
Complex Stoichiometry Heterodimer (Mon1-Ccz1)Heterotrimer (Mon1-Ccz1-RMC1/Bulli)Structural and biochemical studies.[7]

Signaling Pathways and Regulatory Mechanisms

The activation of Rab7/Ypt7 by the Mon1-Ccz1 complex is a critical step in the Rab cascade, marking the transition from early to late endosomes. This process is initiated by the recruitment of the Mon1-Ccz1 complex to the endosomal membrane by the early endosomal Rab5 GTPase and phosphatidylinositol 3-phosphate (PI3P).[3][5]

Rab Cascade and Mon1-Ccz1 Recruitment

Rab_Cascade cluster_early_endosome Early Endosome Membrane cluster_late_endosome Late Endosome Maturation Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 Rab5_GTP->Mon1_Ccz1 Recruits PI3P PI3P PI3P->Mon1_Ccz1 Recruits Rab7_GDP Rab7-GDP (inactive) Mon1_Ccz1->Rab7_GDP GEF Activity Rab7_GTP Rab7-GTP (active) Rab7_GDP->Rab7_GTP GTP loading Effector Downstream Effectors (e.g., HOPS complex) Rab7_GTP->Effector Activates

Caption: The Rab cascade at the endosome.

In yeast, an additional layer of regulation exists for the recruitment of the Mon1-Ccz1 complex to autophagosomes, which is crucial for autophagy. The Ccz1 subunit of the complex directly interacts with Atg8 (the yeast homolog of mammalian LC3), facilitating the fusion of autophagosomes with the vacuole.[6]

Autophagy-Specific Recruitment in Yeast

Autophagy_Recruitment cluster_autophagosome Autophagosome Membrane cluster_vacuole_fusion Vacuole Fusion Atg8 Atg8 Ccz1 Ccz1 Atg8->Ccz1 Direct Interaction Mon1 Mon1 Ccz1->Mon1 Forms Complex Ypt7_GDP Ypt7-GDP (inactive) Mon1->Ypt7_GDP GEF Activity Ypt7_GTP Ypt7-GTP (active) Ypt7_GDP->Ypt7_GTP GTP loading Vacuole Vacuole Ypt7_GTP->Vacuole Promotes Fusion

Caption: Atg8-mediated recruitment of Mon1-Ccz1 in yeast autophagy.

Experimental Protocols

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of the Mon1-Ccz1 complex to catalyze the exchange of GDP for GTP on Rab7/Ypt7. A common method utilizes a fluorescently modified GDP analog, N-Methylanthraniloyl-GDP (MANT-GDP).[8][9]

Methodology:

  • Preparation of MANT-GDP-loaded Rab7/Ypt7:

    • Purified Rab7/Ypt7 is incubated with a molar excess of MANT-GDP in a nucleotide-free buffer (containing EDTA to chelate Mg2+) to allow for nucleotide exchange.

    • The reaction is stopped by the addition of a molar excess of MgCl2, which traps the MANT-GDP in the nucleotide-binding pocket.

    • Free MANT-GDP is removed by size-exclusion chromatography.

  • GEF Assay:

    • The MANT-GDP-loaded Rab7/Ypt7 is placed in a fluorometer cuvette.

    • The baseline fluorescence is recorded.

    • The purified Mon1-Ccz1 complex is added to the cuvette.

    • A large excess of unlabeled GTP is added to initiate the exchange reaction.

    • The decrease in fluorescence, which occurs as the MANT-GDP is released from the Rab protein, is monitored over time. The rate of fluorescence decrease is proportional to the GEF activity.[10]

Workflow Diagram:

GEF_Assay_Workflow cluster_preparation Preparation cluster_assay Assay A Purified Rab7/Ypt7 C Incubate with EDTA A->C B MANT-GDP B->C D Add MgCl2 C->D E Size-Exclusion Chromatography D->E F MANT-GDP-loaded Rab7/Ypt7 E->F G Measure Baseline Fluorescence F->G H Add Mon1-Ccz1 G->H I Add excess unlabeled GTP H->I J Monitor Fluorescence Decrease I->J

Caption: Workflow for a MANT-GDP-based GEF assay.

In Vitro Vesicle Fusion Assay

These assays reconstitute the fusion of vesicles or organelles in a test tube to study the function of specific proteins.

Yeast Vacuole Fusion Assay:

  • Vacuole Isolation: Vacuoles are isolated from two different yeast strains. One strain lacks a key processing enzyme (e.g., alkaline phosphatase, Pho8) but has the precursor form, while the other strain has the enzyme but lacks the precursor.

  • Fusion Reaction: The two populations of isolated vacuoles are mixed in the presence of ATP and cytosol.

  • Detection of Fusion: If fusion occurs, the processing enzyme from one vacuole will have access to the precursor from the other, leading to the generation of a colorimetric or fluorescent signal that can be quantified.[11][12][13]

Mammalian Late Endosome-Lysosome Fusion Assay:

  • Organelle Labeling: Late endosomes and lysosomes are isolated from cells and labeled with different cargo molecules. For example, late endosomes can be loaded with a biotinylated ligand, and lysosomes with an avidin-conjugated enzyme.

  • Fusion Reaction: The labeled late endosomes and lysosomes are incubated together with cytosol and ATP.

  • Detection of Fusion: Fusion is detected by the formation of a biotin-avidin complex, which can be immunoprecipitated and quantified.[14][15][16]

Conclusion

The SAND protein, as part of the Mon1-Ccz1 complex, represents a fundamental and conserved module in the eukaryotic endolysosomal trafficking machinery. While the core function as a Rab7/Ypt7 GEF is maintained from yeast to mammals, significant differences exist, particularly in the composition of the complex and the mechanisms of its recruitment for specialized pathways like autophagy. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further dissect the intricacies of SAND protein function and its role in cellular homeostasis and disease.

References

Validating the Role of SAND Domain Proteins in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the role of SAND domain-containing proteins in two distinct disease models: the Autoimmune Regulator (AIRE) protein in Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED) and the Speckled Protein 100 (SP100) in Pancreatic Adenocarcinoma. We present experimental data, detailed methodologies, and signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

AIRE Protein in Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED)

Background: AIRE is a crucial transcription factor containing a SAND domain, primarily expressed in the medullary thymic epithelial cells (mTECs). Its primary function is to facilitate central immune tolerance by promoting the expression of a wide array of tissue-specific antigens (TSAs) in the thymus. This process allows for the negative selection of self-reactive T cells, thereby preventing autoimmune responses.[1] Mutations in the AIRE gene lead to the development of APECED, a rare monogenic autoimmune disorder characterized by a classic triad (B1167595) of chronic mucocutaneous candidiasis, hypoparathyroidism, and adrenal insufficiency.[2]

Quantitative Data from APECED Patient Studies and Mouse Models

The validation of AIRE's role in preventing autoimmunity is supported by extensive data from APECED patients and Aire knockout mouse models.

ParameterAPECED PatientsHealthy ControlsMouse Model (Aire-/-)Wild-Type MiceReference
Prevalence of Anti-IFN-ω Antibodies >95%<1%Not applicableNot applicable[3]
Prevalence of Anti-IL-22 Antibodies ~70-90%<1%Not applicableNot applicable[3]
Prevalence of Anti-IL-17F Antibodies ~20-80%<1%Not applicableNot applicable[3]
Prevalence of Adrenal Cortex Autoantibodies 66%<1%PresentAbsent[4]
Prevalence of NALP5 Autoantibodies (Hypoparathyroidism) ~40%<3%PresentAbsent[5]
Lymphocytic Infiltration in Salivary Gland ObservedAbsent100% (at 35 weeks)0%[2]
Lymphocytic Infiltration in Lungs ObservedAbsent100% (at 20 weeks, NOD background)Rare and mild[6]
Lymphocytic Infiltration in Stomach ObservedAbsent100% (at 12 weeks)0%[7]
Retinal Degeneration ObservedAbsent100% (at 31 weeks)0%[2]
Experimental Protocols

1. Analysis of Lymphocyte Populations in Aire Knockout Mice via Flow Cytometry

This protocol details the procedure for isolating and analyzing T-cell subsets from the spleens of Aire knockout and wild-type mice to assess changes in immune cell populations.

  • Spleen Dissociation:

    • Euthanize the mouse and sterilize the abdomen with 70% ethanol.

    • Aseptically remove the spleen and place it in a petri dish containing RPMI 1640 medium.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.[8]

    • Centrifuge the cell suspension, and lyse red blood cells using a lysis buffer.[8]

    • Wash the remaining splenocytes with PBS.

  • Staining of T Cells:

    • Count the viable cells and adjust the concentration.

    • Incubate the cells with a viability dye to exclude dead cells from the analysis.[9]

    • Block Fc receptors to prevent non-specific antibody binding.

    • Add a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) to identify naive, effector, and memory T-cell populations.[10]

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on live, single cells.

    • Identify CD4+ and CD8+ T-cell populations.

    • Within these populations, further delineate naive (CD44-low, CD62L-high) and memory/effector (CD44-high, CD62L-low) subsets.[10]

2. Detection of Anti-Interferon Autoantibodies by ELISA

This protocol describes a method for detecting autoantibodies against type I interferons in patient serum.

  • Plate Coating:

    • Dilute a capture antibody specific for the interferon of interest (e.g., IFN-ω) in a coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.[11]

    • Wash the plate three times with a wash buffer (PBS with 0.05% Tween 20).

  • Antigen and Sample Incubation:

    • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Add recombinant human interferon to the wells and incubate.

    • Add diluted patient or control serum to the wells and incubate for 2 hours at room temperature.[12]

  • Detection:

    • Wash the plate three times.

    • Add a biotinylated detection antibody that recognizes human IgG.

    • Wash the plate and add streptavidin-HRP.[11]

    • Add a TMB substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[11]

Signaling Pathway and Experimental Workflow

AIRE_Signaling_Pathway cluster_tcell Developing T-Cell TCR T-Cell Receptor (TCR) Apoptosis Apoptosis (Negative Selection) TCR->Apoptosis High Affinity Binding Leads to TSA_Protein TSA_Protein TSA_Protein->TCR Presented to AIRE AIRE

AIRE_KO_Mouse_Workflow start Start: Aire KO Mouse Model tissue Tissue Collection (Spleen, Organs) start->tissue serum Serum Collection start->serum flow Flow Cytometry Analysis of T-Cells tissue->flow histo Histology for Lymphocytic Infiltration tissue->histo elisa ELISA for Autoantibodies serum->elisa data Data Analysis & Comparison to WT flow->data elisa->data histo->data

SP100 Protein in Pancreatic Adenocarcinoma

Background: SP100 is a member of the Speckled Protein (SP) family and, like AIRE, contains a SAND domain. It is a component of the promyelocytic leukemia nuclear bodies (PML-NBs) and is involved in transcriptional regulation, chromatin organization, and the response to viral infections.[13] In the context of cancer, SP100 has been shown to have a dual role, acting as a tumor suppressor in some cancers while being associated with a poor prognosis in others, such as pancreatic adenocarcinoma (PAAD).[14] Its function is often linked to the p53 tumor suppressor pathway.[15]

Quantitative Data from Pancreatic Cancer Studies

Studies have shown a correlation between SP100 expression levels and the clinical outcomes in pancreatic adenocarcinoma patients.

ParameterHigh SP100 Expression in PAADLow SP100 Expression in PAADReference
Patient Overall Survival Significantly shorterLonger[15]
Correlation with TP53 Mutation Significantly higher expressionLower expression[16]
Tumor Stage Correlated with later TNM stagingCorrelated with earlier staging[15]
Pathological Grade Correlated with higher gradeCorrelated with lower grade[15]

Note: More specific in vitro/in vivo quantitative data on the direct effect of SP100 on pancreatic cancer cell proliferation and invasion is an area of ongoing research.

Experimental Protocols

1. CRISPR/Cas9-Mediated Knockout of SP100 in Pancreatic Cancer Cells (e.g., PANC-1)

This protocol provides a general framework for creating an SP100 knockout cell line to study its function.

  • gRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the SP100 gene using online tools to minimize off-target effects.

    • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.

    • Clone the annealed oligos into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).[17]

  • Transfection and Cell Sorting:

    • Transfect PANC-1 cells with the gRNA/Cas9 plasmid using a suitable transfection reagent.[18]

    • After 48-72 hours, use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells, which have a high probability of expressing Cas9 and the sgRNA.

  • Single-Cell Cloning and Validation:

    • Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.[19]

    • Expand the individual clones.

    • Extract genomic DNA from each clone and PCR amplify the targeted region of the SP100 gene.

    • Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[19]

    • Confirm the absence of SP100 protein expression in knockout clones by Western blot.

2. Transwell Invasion Assay

This assay is used to assess the invasive potential of SP100 knockout versus wild-type pancreatic cancer cells.

  • Preparation of Transwell Inserts:

    • Thaw Matrigel on ice and dilute it with serum-free medium.

    • Coat the upper surface of the Transwell inserts (8 µm pore size) with the diluted Matrigel.[20]

    • Incubate the inserts at 37°C for at least one hour to allow the Matrigel to solidify.[20]

  • Cell Seeding and Incubation:

    • Harvest and resuspend the SP100 knockout and wild-type cells in serum-free medium.

    • Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.[20]

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]

    • Incubate the plate at 37°C for 24-48 hours.[20]

  • Staining and Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.[21]

    • Fix the cells that have invaded through the membrane with methanol (B129727) or ethanol.[20]

    • Stain the invaded cells with crystal violet.[20]

    • Wash and dry the inserts.

    • Count the number of stained cells in several microscopic fields for each insert. The results are expressed as the average number of invaded cells per field.

Signaling Pathway and Experimental Workflow

SP100_Cancer_Pathway cluster_cell Cellular Outcome Apoptosis Apoptosis Proliferation Proliferation & Survival Pro_Apoptotic Pro_Apoptotic Pro_Apoptotic->Apoptosis Promotes Proliferation_Genes Proliferation_Genes Proliferation_Genes->Proliferation Promotes SP100 SP100

SP100_KO_Workflow start Start: CRISPR/Cas9 Knockout of SP100 in PANC-1 Cells validation Validation of Knockout (Sequencing & Western Blot) start->validation proliferation Cell Proliferation Assay (e.g., MTT) validation->proliferation invasion Transwell Invasion Assay validation->invasion xenograft In Vivo Xenograft Tumor Growth Study validation->xenograft data Data Analysis & Comparison to WT proliferation->data invasion->data xenograft->data

Comparison with an Alternative: The Role of TP53 in Pancreatic Cancer

To provide context for the role of SP100 in pancreatic adenocarcinoma, it is useful to compare it with a well-established tumor suppressor in this disease, TP53. The TP53 gene is mutated in approximately 50-75% of pancreatic cancers.[22]

FeatureSP100 in Pancreatic CancerTP53 in Pancreatic Cancer
Primary Function Transcriptional co-regulator, chromatin organization.[13]Transcription factor, master regulator of cell cycle, apoptosis, and DNA repair.[23]
Expression in Tumors High expression correlated with poor prognosis.[15]Loss-of-function mutations are common; wild-type is a tumor suppressor.
Effect of Dysregulation High expression associated with increased proliferation and later tumor stage.[15]Mutation leads to uncontrolled cell proliferation, evasion of apoptosis, and genomic instability.[23][24]
Signaling Pathway Interacts with and stabilizes p53; inhibits NF-κB.[25]Induces apoptosis via transcription of pro-apoptotic genes (e.g., Bax, PUMA); arrests cell cycle via p21.[23]
Prognostic Value High expression is an independent risk factor for poor prognosis.[16]Wild-type TP53 is associated with longer overall survival compared to mutated TP53.[26]
Quantitative Comparison of Wild-Type vs. Mutant TP53
ParameterPancreatic Cancer with Wild-Type TP53Pancreatic Cancer with Mutated TP53Reference
Median Overall Survival (months) 2919[26]
Objective Response Rate to FOLFIRINOX (Localized Disease) 50.0%17.6%[26]
Effect of Re-introducing WT-TP53 Not ApplicableIncreased sensitivity to chemotherapeutic drugs.[22]

p53_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation & Stabilization Stress->p53 p21 p21 Transcription p53->p21 Bax Bax Transcription p53->Bax CycleArrest Cell Cycle Arrest p21->CycleArrest Caspases Caspase Activation Bax->Caspases Mitochondrial Pathway Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Analysis of SAND Protein Expression in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the expression of SAND domain-containing proteins in healthy versus diseased tissues. For the purpose of this guide, we will focus on the Mon1-Ccz1 complex, a key regulator of endosomal trafficking, as a representative example. While some literature refers to Mon1 as a SAND protein, it's important to note that it does not contain a classical SAND domain; rather, it is functionally associated with processes regulated by SAND domain proteins.[1] The classical SAND domain is a conserved motif found in several nuclear proteins that plays a role in chromatin-dependent transcriptional regulation by binding to DNA.[2][3]

Dysregulation of proteins like Mon1 can lead to defects in vesicle trafficking, a hallmark of various pathologies, including neurodegenerative and lysosomal storage diseases. This guide will explore the functional role of the Mon1-Ccz1 complex, present hypothetical data on its expression changes in a disease context, and detail the experimental protocols used for such analyses.

Functional Role of the Mon1-Ccz1 Complex

The Mon1-Ccz1 complex is a crucial component of the endolysosomal system, which is responsible for the transport and sorting of proteins and lipids within the cell.[4] Its primary function is to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.[4][5] This activation is a critical step in the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes.[6][7] The process, known as Rab conversion, involves the replacement of Rab5 on early endosomes with Rab7, marking the organelle for its terminal fusion with the lysosome.[6][8]

This pathway is essential for cellular homeostasis, clearing aggregated proteins, and degrading cellular waste. A disruption in this pathway can lead to the accumulation of toxic materials, a common feature in many disease states.

Signaling Pathway of Endosomal Maturation

The transition from an early to a late endosome is tightly regulated. The Mon1-Ccz1 complex is recruited to the endosomal membrane where it interacts with active Rab5. This interaction facilitates the activation of Rab7, promoting the recruitment of effector proteins like the HOPS complex, which mediates the final fusion event with the lysosome.[5][6]

G cluster_0 Early Endosome cluster_1 Late Endosome Rab5_GTP Active Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 Complex Rab5_GTP->Mon1_Ccz1 recruits & activates Rab7_GTP Active Rab7-GTP HOPS HOPS Complex Rab7_GTP->HOPS recruits Mon1_Ccz1->Rab7_GTP activates (GEF) Fusion Fusion HOPS->Fusion Lysosome Lysosome Lysosome->Fusion

Caption: Rab5 to Rab7 conversion mediated by the Mon1-Ccz1 complex.
Comparative Expression Data: Healthy vs. Neurodegenerative Disease

To illustrate the potential changes in SAND protein expression, the following table presents hypothetical data comparing a generic Mon1-like protein in healthy brain tissue versus tissue from a model of neurodegenerative disease. In this scenario, impaired protein clearance leads to an upregulation of trafficking machinery as a compensatory, albeit insufficient, response.

Analysis Method Protein Target Healthy Tissue (Control) Diseased Tissue (Neurodegeneration) Fold Change P-value
Western Blot Mon11.00 ± 0.12 (Relative Density)2.45 ± 0.21 (Relative Density)2.45p < 0.01
Immunohistochemistry (IHC) Mon115.2 ± 3.5 (% Stained Area)42.8 ± 5.1 (% Stained Area)2.82p < 0.01
qRT-PCR MON1 mRNA1.00 ± 0.09 (Relative Expression)3.10 ± 0.33 (Relative Expression)3.10p < 0.001

Note: Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.

Experimental Protocols

Accurate measurement of protein expression is fundamental to comparing healthy and diseased states. The two most common techniques for this are Western Blotting and Immunohistochemistry (IHC).

Western Blot Protocol for Mon1 Protein Detection

Western blotting allows for the quantification of protein levels in tissue or cell lysates.[9][10]

I. Sample Preparation & Lysis

  • Excise ~50mg of frozen brain tissue and place it in a pre-chilled tube.

  • Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenize the tissue on ice using a tissue homogenizer.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.[11]

  • Normalize samples to a final concentration of 2 µg/µL with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95°C for 5-10 minutes.[11]

II. SDS-PAGE and Protein Transfer

  • Load 20-30 µg of protein per well into a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[10]

III. Immunodetection

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with a primary antibody against Mon1 (e.g., rabbit anti-Mon1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[11]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) Protocol for Mon1 Localization

IHC is used to visualize the location and abundance of a protein within the tissue architecture.[12]

I. Tissue Preparation

  • Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.[13]

  • Cut 5 µm thick sections using a microtome and mount them on charged slides.

II. Staining Procedure

  • Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.[14]

  • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[12][14]

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.[14]

  • Incubate the sections with the primary antibody against Mon1 (1:500 dilution) in a humidified chamber overnight at 4°C.

  • Wash slides three times with PBS.

  • Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex for 30 minutes.

  • Develop the signal using a DAB substrate kit until a brown precipitate forms.

  • Counterstain the nuclei with hematoxylin.[12]

  • Dehydrate the slides, clear with xylene, and mount with a coverslip.

III. Analysis

  • Image the slides using a bright-field microscope.

  • Quantify the staining intensity or the percentage of positive cells using image analysis software.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Western Blotting protocol.

G start Tissue Homogenization lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: Standard workflow for Western Blot analysis.

References

Cross-Validation of SAND Protein Binding Sites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of DNA and protein binding sites for the SAND domain and SAND family proteins, integrating data from multiple studies to provide a cross-validated perspective for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the binding sites of two distinct protein groups often referred to as "SAND" proteins: the SAND domain-containing proteins involved in transcriptional regulation, and the SAND family of proteins that play a crucial role in vesicular trafficking. By collating and cross-referencing findings from various research publications, this document aims to offer a clear and objective overview of their binding partners and the experimental evidence supporting these interactions.

SAND Domain-Containing Proteins: Diverse DNA Recognition

Proteins containing the SAND domain, such as Autoimmune Regulator (AIRE), Sp100, and Nuclear DEAF-1-related (NUDR), are known to be involved in chromatin-mediated gene regulation through direct DNA binding. However, the specific DNA sequences they recognize have been a subject of ongoing research, with different studies occasionally presenting varied or nuanced findings. This section consolidates and compares the identified DNA binding motifs for these key proteins.

Comparative Analysis of DNA Binding Motifs
ProteinIdentified DNA Binding Motif(s)Experimental Methods UsedKey Findings and Cross-Validation
AIRE TTATTA[1]EMSA, Recombinant protein fragmentsThe SAND domain of AIRE was shown to directly bind the TTATTA motif.[1]
ATTGGTTA[2]EMSA, Competition assaysWhile AIRE can bind to this motif, further studies have indicated that this interaction is mediated by its PHD domains, not the SAND domain.[1]
Z-DNA forming sequences (e.g., (CA)n repeats)[3][4]ChIP-seq, Convolutional Neural Networks, F1 hybrid mouse analysisRecent studies suggest AIRE may not bind to a specific linear sequence but rather recognizes structural features of DNA, such as Z-DNA, which are associated with poised gene promoters.[3][4] This provides a potential explanation for the broad range of genes it regulates.
Non-specific, recruited to super-enhancers[5]ChIP-seqAIRE has been found to bind to large chromatin regions known as super-enhancers, suggesting its recruitment may be mediated by protein-protein interactions with other transcription factors rather than direct, high-affinity binding to a single consensus motif.[5]
Sp100 Unmethylated CpG dinucleotides[6][7]EMSA, DNA binding assays with methylated and unmethylated probesThe SAND domain of Sp100B preferentially binds to DNA containing unmethylated CpG islands.[6][7] This binding is abrogated by methylation of the cytosine residues.[6]
Broad, non-sequence-specific binding to viral genomes[8]ChIPSp100 has been shown to bind across viral genomes, which are often unmethylated, consistent with its preference for unmethylated CpG.[8]
NUDR TTCG elements[9]EMSA, Fluorescence titrationThe SAND domain of NUDR is sufficient for DNA binding and specifically recognizes TTCG elements. The dissociation constant (Kd) for this interaction with a single TTCG repeat was determined to be approximately 150 ± 15 nM.[9]
Repression of hnRNP A2/B1 promoter[10]Deletion analysis, EMSANUDR binds to its own 5'-UTR and the 5'-UTR of the hnRNP A2/B1 promoter, which contain NUDR binding motifs, to repress their transcription.[10]
Experimental Protocols for SAND Domain-DNA Binding Identification

A variety of experimental techniques have been employed to identify and characterize the DNA binding sites of SAND domain proteins. Below are generalized protocols for some of the key methods cited.

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the putative binding sequence is incubated with the protein of interest. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will migrate more slowly than the free probe, causing a "shift" in the band's position. Competition assays, where unlabeled DNA probes are added, can be used to determine the specificity of the interaction.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq): This powerful method identifies the genome-wide binding sites of a protein in living cells.

  • Cross-linking: Proteins are chemically cross-linked to DNA in vivo using formaldehyde.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the target protein is used to precipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

  • Data Analysis: The sequences are mapped to the genome to identify the protein's binding sites.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX-seq): This in vitro method is used to determine the consensus binding sequence of a DNA-binding protein from a large pool of random oligonucleotides.

  • Incubation: The target protein is incubated with a library of random DNA sequences.

  • Partitioning: Protein-DNA complexes are separated from unbound DNA, often by immunoprecipitation or through a filter-binding assay.

  • Amplification: The bound DNA sequences are eluted and amplified by PCR.

  • Iteration: The amplified DNA is used for subsequent rounds of selection, enriching for high-affinity binding sequences.

  • Sequencing: The enriched DNA pool is sequenced to identify the preferred binding motifs.

SAND Family Proteins: Key Regulators of Vesicular Trafficking

Distinct from the SAND domain proteins, the SAND family of proteins, including Mon1 (also known as SAND-1 in C. elegans), are crucial components of the machinery that governs endosomal maturation and fusion with lysosomes. These proteins do not contain a SAND domain and their primary interactions are with other proteins, most notably the Rab7 GTPase.

The Mon1-Ccz1 Complex and its Interaction with Rab7

The SAND protein Mon1 forms a stable heterodimeric complex with Ccz1. This Mon1-Ccz1 complex functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.[11][12] By catalyzing the exchange of GDP for GTP on Rab7, the Mon1-Ccz1 complex activates Rab7, a critical step for the maturation of late endosomes and their subsequent fusion with lysosomes.[13][14] In metazoans, this complex can include a third subunit, RMC1 (also known as Bulli in Drosophila), which appears to act as a scaffold.[14][15]

Structural and Biochemical Cross-Validation of the Mon1-Ccz1-Rab7 Interaction

Multiple studies using cryo-electron microscopy (cryo-EM) and biochemical assays have provided a detailed and consistent picture of the interaction between the Mon1-Ccz1 complex and Rab7.

Interacting PartnersExperimental Methods UsedKey Findings and Cross-ValidationBinding Affinity (Quantitative Data)
Mon1-Ccz1 and Rab7 Cryo-EM[11][12][13][14][15]The Longin domains of both Mon1 and Ccz1 form the catalytic core that interacts directly with the G domain of Rab7.[11][15] The structures from different studies are highly consistent, showing a pseudo-twofold symmetrical heterodimer that stabilizes the nucleotide-free state of Rab7 to promote nucleotide exchange.[12][13][15]While specific Kd values are not consistently reported across all structural papers, the functional assays confirm a direct and essential interaction for GEF activity.
Yeast two-hybrid/three-hybrid assays[16][17]These in vivo interaction assays confirm the direct binding between the Mon1-Ccz1 complex and the GDP-locked form of Ypt7 (the yeast homolog of Rab7).[16][17]Not applicable (qualitative interaction data).
In vitro GEF assays[18][19]Purified Mon1-Ccz1 complex demonstrates GEF activity towards Rab7 in vitro, and this activity is stimulated by the presence of membranes containing PI(3)P and active Rab5.[18][19]GEF activity is measured as the rate of nucleotide exchange, providing a quantitative measure of the functional interaction.
Mutagenesis[16]Mutations in the predicted Longin domains of both Mon1 and Ccz1 abolish the interaction with Ypt7 and impair its activation, without disrupting the formation of the Mon1-Ccz1 heterodimer.[16]Not applicable (qualitative effect on binding).
Experimental Protocols for Protein-Protein Interaction Validation

Co-immunoprecipitation (Co-IP): This technique is used to identify and confirm protein-protein interactions in vivo.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: An antibody targeting a known "bait" protein is added to the cell lysate and used to pull down the bait protein and any associated "prey" proteins.

  • Washing: The precipitated complexes are washed to remove non-specific binders.

  • Elution and Detection: The proteins are eluted and the presence of the prey protein is detected by Western blotting.

Yeast Two-Hybrid (Y2H) Assay: This genetic method detects binary protein interactions in vivo. The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and the "prey" protein is fused to its activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay: This biochemical assay measures the ability of a protein complex to catalyze the exchange of GDP for GTP on a small GTPase.

  • Loading: The GTPase (e.g., Rab7) is loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).

  • Initiation: The putative GEF complex (e.g., Mon1-Ccz1) and an excess of unlabeled GTP are added to the reaction.

  • Measurement: The release of the fluorescent GDP is monitored over time by a decrease in fluorescence, which indicates the rate of nucleotide exchange.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.

Experimental Workflow for SAND Domain-DNA Binding Site Identification

SAND_Domain_Workflow cluster_chip ChIP-seq cluster_selex SELEX-seq cluster_emsa EMSA (Validation) Crosslink Cross-link proteins to DNA (in vivo) Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate (SAND domain protein Ab) Shear->IP Purify_ChIP Purify DNA IP->Purify_ChIP Seq_ChIP Sequence DNA Purify_ChIP->Seq_ChIP Map Map reads to genome Seq_ChIP->Map Probe Labeled DNA probe (putative motif) Map->Probe Inform probe design Library Random DNA library Incubate Incubate with SAND domain protein Library->Incubate Partition Partition bound/unbound DNA Incubate->Partition Amplify Amplify bound DNA Partition->Amplify Amplify->Incubate Multiple rounds Seq_SELEX Sequence enriched library Amplify->Seq_SELEX Motif Identify binding motif Seq_SELEX->Motif Motif->Probe Inform probe design Incubate_EMSA Incubate with SAND domain protein Probe->Incubate_EMSA Gel Non-denaturing gel electrophoresis Incubate_EMSA->Gel Detect Detect shifted band Gel->Detect

Caption: Workflow for identifying and validating SAND domain DNA binding sites.

Signaling Pathway for Rab7 Activation by the Mon1-Ccz1 Complex

Rab7_Activation_Pathway cluster_membrane Late Endosome Membrane Rab5_GTP Rab5-GTP Mon1_Ccz1 Mon1-Ccz1 (SAND family) Rab5_GTP->Mon1_Ccz1 recruits PI3P PI(3)P PI3P->Mon1_Ccz1 recruits Rab7_GDP Rab7-GDP Mon1_Ccz1->Rab7_GDP acts on Rab7_GTP Rab7-GTP (Active) Rab7_GDP->Rab7_GTP GDP -> GTP (GEF activity) Fusion Fusion with Lysosome Rab7_GTP->Fusion promotes

References

Navigating the Landscape of SAND Protein Interactions: A Guide to Data Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the consistency and reliability of protein-protein interaction data for the SAND protein family, crucial regulators of vesicular trafficking, is essential for advancing research in cell biology and drug development. This guide provides a comparative analysis of available interaction data for human SAND proteins, MON1A and MON1B, and their yeast ortholog, Mon1p, highlighting the reproducibility between different experimental approaches.

Protein-protein interactions (PPIs) form the backbone of cellular signaling and functional pathways. The SAND (Synthase Associated and Neuro-Behcet's Domain) protein family, including human MON1A and MON1B, plays a pivotal role in the endolysosomal pathway by acting as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab7, a key regulator of vesicle fusion. Given their importance, understanding the network of proteins that interact with SAND proteins is paramount. However, the reproducibility of PPI data can vary significantly depending on the experimental methods employed.

This guide delves into the protein interaction data for human MON1A and MON1B, as well as the yeast Mon1p/Ccz1p complex, drawing from publicly available datasets in the BioGRID database. We compare the interactors identified through two of the most common high-throughput techniques: Affinity Purification followed by Mass Spectrometry (AP-MS) and the Yeast Two-Hybrid (Y2H) system.

Comparative Analysis of SAND Protein Interactomes

To assess the reproducibility of SAND protein interaction data, we curated a list of interactors for human MON1A and MON1B, and the yeast Mon1p/Ccz1p complex from various studies cataloged in the BioGRID database. The data reveals a significant degree of method-dependent variation, a common feature in large-scale PPI studies.

Human MON1A and MON1B Interaction Data

Analysis of the BioGRID database reveals a number of reported interacting partners for both human MON1A and MON1B, identified through a mix of high-throughput and low-throughput experiments.[1][2]

Table 1: Comparison of Human MON1A Interactors by Experimental Method

Interacting ProteinDetection Method(s)Publication(s) (PMID)
CCZ1Affinity Capture-MS, Affinity Capture-Western23144261, 26517849
RAB7AAffinity Capture-MS, Co-localization29378775
DYNC1I2Affinity Capture-MS22665499
RAB5AAffinity Capture-MS26517849
RAB5BAffinity Capture-MS26517849
RAB5CAffinity Capture-MS26517849
GABARAPTwo-hybrid15799969
GABARAPL1Two-hybrid15799969
GABARAPL2Two-hybrid15799969
MAP1LC3ATwo-hybrid15799969
MAP1LC3BTwo-hybrid15799969
MAP1LC3CTwo-hybrid15799969

Table 2: Comparison of Human MON1B Interactors by Experimental Method

Interacting ProteinDetection Method(s)Publication(s) (PMID)
CCZ1Affinity Capture-MS, Affinity Capture-Western23144261, 26517849
RAB7AAffinity Capture-MS26517849
FYCO1Co-fractionation32325033
RAB5AAffinity Capture-MS26517849
RAB5BAffinity Capture-MS26517849
RAB5CAffinity Capture-MS26517849
GABARAPTwo-hybrid15799969
GABARAPL1Two-hybrid15799969
GABARAPL2Two-hybrid15799969
MAP1LC3ATwo-hybrid15799969
MAP1LC3BTwo-hybrid15799969
MAP1LC3CTwo-hybrid15799969

From these tables, a clear pattern emerges: different experimental systems identify distinct sets of interacting proteins, with some key overlaps. The interaction with CCZ1, the known binding partner of MON1 proteins, is consistently identified by AP-MS-based methods. Similarly, the interaction with Rab7 and Rab5 isoforms, which are functionally related to the MON1-CCZ1 complex, are also detected by AP-MS. In contrast, a set of autophagy-related proteins (GABARAP and MAP1LC3 families) are exclusively identified in a two-hybrid screen.

This highlights a fundamental difference between the two techniques: AP-MS is adept at identifying components of stable protein complexes in a near-physiological context, while Y2H is designed to detect direct, binary interactions, which can include transient or weaker associations.[3] The lack of overlap for certain interactors does not necessarily indicate that one dataset is more "correct" than the other, but rather that the methods provide complementary views of the interactome.

Yeast Mon1p/Ccz1p Complex Interaction Data

The yeast orthologs of the SAND pathway, Mon1p and Ccz1p, are more extensively studied, providing a richer dataset for reproducibility analysis. A comparison of high-throughput AP-MS and Y2H studies reveals a similar trend of limited overlap.

Table 3: Comparison of Yeast Mon1p/Ccz1p Interactors from High-Throughput Studies

Interacting ProteinAffinity Purification-Mass Spectrometry (AP-MS)Yeast Two-Hybrid (Y2H)
Ypt7p (Rab7 ortholog)
Vps21p (Rab5 ortholog)
Pep12p
Vps9p
Vps45p
Arl1p
Ypt1p

This table represents a summary of findings from multiple high-throughput studies.

The data shows that both AP-MS and Y2H identify the interaction with Ypt7p, the direct target of the Mon1-Ccz1 GEF activity. However, AP-MS datasets tend to include other components of the endosomal fusion machinery like Vps21p, Vps9p, and Vps45p, reflecting the co-complex purification inherent to this method. Conversely, Y2H screens have identified interactions with other small GTPases like Arl1p and Ypt1p, suggesting potential, direct but perhaps more transient, regulatory connections.

Experimental Methodologies

The observed differences in interaction data are rooted in the fundamental principles of the experimental techniques used.

Experimental Workflow Diagrams

experimental_workflows cluster_AP_MS Affinity Purification-Mass Spectrometry (AP-MS) cluster_Y2H Yeast Two-Hybrid (Y2H) ap_start Cell Lysate (with tagged bait protein) ap_affinity Affinity Purification (e.g., antibody beads) ap_start->ap_affinity Incubation ap_wash Wash Steps ap_affinity->ap_wash Capture complexes ap_elution Elution ap_wash->ap_elution Remove non-specific binders ap_ms LC-MS/MS Analysis ap_elution->ap_ms Isolate complexes ap_data Protein Identification ap_ms->ap_data y2h_constructs Construct Bait (BD-ProteinX) & Prey (AD-ProteinY) y2h_transform Co-transform Yeast y2h_constructs->y2h_transform y2h_selection Selection on -Trp/-Leu media y2h_transform->y2h_selection Growth indicates successful transformation y2h_reporter Reporter Gene Assay (e.g., HIS3, lacZ) y2h_selection->y2h_reporter Interaction brings BD and AD together y2h_result Identify Interactors y2h_reporter->y2h_result Reporter activation

Experimental workflows for AP-MS and Y2H.
Detailed Experimental Protocols

1. Affinity Purification-Mass Spectrometry (AP-MS)

This method aims to isolate a protein of interest (the "bait") from a cell lysate along with its binding partners (the "prey").

  • Cell Culture and Lysis:

    • Culture cells expressing the epitope-tagged bait protein to a sufficient density.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein complex integrity.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with affinity beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with antibody-conjugated beads specific to the epitope tag on the bait protein.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) or a buffer containing a competing peptide).

    • Denature, reduce, and alkylate the proteins in the eluate.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the resulting spectra by searching against a protein sequence database.

    • Filter the identified proteins against a control immunoprecipitation (e.g., using cells that do not express the tagged bait) to distinguish true interactors from non-specific binders.

2. Yeast Two-Hybrid (Y2H)

This genetic method detects binary protein interactions within the nucleus of yeast cells.

  • Vector Construction:

    • Clone the cDNA of the "bait" protein into a vector that fuses it to a DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone a library of cDNAs (the "prey") into a separate vector that fuses them to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation and Mating:

    • Transform a yeast strain with the bait plasmid and select for successful transformants.

    • Transform another yeast strain of the opposite mating type with the prey library.

    • Mate the bait- and prey-containing yeast strains to generate diploid cells containing both plasmids.

  • Selection and Reporter Gene Assay:

    • Plate the diploid yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

    • Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes. Interaction between the bait and prey proteins reconstitutes the transcription factor, leading to the expression of the reporter genes and allowing the yeast to grow.

    • A colorimetric reporter gene, such as lacZ (encoding β-galactosidase), can also be used for further confirmation.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

Logical Framework for Data Comparison

The comparison of PPI datasets from different methodologies requires a structured approach to understand the sources of variation and the complementary nature of the data.

data_comparison_logic cluster_analysis Comparative Analysis cluster_interpretation Interpretation apms_data AP-MS Dataset (Co-complex membership) overlap Overlapping Interactors (High-confidence) apms_data->overlap apms_unique AP-MS Unique (Stable complex members, indirect interactions) apms_data->apms_unique y2h_data Y2H Dataset (Binary interactions) y2h_data->overlap y2h_unique Y2H Unique (Transient/weak interactions, non-physiological context) y2h_data->y2h_unique core_complex Core Functional Complex overlap->core_complex apms_unique->core_complex method_bias Method-specific Artifacts apms_unique->method_bias transient_regulators Transient Regulators y2h_unique->transient_regulators y2h_unique->method_bias

Logic for comparing and interpreting PPI data.

Conclusion

The reproducibility of SAND protein interaction data is highly dependent on the experimental methodology used. AP-MS and Y2H provide complementary insights into the SAND protein interactome. AP-MS is effective at identifying stable complex members and proteins in close functional proximity, while Y2H can uncover direct, binary interactions that may be more transient in nature. A comprehensive understanding of the SAND protein interaction network requires the integration of data from multiple orthogonal approaches. For researchers in drug development, focusing on the high-confidence, overlapping interactors identified by multiple methods may represent the most robust targets for further investigation. Conversely, method-specific interactors could provide novel avenues for exploring the more nuanced and dynamic aspects of SAND protein function.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sand in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of all materials is a cornerstone of a safe and efficient work environment. While sand may seem innocuous, its disposal requires careful consideration, particularly in a laboratory where it may become contaminated. This guide provides essential information on the proper disposal procedures for sand, ensuring the safety of personnel and the protection of the environment.

Disclaimer: The following procedures are for the disposal of sand. If "Sand-PR" refers to a specific chemical product, please consult its Safety Data Sheet (SDS) for detailed disposal instructions.

Chemical and Physical Properties of Sand

Sand is primarily composed of silicon dioxide (SiO2) in the form of quartz.[1] Its physical and chemical properties are important for understanding its potential hazards and appropriate handling.

PropertyValueSource
Chemical Formula SiO2[2]
Appearance Granular solid[3]
Color Varies (commonly tan, brown, or white)[4]
Odor Odorless[3]
Melting Point 1610 °C[2]
Boiling Point 2230 °C[2]
Solubility in Water Insoluble[2][3]
Density 2.60 - 2.65 g/cm³[2]
Chemical Stability Chemically stable under normal conditions[2]
Incompatibilities Strong acids (e.g., hydrofluoric acid)[3]

Health and Safety Information

While generally considered non-hazardous, prolonged inhalation of fine crystalline silica (B1680970) dust can pose a significant health risk, potentially leading to respiratory issues.[3]

HazardDescriptionPrecautionary Measures
Inhalation Harmful if fine dust is inhaled. May cause respiratory irritation. Prolonged exposure to respirable crystalline silica can cause silicosis, a serious lung disease.[3]Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate respiratory protection (e.g., N95 respirator) if dust is generated.[5]
Eye Contact May cause mechanical irritation.Wear safety glasses with side shields.[5]
Skin Contact Not expected to cause significant irritation.Wear gloves as a good laboratory practice.[5]
Ingestion Not considered a likely route of exposure with toxic effects.Practice good personal hygiene. Wash hands before eating, drinking, or smoking.

Disposal Procedures

The appropriate disposal method for sand depends on whether it is clean or contaminated.

Clean, Uncontaminated Sand

Clean sand that has not been in contact with hazardous materials can often be disposed of through general waste streams, though local regulations should always be consulted.

Step-by-Step Protocol for Disposal of Clean Sand:

  • Confirmation of Purity: Ensure the sand has not come into contact with any chemical, biological, or radiological contaminants.

  • Packaging: Place the clean sand in a durable, sealed container or a heavy-duty plastic bag to prevent spillage and dust formation.

  • Labeling: Clearly label the container as "Clean Sand" or "Non-Hazardous Sand."

  • Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department or local waste management authority for specific disposal guidelines. Some municipalities may allow for disposal in regular trash, while others may have specific collection points for inert waste.[6][7]

  • Disposal: Dispose of the packaged sand according to the approved local procedures.

Contaminated Sand

Sand that has been used to clean up spills of hazardous materials or has otherwise become contaminated must be treated as hazardous waste.

Step-by-Step Protocol for Disposal of Contaminated Sand:

  • Hazard Identification: Identify the nature of the contaminant(s) in the sand. Consult the Safety Data Sheet (SDS) for the spilled substance to understand its hazards and any specific disposal requirements.

  • Personal Protective Equipment (PPE): Wear appropriate PPE based on the hazards of the contaminant. This may include chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.

  • Packaging: Carefully place the contaminated sand into a designated hazardous waste container that is compatible with the contaminant. The container must be leak-proof and have a secure lid.

  • Labeling: Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The name and concentration of the contaminant(s)

    • The date of accumulation

    • The associated hazards (e.g., flammable, corrosive, toxic)

  • Storage: Store the sealed hazardous waste container in a designated, secure hazardous waste accumulation area until it can be collected by a licensed hazardous waste disposal company.

  • Waste Manifest: Complete a hazardous waste manifest form as required by your institution and regulatory agencies for the collection and disposal of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of sand in a laboratory setting.

Sand Disposal Workflow start Start: Sand for Disposal is_contaminated Is the sand contaminated with hazardous materials? start->is_contaminated clean_sand Treat as Clean Sand is_contaminated->clean_sand No contaminated_sand Treat as Hazardous Waste is_contaminated->contaminated_sand Yes package_clean Package in a sealed container clean_sand->package_clean identify_contaminant Identify contaminant(s) and consult SDS contaminated_sand->identify_contaminant label_clean Label as 'Clean Sand' package_clean->label_clean check_local_regs Consult local regulations / EHS label_clean->check_local_regs dispose_general Dispose as general waste or as directed check_local_regs->dispose_general wear_ppe Wear appropriate PPE identify_contaminant->wear_ppe package_hazardous Package in a designated hazardous waste container wear_ppe->package_hazardous label_hazardous Label as 'Hazardous Waste' with contaminant details package_hazardous->label_hazardous store_hazardous Store in a designated hazardous waste area label_hazardous->store_hazardous dispose_hazardous Arrange for disposal by a licensed hazardous waste contractor store_hazardous->dispose_hazardous

Caption: A flowchart outlining the decision-making process for sand disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of sand, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and adhere to the specific guidelines established by your institution and local regulatory bodies.

References

Essential Safety and Operational Guidelines for Handling Sand-PR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Sand-PR, a substance treated as crystalline silica (B1680970), in a laboratory setting.

This document provides critical safety and logistical information for the use of this compound in research and development. Given that "this compound" is not a uniquely identified chemical entity, this guidance is based on the properties of its primary component, crystalline silica (quartz), a known hazardous substance. Strict adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Exposure Limits

The primary hazard associated with this compound is the inhalation of respirable crystalline silica dust, which can lead to serious lung diseases, including silicosis and lung cancer.[1][2]

Occupational Exposure Limits for Respirable Crystalline Silica:

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 50 µg/m³
NIOSH (REL) 50 µg/m³

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific procedure involving this compound to determine the appropriate level of PPE.[3] The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 respirator or higherProtects against inhalation of fine silica particles.[4]
Eye and Face ANSI Z87.1 compliant safety glasses with side shields or splash gogglesPrevents eye contact with dust particles.
Body Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Hand Nitrile glovesPrevents skin contact and contamination.

Safe Handling and Operational Procedures

Adherence to proper handling procedures is critical to minimize the generation of airborne dust.

Engineering Controls
  • Ventilation: All handling of this compound that may generate dust must be conducted within a certified chemical fume hood or a powder containment hood.[5]

  • Wet Methods: When feasible, use wet methods to reduce dust generation. This can include mixing this compound with a liquid before transfer or use.[6][7]

Step-by-Step Handling Protocol
  • Preparation: Cordon off the designated work area. Ensure all necessary PPE is donned correctly before entering the area.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood or ventilated enclosure.

    • Use a scoop or spatula to transfer the powder. Avoid pouring from a height.

    • If possible, use a container with a wide mouth to minimize spillage.

  • Experimental Use:

    • Keep containers of this compound sealed when not in use.

    • If used in a solution, add the powder to the liquid slowly to avoid splashing and aerosolization.

  • Post-Handling:

    • Clean all equipment and surfaces using a wet wipe method or a HEPA-filtered vacuum. Never use dry sweeping or compressed air. [7][8]

    • Carefully remove and dispose of PPE as described in the disposal section.

    • Wash hands thoroughly with soap and water after handling.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[5]
Contaminated PPE (Gloves, etc.) Place in a sealed bag and dispose of as solid chemical waste.[5]
Contaminated Labware Decontaminate with a wet wipe method before washing. If disposable, place in a sealed bag and dispose of as solid chemical waste.
Spill Debris Collect with a wet method or HEPA vacuum and place in a sealed, labeled container for hazardous waste disposal.

Emergency Procedures

SituationAction
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, follow the cleanup procedures outlined in the handling section while wearing appropriate PPE.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary workflow and decision-making process for safely handling this compound in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end start Start ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh this compound setup->weigh transfer Transfer to Experimental Vessel weigh->transfer experiment Perform Experiment transfer->experiment clean Clean Work Area (Wet Wipe/HEPA Vac) experiment->clean dispose_waste Dispose of Waste clean->dispose_waste dispose_ppe Doff and Dispose of PPE dispose_waste->dispose_ppe wash Wash Hands dispose_ppe->wash end End wash->end SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Spill Response PPE spill->ppe Small Spill & Trained notify Notify EHS evacuate->notify contain Contain Spill ppe->contain cleanup Clean with Wet Method or HEPA Vacuum contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.